molecular formula C47H86N7O17P3S B15598971 22-Methylpentacosanoyl-CoA

22-Methylpentacosanoyl-CoA

Katalognummer: B15598971
Molekulargewicht: 1146.2 g/mol
InChI-Schlüssel: FECJGFOFAQTXTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

22-Methylpentacosanoyl-CoA is a useful research compound. Its molecular formula is C47H86N7O17P3S and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C47H86N7O17P3S

Molekulargewicht

1146.2 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 22-methylpentacosanethioate

InChI

InChI=1S/C47H86N7O17P3S/c1-5-24-35(2)25-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)

InChI-Schlüssel

FECJGFOFAQTXTE-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Enzymatic Synthesis of 22-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 22-Methylpentacosanoyl-CoA, a very-long-chain methyl-branched fatty acyl-CoA. Due to the absence of a directly documented biosynthetic pathway for this specific molecule, this document outlines a putative enzymatic cascade based on the known substrate specificities of key enzyme families involved in fatty acid metabolism. This guide is intended for researchers, scientists, and drug development professionals engaged in lipid biochemistry and the synthesis of complex metabolic intermediates. We detail the proposed enzymatic steps, present relevant quantitative data for homologous reactions in structured tables, provide detailed hypothetical experimental protocols for its in vitro synthesis, and include visualizations of the metabolic pathway and experimental workflows.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated CoA-esters are critical components of cellular lipids, including sphingolipids and glycerophospholipids.[1][2] Methyl-branched VLCFAs are less common but play significant roles in specific tissues and biological contexts. The synthesis of these complex lipids is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum.[3] This document focuses on the enzymatic synthesis of a specific methyl-branched VLCFA-CoA, this compound.

The synthesis of this compound is proposed to occur via a two-stage process:

  • Activation: A precursor methyl-branched long-chain fatty acid is activated to its corresponding acyl-CoA thioester by an Acyl-CoA Synthetase (ACS).

  • Elongation: The resulting acyl-CoA is then elongated by a fatty acid elongase (ELOVL) complex through multiple two-carbon additions, utilizing malonyl-CoA as the carbon donor.

This guide will elaborate on the enzymes likely involved in this pathway and provide detailed methodologies for its potential in vitro reconstitution.

Proposed Enzymatic Pathway

The synthesis of this compound is hypothesized to start from a shorter methyl-branched fatty acid, which is first activated and then elongated.

Stage 1: Activation of a Methyl-Branched Fatty Acid Precursor

The initial step is the conversion of a free methyl-branched fatty acid to its acyl-CoA derivative. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL) or a very-long-chain acyl-CoA synthetase (ACSVL/FATP).[4][5] These enzymes catalyze the reaction in two steps:

  • Fatty Acid + ATP ⇌ Acyl-AMP + PPi

  • Acyl-AMP + CoA ⇌ Acyl-CoA + AMP

Given the very long chain of the final product, an ACSVL/FATP family member is a likely candidate for the activation of a suitable precursor, such as 22-methylpentacosanoic acid itself or a shorter precursor like 20-methyltetracosanoic acid. Several members of the FATP family are known to activate fatty acids up to 26 carbons in length.[5]

Stage 2: Elongation of the Methyl-Branched Acyl-CoA

The elongation of the precursor methyl-branched acyl-CoA to this compound is carried out by the fatty acid elongation (ELOVL) system located in the endoplasmic reticulum.[3] This is a four-step cycle that adds two carbons from malonyl-CoA in each round:

  • Condensation: Catalyzed by an ELOVL enzyme.

  • Reduction: Catalyzed by a 3-ketoacyl-CoA reductase (KAR).

  • Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).

  • Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase (TECR).

The substrate specificity of the entire elongation process is determined by the ELOVL enzyme.[3] Mammals have seven ELOVL enzymes (ELOVL1-7) with distinct substrate preferences.[6] Research has shown that ELOVL1, ELOVL3, and ELOVL7 are capable of elongating saturated branched-chain acyl-CoAs.[7] Specifically, ELOVL1 is responsible for the elongation of very-long-chain acyl-CoAs and has been shown to be involved in the synthesis of branched-chain fatty acids of C24 and longer.[3][7] Therefore, ELOVL1 is the most probable candidate for the final elongation steps leading to this compound.

The proposed overall pathway is visualized below.

Enzymatic_Synthesis_of_22_Methylpentacosanoyl_CoA Proposed Enzymatic Synthesis Pathway cluster_activation Activation Step cluster_elongation Elongation Cycle (if starting from a shorter precursor) Precursor_FA 22-Methylpentacosanoic Acid (or shorter precursor) Precursor_Acyl_CoA This compound (or shorter precursor-CoA) Precursor_FA->Precursor_Acyl_CoA ACSL/ACSVL ATP, CoA Elongation_Product Elongated Acyl-CoA Precursor_Acyl_CoA->Elongation_Product ELOVL1 Complex NADPH Final_Product This compound Precursor_Acyl_CoA->Final_Product Final Product (if starting with C26 acid) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Product Elongation_Product->Final_Product Multiple Cycles

Caption: Proposed enzymatic synthesis pathway for this compound.

Enzyme Data and Substrate Specificity

The successful synthesis of this compound is highly dependent on the substrate specificity of the acyl-CoA synthetases and fatty acid elongases. The following tables summarize the known relevant activities of these enzyme families.

Table 1: Acyl-CoA Synthetase Substrate Specificity for Long-Chain and Branched-Chain Fatty Acids
Enzyme FamilyIsoform(s)Substrate PreferenceComments
ACSL ACSL6Long-chain fatty acids, including polyunsaturated fatty acids like DHA.[8]While specific data on very-long-chain methyl-branched substrates is limited, the broad specificity of some ACSL isoforms suggests potential activity.
ACSVL/FATP FATP2, FATP5Very-long-chain fatty acids (up to C26).[5] FATP5 also activates bile acids.[5]These are strong candidates for activating the precursor fatty acid due to their preference for very-long-chain substrates.
ACSBG ACSBG1Long-chain fatty acids.[5]May also play a role in the activation of precursors.
Peroxisomal ACOT8 (Thioesterase)Broad specificity including medium- to long-chain and methyl-branched acyl-CoAs.[9]While a thioesterase, its specificity indicates that methyl-branched acyl-CoAs are recognized and metabolized within the cell.
Table 2: ELOVL Substrate Specificity for Branched-Chain Acyl-CoAs
EnzymeSubstrate PreferenceProductsComments
ELOVL1 Saturated and monounsaturated C20-C22 acyl-CoAs.[10] Elongates iso- and anteiso-C23:0 acyl-CoAs.[7]C24 sphingolipids.[10] C25:0 branched-chain acyl-CoAs.[7]Considered the primary candidate for the final elongation steps to a C26 branched-chain acyl-CoA.
ELOVL3 Iso-C17:0 and anteiso-C17:0 acyl-CoAs.[7] Saturated and monounsaturated C18-C22 acyl-CoAs.[11]Up to iso-C23:0 and anteiso-C25:0 acyl-CoAs.[7]Highly active towards shorter branched-chain acyl-CoAs, could be involved in synthesizing the precursor for ELOVL1.
ELOVL7 Saturated branched-chain acyl-CoAs.[7] C16-C20 acyl-CoAs.[6]Elongated branched-chain products.May participate in the earlier stages of elongation.

Experimental Protocols

The following sections provide detailed, hypothetical protocols for the in vitro enzymatic synthesis of this compound. These protocols are based on established methods for assaying acyl-CoA synthetase and fatty acid elongase activities.

Protocol 1: In Vitro Activation of 22-Methylpentacosanoic Acid

This protocol describes the synthesis of this compound from its free fatty acid precursor using a microsomal preparation containing acyl-CoA synthetases.

Materials:

  • 22-Methylpentacosanoic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Triton X-100

  • Microsomal fraction from a relevant cell line or tissue (e.g., liver, which expresses a range of ACS enzymes)

  • Dithiothreitol (DTT)

  • Bovine serum albumin (BSA), fatty acid-free

Procedure:

  • Preparation of Fatty Acid Substrate:

    • Dissolve 22-Methylpentacosanoic acid in a minimal amount of ethanol (B145695) or DMSO.

    • Prepare a stock solution (e.g., 10 mM).

    • For the reaction, complex the fatty acid with fatty acid-free BSA in a 3:1 molar ratio to improve solubility.

  • Reaction Mixture Assembly (per 100 µL reaction):

    • To a microcentrifuge tube, add:

      • 50 µL of 2x reaction buffer (100 mM Potassium phosphate pH 7.4, 10 mM MgCl₂, 2 mM DTT)

      • 10 µL of 10 mM ATP

      • 5 µL of 10 mM CoA

      • 10 µL of 22-Methylpentacosanoic acid-BSA complex (to a final concentration of 100 µM)

      • 15 µL of nuclease-free water

  • Enzyme Addition and Incubation:

    • Add 10 µL of microsomal protein (1-5 mg/mL).

    • Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation.

  • Reaction Termination and Product Analysis:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation at 95°C for 5 minutes.

    • Centrifuge at high speed to pellet the precipitated protein.

    • Analyze the supernatant for the presence of this compound using LC-MS/MS.

Protocol 2: In Vitro Elongation of a Methyl-Branched Acyl-CoA

This protocol describes the elongation of a shorter methyl-branched acyl-CoA (e.g., 20-Methyltetracosanoyl-CoA) to this compound using a microsomal preparation containing the ELOVL enzyme complex.

Materials:

  • Precursor methyl-branched acyl-CoA (e.g., 20-Methyltetracosanoyl-CoA)

  • Malonyl-CoA (can be radiolabeled, e.g., [2-¹⁴C]malonyl-CoA, for easier detection)

  • NADPH

  • Reaction buffer (e.g., 100 mM Potassium phosphate pH 7.4, 1 mM MgCl₂, 1 mM DTT)

  • Microsomal fraction from a cell line overexpressing the target ELOVL (e.g., HEK293 cells transfected with ELOVL1)

Procedure:

  • Reaction Mixture Assembly (per 50 µL reaction):

    • To a microcentrifuge tube, add:

      • 25 µL of 2x reaction buffer

      • 5 µL of 10 mM NADPH

      • 5 µL of 1 mM precursor methyl-branched acyl-CoA

      • 5 µL of 1 mM [2-¹⁴C]malonyl-CoA (specific activity ~50 mCi/mmol)

      • 5 µL of nuclease-free water

  • Enzyme Addition and Incubation:

    • Add 5 µL of microsomal protein (2-10 mg/mL).

    • Incubate at 37°C for 1-2 hours.

  • Reaction Termination and Saponification:

    • Stop the reaction by adding 200 µL of 10% (w/v) KOH in 90% ethanol.

    • Incubate at 70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Fatty Acid Extraction and Analysis:

    • Acidify the mixture with 200 µL of 6 M HCl.

    • Extract the fatty acids with 500 µL of hexane (B92381) or diethyl ether (repeat 2-3 times).

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Resuspend the fatty acid residue in a small volume of a suitable solvent.

    • Analyze the products by thin-layer chromatography (TLC) followed by autoradiography, or by radio-GC/MS after derivatization to fatty acid methyl esters (FAMEs).

Visualizations

The following diagrams illustrate the experimental workflow for the in vitro synthesis and the logical relationship of the key components.

In_Vitro_Synthesis_Workflow In Vitro Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Prepare Substrates: - 22-Methylpentacosanoic Acid - CoA, ATP, Malonyl-CoA, NADPH Activation Activation Reaction: Add Microsomes (ACS activity) Incubate at 37°C Start->Activation Elongation Elongation Reaction: Add Microsomes (ELOVL activity) Incubate at 37°C Activation->Elongation Termination Terminate Reactions Elongation->Termination Extraction Extract Acyl-CoAs or Saponify and Extract Fatty Acids Termination->Extraction Analysis LC-MS/MS (for Acyl-CoAs) or TLC/GC-MS (for Fatty Acids) Extraction->Analysis

Caption: Workflow for the in vitro synthesis and analysis of this compound.

Logical_Relationship_Diagram Key Components and Relationships FA Methyl-Branched Fatty Acid ACS Acyl-CoA Synthetase FA->ACS Acyl_CoA Methyl-Branched Acyl-CoA ELOVL ELOVL Complex Acyl_CoA->ELOVL Final_Product This compound ACS->Acyl_CoA ELOVL->Final_Product Cofactors_A ATP, CoA Cofactors_A->ACS Cofactors_E Malonyl-CoA, NADPH Cofactors_E->ELOVL

Caption: Logical relationships between key components in the synthesis pathway.

Conclusion

The enzymatic synthesis of this compound, while not explicitly detailed in current literature, can be reasonably inferred through the known functions of acyl-CoA synthetases and fatty acid elongases. The pathway likely involves the activation of a C26 or shorter methyl-branched fatty acid by an ACSVL/FATP family member, followed by elongation to the final C26 length by the ELOVL1 enzyme complex. The provided protocols offer a foundational approach for the in vitro reconstitution of this pathway, which can be optimized through the use of purified enzymes and systematic variation of reaction conditions. Further research into the substrate specificities of ACSL/ACSVL and ELOVL enzymes with a wider range of methyl-branched fatty acids will be crucial for definitively elucidating this and similar biosynthetic pathways.

References

The Discovery and Identification of 22-Methylpentacosanoyl-CoA: A Hypothetical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a hypothetical case study constructed from established principles of lipid biochemistry. As of the time of writing, "22-Methylpentacosanoyl-CoA" is not a widely documented molecule in publicly available scientific literature. This document serves as an illustrative example of the potential discovery and characterization process for a novel very-long-chain methyl-branched fatty acyl-CoA.

Executive Summary

Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are critical components of cellular lipids and signaling molecules.[1][2][3][4][5] Methyl-branched fatty acids represent a unique class of lipids with distinct physical and biological properties.[6][7] This guide outlines a hypothetical discovery and identification pathway for a novel C26 methyl-branched fatty acyl-CoA, this compound. We will detail the putative experimental protocols, from initial detection in a biological matrix to definitive structural elucidation and proposed biosynthetic pathways. All data presented are illustrative.

Initial Detection and Isolation

The discovery of a novel lipid often begins with the analysis of complex biological extracts. In this hypothetical case, this compound was first detected during the lipidomic profiling of a marine bacterium, Bacillus submarinus, known for producing unusual fatty acids.

Experimental Protocol: Lipid Extraction and Fractionation
  • Cell Lysis: B. submarinus cell pellets were subjected to bead beating in a 2:1:0.8 mixture of methanol (B129727):chloroform:water.

  • Lipid Extraction: A modified Bligh-Dyer extraction was performed to separate the total lipid content.

  • Saponification and Esterification: A portion of the total lipid extract was saponified with 0.5 M KOH in methanol, followed by methylation with 14% BF3-methanol to produce fatty acid methyl esters (FAMEs).

  • Acyl-CoA Extraction: A separate cell pellet was lysed and subjected to solid-phase extraction to enrich for acyl-CoA species.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

Initial analysis of the FAMEs by GC-MS revealed an unknown peak with a retention time suggestive of a C26 fatty acid. The electron ionization mass spectrum showed a molecular ion (M+) at m/z 410.7, consistent with a C27H54O2 methyl ester.

Table 1: Hypothetical GC-MS Data for the Unknown FAME

ParameterValue
Retention Time28.5 min
Molecular Ion (m/z)410.7
Proposed FormulaC27H54O2
Key Fragment Ions (m/z)299, 327, 355, 383

The fragmentation pattern was not consistent with a straight-chain fatty acid, suggesting the presence of a methyl branch.

Structural Elucidation

To definitively identify the structure of the novel fatty acid and confirm its existence as a CoA ester, a combination of mass spectrometry and spectroscopic techniques would be employed.

Tandem Mass Spectrometry (MS/MS) for Branch Point Determination

To locate the methyl branch, the FAME was analyzed by tandem mass spectrometry. For more definitive localization, the fatty acid was converted to its N-acyl pyrrolidide derivative, which provides a more diagnostic fragmentation pattern.[8]

Table 2: Hypothetical MS/MS Fragmentation Data for the N-acyl Pyrrolidide Derivative

Fragment Ion (m/z)Interpretation
113Pyrrolidide moiety
......
352Cleavage at C21-C22
380Cleavage at C22-C23
......

The gap of 28 amu between m/z 352 and 380, instead of the usual 14 amu for a straight chain, strongly indicates a methyl branch at the C22 position.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) of Acyl-CoAs

Direct analysis of the acyl-CoA extract by LC-MS/MS confirmed the presence of a species with a mass consistent with this compound.

Table 3: Hypothetical LC-MS/MS Data for this compound

ParameterValue
Precursor Ion (m/z)1158.8
Proposed FormulaC47H88N7O17P3S
Key Product Ions (m/z)767.5 (loss of phosphopantetheine), 391.3 (22-methylpentacosanoic acid)
Experimental Protocol: Acyl-CoA Analysis by LC-MS/MS
  • Chromatography: Acyl-CoAs were separated on a C18 reversed-phase column using a gradient of methanol and water with tributylamine (B1682462) as an ion-pairing agent.[9]

  • Mass Spectrometry: The column effluent was directed to a high-resolution mass spectrometer operating in negative ion mode.[9]

  • Fragmentation: Collision-induced dissociation was used to generate fragment ions for structural confirmation.

Proposed Biosynthetic Pathway

The biosynthesis of very-long-chain methyl-branched fatty acids typically involves the fatty acid synthase (FAS) system, with modifications to incorporate the methyl branch, followed by elongation.

Initiation of Biosynthesis

The synthesis of a methyl-branched fatty acid can be initiated with a branched-chain primer, or by the incorporation of a methylmalonyl-CoA extender unit during elongation.[10][11][12] For a branch at an even-numbered carbon (from the carboxyl end), incorporation of methylmalonyl-CoA is a likely mechanism.

Elongation to a Very-Long-Chain Fatty Acid

The C26 chain length is achieved through the action of fatty acid elongase (ELOVL) enzymes, which catalyze a four-step cycle to add two carbons per cycle.[1][3][5]

Activation to Acyl-CoA

The completed 22-methylpentacosanoic acid is then activated to its CoA ester by a fatty acyl-CoA ligase (FACL).[13]

Visualizations

Hypothetical Workflow for Discovery and Identification

A Biological Sample (e.g., Bacillus submarinus) B Lipid Extraction A->B C Fractionation (FAMEs and Acyl-CoAs) B->C D GC-MS of FAMEs C->D H LC-MS/MS of Acyl-CoAs C->H E Unknown Peak Detected D->E F MS/MS of Derivatives (e.g., Pyrrolidide) E->F G Branch Point Determination F->G J Structural Elucidation of This compound G->J I Confirmation of CoA Ester H->I I->J

Caption: Workflow for the discovery and identification of a novel fatty acyl-CoA.

Proposed Biosynthesis of this compound

cluster_fas Fatty Acid Synthase (FAS) cluster_elovl Elongase (ELOVL) Cycles cluster_activation Activation A Acetyl-CoA (Primer) D Growing Acyl Chain A->D B Malonyl-CoA (Extender) B->D C Methylmalonyl-CoA (Branching Extender) C->D Branch Incorporation E Long-Chain Fatty Acid D->E G Very-Long-Chain Fatty Acid (22-Methylpentacosanoic Acid) E->G F Malonyl-CoA F->G Carbon Addition H 22-Methylpentacosanoic Acid G->H J This compound H->J I CoA + ATP I->J K FACL Enzyme K->J

Caption: Proposed biosynthetic pathway for this compound.

Conclusion and Future Directions

The hypothetical discovery and characterization of this compound underscore the importance of continued exploration of microbial lipidomes for novel bioactive molecules. The methodologies outlined provide a robust framework for the identification of new fatty acyl-CoAs. Future research would focus on the enzymatic machinery responsible for its biosynthesis in B. submarinus, its incorporation into complex lipids, and its potential biological activities. Such studies could reveal new targets for drug development or novel enzymatic tools for synthetic biology.

References

An In-depth Technical Guide to 22-Methylpentacosanoyl-CoA: Precursors and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 22-Methylpentacosanoyl-CoA, a methyl-branched very-long-chain fatty acyl-CoA. It delves into the biosynthetic pathways, key precursors, and enzymatic processes leading to its formation. The guide also explores its potential derivatives and their physiological significance. Detailed experimental protocols for the analysis of methyl-branched very-long-chain fatty acids are provided, alongside a summary of quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular context of this compound.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing vital roles in membrane structure and cell signaling.[1] A subset of these, the methyl-branched VLCFAs, possess unique physical properties due to their branched structure, which influences membrane fluidity and other cellular processes. This compound is a C26 methyl-branched fatty acyl-CoA, and understanding its biosynthesis and metabolism is essential for various fields, including lipid biochemistry, drug development, and the study of metabolic disorders.

This guide will focus on the precursors that contribute to the synthesis of this compound, the enzymatic reactions involved in its elongation and branching, and the potential derivatives that may arise from its metabolism.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of fatty acid synthase (FASN) and a series of elongase enzymes (ELOVLs). The pathway integrates components from both straight-chain and branched-chain fatty acid synthesis.

Key Precursors

The primary building blocks for the synthesis of this compound are:

  • Acetyl-CoA: Serves as the primary primer for fatty acid synthesis and is the source of the two-carbon units for chain elongation via its conversion to malonyl-CoA.

  • Malonyl-CoA: Formed from the carboxylation of acetyl-CoA, it is the primary two-carbon donor for the elongation of straight-chain fatty acids.[2]

  • Propionyl-CoA: A three-carbon precursor that can be carboxylated to form methylmalonyl-CoA.

  • Methylmalonyl-CoA: This is the key precursor that introduces the methyl branch into the fatty acid chain. It is incorporated by fatty acid synthase in place of malonyl-CoA.[3] The formation of methylmalonyl-CoA can occur through the catabolism of certain amino acids (valine and isoleucine), odd-chain fatty acids, and cholesterol.[4][5]

Enzymatic Synthesis

The synthesis of a methyl-branched fatty acid like 22-methylpentacosanoic acid begins with the incorporation of a methyl-branched primer, followed by subsequent elongation cycles.

  • Initiation with a Methyl-Branched Primer: The synthesis can be initiated with a methyl-branched short-chain acyl-CoA. For a methyl group at an even-numbered carbon (like the 22-position), the process likely starts with a standard acetyl-CoA primer, and the methyl group is introduced later during the elongation phase.

  • Elongation and Methyl Branch Incorporation: The elongation of the fatty acid chain is carried out by the fatty acid elongation (ELOVL) enzymes located in the endoplasmic reticulum.[1] During one of the elongation cycles, methylmalonyl-CoA is used as the two-carbon donor instead of malonyl-CoA, resulting in the incorporation of a methyl group.

  • Final Elongation Steps: Subsequent elongation cycles utilize malonyl-CoA to extend the chain to its final length of 26 carbons. The specific ELOVL enzyme responsible for the final elongation steps to produce a C26 fatty acid has not been definitively identified for 22-methylpentacosanoic acid. However, ELOVL1 is known to have high activity towards saturated and monounsaturated C20- and C22-CoAs, making it a potential candidate for the final elongation steps.[6] ELOVL3 and ELOVL6 have also been implicated in the elongation of branched-chain fatty acids.

The resulting 22-methylpentacosanoic acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.

Derivatives of this compound

Once synthesized, this compound can be incorporated into various complex lipids, serving as a precursor for a range of derivatives. These derivatives are likely to have specialized functions within cellular membranes and signaling pathways.

Potential derivatives include:

  • Complex Lipids: Incorporation into phospholipids, sphingolipids, and triglycerides, where the methyl branch would influence the packing and fluidity of membranes.

  • Fatty Alcohols and Waxes: Reduction of the acyl-CoA can lead to the formation of 22-methylpentacosanol, which can be further esterified to form wax esters.

  • Hydroxylated Fatty Acids: The fatty acid chain may undergo hydroxylation at various positions, leading to the formation of hydroxylated derivatives with altered signaling properties.

Quantitative Data

Specific quantitative data for this compound is scarce in the literature. However, data for the closely related isomer, 24-methylpentacosanoic acid, can provide an approximation of its physical and chemical properties.

PropertyValue (for 24-Methylpentacosanoic Acid)Reference
Molecular FormulaC26H52O2[7]
Molecular Weight396.7 g/mol [7]
XLogP311.5[7]
Hydrogen Bond Donor Count1[7]
Hydrogen Bond Acceptor Count2[7]
Rotatable Bond Count23[7]
Exact Mass396.396731 g/mol [7]
Monoisotopic Mass396.396731 g/mol [7]
Topological Polar Surface Area37.3 Ų[7]
Heavy Atom Count28[7]

Note: This data is for 24-methylpentacosanoic acid and should be used as an estimate for 22-methylpentacosanoic acid.

Experimental Protocols

Extraction and Derivatization of Very-Long-Chain Fatty Acids for GC-MS Analysis

This protocol describes a general method for the extraction of total fatty acids from biological samples and their derivatization to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[1][8]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard (e.g., heptadecanoic acid)

  • BF3-methanol (14%) or HCl-methanol (5%)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Glass tubes with Teflon-lined caps

  • Nitrogen gas supply

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a chloroform/methanol mixture (2:1, v/v).

  • Lipid Extraction (Folch Method):

    • Add the homogenate to a glass tube.

    • Add 0.2 volumes of 0.9% NaCl solution to the tube.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the upper phase with a small volume of the chloroform/methanol mixture and combine the lower organic phases.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Saponification and Methylation:

    • To the dried lipid extract, add a known amount of internal standard.

    • Add 1 mL of 14% BF3-methanol or 5% HCl-methanol.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of water to the tube.

    • Vortex thoroughly and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction and combine the hexane layers.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the FAMEs under a stream of nitrogen.

    • Reconstitute in a small volume of hexane.

    • Inject an aliquot into the GC-MS for analysis. The mass spectrometer can be operated in full scan mode to identify the FAMEs based on their fragmentation patterns and in selected ion monitoring (SIM) mode for quantification.

ELOVL Enzyme Activity Assay

This protocol provides a general method for assaying the activity of ELOVL enzymes using radiolabeled malonyl-CoA.[6][9]

Materials:

  • Microsomal fractions containing the ELOVL enzyme of interest

  • Acyl-CoA substrate (e.g., C24-methyl-acyl-CoA)

  • [2-14C]Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 2.5 M KOH in 50% ethanol

  • 5 M H2SO4

  • Hexane

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the microsomal protein, NADPH, and the acyl-CoA substrate in the reaction buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding [2-14C]malonyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Saponification:

    • Stop the reaction by adding 2.5 M KOH in 50% ethanol.

    • Saponify the lipids by heating at 70°C for 1 hour.

  • Acidification and Extraction:

    • Cool the tubes and acidify the reaction mixture with 5 M H2SO4.

    • Extract the fatty acids by adding hexane and vortexing.

    • Centrifuge to separate the phases and collect the upper hexane layer.

    • Repeat the hexane extraction.

  • Quantification:

    • Combine the hexane extracts in a scintillation vial and evaporate the solvent.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • The amount of incorporated radiolabel is proportional to the ELOVL enzyme activity.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase Acetyl_CoA->ACC FASN Fatty Acid Synthase Acetyl_CoA->FASN Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Malonyl_CoA Malonyl-CoA ELOVL ELOVL Elongases Malonyl_CoA->ELOVL Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FASN ACC->Malonyl_CoA PCC->Methylmalonyl_CoA Methyl_Branched_Acyl_CoA Methyl-Branched Acyl-CoA (Short Chain) FASN->Methyl_Branched_Acyl_CoA Elongated_Methyl_Branched_Acyl_CoA Elongated Methyl-Branched Acyl-CoA ELOVL->Elongated_Methyl_Branched_Acyl_CoA Multiple Cycles ACS Acyl-CoA Synthetase Target_Molecule This compound ACS->Target_Molecule Methyl_Branched_Acyl_CoA->ELOVL Methyl_Pentacosanoic_Acid 22-Methylpentacosanoic Acid Elongated_Methyl_Branched_Acyl_CoA->Methyl_Pentacosanoic_Acid Final Elongation & Hydrolysis Methyl_Pentacosanoic_Acid->ACS

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for GC-MS Analysis of Methyl-Branched Fatty Acids

GCMS_Workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction Derivatization Saponification & Methylation (BF3/MeOH) Extraction->Derivatization Purification FAME Extraction (Hexane) Derivatization->Purification Analysis GC-MS Analysis Purification->Analysis Data Data Analysis (Identification & Quantification) Analysis->Data

Caption: Workflow for the analysis of methyl-branched fatty acids by GC-MS.

Conclusion

This compound is a complex lipid molecule whose biosynthesis involves the interplay of several key metabolic pathways. While the general principles of its formation are understood, further research is needed to elucidate the specific enzymes involved, particularly the ELOVL elongases responsible for its final chain length. The development of targeted analytical methods will be crucial for quantifying this and other methyl-branched VLCFAs in biological systems, which will, in turn, help to unravel their precise physiological roles in health and disease. This guide provides a foundational understanding for researchers and professionals working in the field of lipidomics and drug development.

References

Degradation Pathway of 22-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

22-Methylpentacosanoyl-CoA, a very-long-chain fatty acid (VLCFA) with a methyl group at the beta-position (carbon 3), is catabolized through the peroxisomal alpha-oxidation pathway. This pathway is essential for the degradation of 3-methyl-branched fatty acids that cannot be processed by the more common beta-oxidation pathway due to steric hindrance. The alpha-oxidation of this compound involves a series of enzymatic reactions that ultimately shorten the carbon chain by one carbon, yielding products that can subsequently enter the beta-oxidation pathway for complete degradation. This guide provides a detailed overview of the degradation pathway, the enzymes involved, experimental protocols for assessing enzymatic activity, and a summary of available quantitative data.

The Peroxisomal Alpha-Oxidation Pathway

The degradation of this compound occurs entirely within the peroxisome and can be broken down into four main steps.[1]

Step 1: Acyl-CoA Activation

Prior to entering the alpha-oxidation pathway, 22-methylpentacosanoic acid must be activated to its coenzyme A (CoA) ester, this compound. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS), an ATP-dependent enzyme.[2]

Step 2: 2-Hydroxylation

The initial and rate-limiting step of alpha-oxidation is the hydroxylation of this compound at the alpha-carbon (C2) to form 2-hydroxy-22-methylpentacosanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA 2-hydroxylase (PHYH) , an iron(II) and 2-oxoglutarate-dependent dioxygenase.[3][4]

Step 3: Carbon-Carbon Bond Cleavage

The newly formed 2-hydroxy-22-methylpentacosanoyl-CoA is then cleaved between the first and second carbons by 2-hydroxyacyl-CoA lyase (HACL1) . This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme yields two products: formyl-CoA and 21-methyltetracosanal (an aldehyde shortened by one carbon).[1][5]

Step 4: Dehydrogenation and Entry into Beta-Oxidation

The 21-methyltetracosanal is subsequently oxidized to 21-methyltetracosanoic acid by an aldehyde dehydrogenase.[1][6] This resulting fatty acid can then be activated to its CoA ester and enter the peroxisomal beta-oxidation pathway for complete degradation, as the methyl group is no longer on the beta-carbon.[1]

Quantitative Data

Table 1: Substrate Specificity of Alpha-Oxidation Enzymes

EnzymeSubstrate(s)Activity/CommentsReference(s)
Phytanoyl-CoA 2-hydroxylase (PHYH)Phytanoyl-CoA, 3-methylhexadecanoyl-CoAActive towards 3-methyl-branched acyl-CoAs. No activity towards long and very long straight-chain acyl-CoAs.[4]
2-Hydroxyacyl-CoA lyase (HACL1)2-hydroxy-3-methylhexadecanoyl-CoA, 2-hydroxy long-chain fatty acyl-CoAsCatalyzes the cleavage of 2-hydroxyacyl-CoA intermediates.[5][7][8]

Experimental Protocols

Assay for Phytanoyl-CoA 2-Hydroxylase (PHYH) Activity

This protocol is based on the known requirements for PHYH activity and can be adapted for the use of this compound as a substrate.

Objective: To measure the hydroxylation of a 3-methyl-branched acyl-CoA by recombinant or purified PHYH.

Materials:

  • Purified recombinant human PHYH

  • This compound (substrate)

  • 2-oxoglutarate

  • Ascorbate

  • Ferrous sulfate (B86663) (FeSO₄)

  • ATP or GTP

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Methanol

  • Chloroform

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, BSA, MgCl₂, ATP or GTP, ascorbate, and 2-oxoglutarate.

  • Add the substrate, this compound, to the reaction mixture.

  • Initiate the reaction by adding a pre-determined amount of purified PHYH enzyme. The reaction should be initiated after the addition of FeSO₄.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution of chloroform:methanol (2:1, v/v) to extract the lipids.

  • Centrifuge to separate the phases and collect the organic (lower) phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the sample by LC-MS/MS to detect and quantify the product, 2-hydroxy-22-methylpentacosanoyl-CoA.

Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol is adapted from a published method for measuring HACL1 activity using a radiolabeled substrate.[7]

Objective: To quantify the cleavage of a 2-hydroxyacyl-CoA by HACL1 through the measurement of a reaction product.

Materials:

  • Purified recombinant human HACL1

  • 2-hydroxy-22-methyl[1-¹⁴C]pentacosanoyl-CoA (radiolabeled substrate)

  • Tris-HCl buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Magnesium chloride (MgCl₂)

  • Thiamine pyrophosphate (TPP)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction medium containing Tris-HCl buffer (50 mM, pH 7.5), BSA (6.6 µM), MgCl₂ (0.8 mM), and TPP (20 µM).

  • Add the radiolabeled substrate, 2-hydroxy-22-methyl[1-¹⁴C]pentacosanoyl-CoA (final concentration 40 µM), to the reaction medium.

  • Initiate the reaction by adding the enzyme source (purified HACL1 or cell lysate) to the reaction medium.

  • Incubate the reaction at 37°C.

  • The reaction produces [¹⁴C]formyl-CoA, which is readily hydrolyzed to [¹⁴C]formate. The amount of [¹⁴C]formate can be quantified by measuring the evolved ¹⁴CO₂ after acidification and trapping, or by other suitable chromatographic methods.

  • Measure the radioactivity in a scintillation counter to determine the amount of product formed, which is proportional to the HACL1 activity.

Visualizations

Degradation_Pathway_of_22_Methylpentacosanoyl_CoA cluster_peroxisome Peroxisome sub_22_MP_CoA This compound prod_2_OH_22_MP_CoA 2-Hydroxy-22-methylpentacosanoyl-CoA sub_22_MP_CoA->prod_2_OH_22_MP_CoA PHYH (Phytanoyl-CoA 2-hydroxylase) Fe²⁺, 2-oxoglutarate, O₂ prod_21_MT_Aldehyde 21-Methyltetracosanal prod_2_OH_22_MP_CoA->prod_21_MT_Aldehyde HACL1 (2-Hydroxyacyl-CoA lyase) Thiamine Pyrophosphate (TPP) prod_Formyl_CoA Formyl-CoA prod_2_OH_22_MP_CoA->prod_Formyl_CoA prod_21_MT_Acid 21-Methyltetracosanoic Acid prod_21_MT_Aldehyde->prod_21_MT_Acid Aldehyde Dehydrogenase NAD⁺ prod_21_MT_Acyl_CoA 21-Methyltetracosanoyl-CoA prod_21_MT_Acid->prod_21_MT_Acyl_CoA VLC-ACS ATP, CoA beta_ox Beta-Oxidation Pathway prod_21_MT_Acyl_CoA->beta_ox To Beta-Oxidation Experimental_Workflow_HACL1_Assay start Prepare Reaction Medium (Tris, BSA, MgCl₂, TPP) add_substrate Add Radiolabeled Substrate (2-hydroxy-22-methyl[1-¹⁴C]pentacosanoyl-CoA) start->add_substrate add_enzyme Initiate Reaction with HACL1 Enzyme add_substrate->add_enzyme incubation Incubate at 37°C add_enzyme->incubation product_formation Formation of [¹⁴C]Formyl-CoA and subsequent [¹⁴C]Formate incubation->product_formation quantification Quantify [¹⁴C]Formate (e.g., via ¹⁴CO₂ trapping or chromatography) product_formation->quantification end Determine HACL1 Activity quantification->end

References

22-Methylpentacosanoyl-CoA: A Putative Intermediate in Mycobacterial Virulence Lipid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

22-Methylpentacosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) that, while not extensively characterized as an individual molecule in scientific literature, is a logically deduced intermediate in the biosynthesis of critical virulence lipids in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Specifically, it is a putative precursor in the assembly of phthioceranic and hydroxyphthioceranic acids, the multi-methyl-branched fatty acyl components of sulfolipid-1 (SL-1). The synthesis of these complex lipids is orchestrated by the polyketide synthase Pks2. Understanding the formation and metabolism of intermediates like this compound is crucial for developing novel therapeutics targeting the unique cell envelope of Mtb. This guide provides a comprehensive overview of the biosynthetic context of this compound, detailed experimental protocols for the analysis of related VLCFA-CoAs, and visualizations of the pertinent biochemical pathways and workflows.

Introduction: The Significance of Very-Long-Chain Branched Acyl-CoAs in Mycobacterium tuberculosis

The cell envelope of Mycobacterium tuberculosis is a complex and unique structure, rich in unusual lipids that are essential for the bacterium's survival, pathogenesis, and resistance to antibiotics. Among these are the sulfolipids (SLs), of which SL-1 is the most abundant. SL-1 is a complex glycolipid implicated in the virulence of Mtb.[1] The acyl components of SL-1 include hepta- and octamethyl-branched phthioceranic and hydroxyphthioceranic acids.[2]

The biosynthesis of these intricate fatty acids is not performed by a typical fatty acid synthase (FAS) system but rather by a type I iterative polyketide synthase (PKS), Pks2.[2][3] This enzyme iteratively adds methylmalonyl-CoA extender units to a long-chain acyl-CoA primer. It is within this iterative elongation process that this compound is presumed to exist as a covalently bound intermediate on the acyl carrier protein (ACP) domain of the Pks2 synthase.

Biosynthesis of Phthioceranic Acid: The Role of Pks2

The synthesis of phthioceranic acid is a multi-step process involving several key enzymes. The overall pathway is initiated with a long-chain fatty acid, which is activated and loaded onto the Pks2 enzymatic assembly line.

  • Starter Unit Activation: A long-chain fatty acid (e.g., C16-C20) is activated by the fatty acyl-AMP ligase FadD23 to form a fatty acyl-adenylate.[1] This activated fatty acid is then transferred to the Pks2 synthase.

  • Iterative Elongation: The Pks2 enzyme, a large, multifunctional protein, catalyzes the successive condensation of methylmalonyl-CoA molecules with the growing acyl chain.[1][4] Each cycle of elongation involves a series of reactions: condensation, ketoreduction, dehydration, and enoylreduction, ultimately adding a propionate (B1217596) unit (which becomes a methyl-branched two-carbon extension) to the chain.

  • Formation of this compound: After several rounds of elongation, a 26-carbon (hexacosanoyl) chain with a methyl branch at position 22 would be formed. As a CoA thioester, this would be this compound (representing the chain before the final elongation steps to the full-length phthioceranic acid). The growing acyl chain is covalently attached to the phosphopantetheine arm of the acyl carrier protein (ACP) domain within the Pks2 complex. The free acyl-CoA is the activated form for subsequent metabolic steps or for analysis after hydrolysis and derivatization.

The common precursor for the methyl branches is methylmalonyl-CoA, linking this virulence pathway to the central metabolism of the bacterium.[4] Perturbations in the availability of methylmalonyl-CoA have been shown to affect the synthesis of both SL-1 and another key virulence lipid, phthiocerol dimycocerosate (PDIM).[4]

Phthioceranic_Acid_Biosynthesis cluster_activation Starter Unit Activation cluster_elongation Iterative Elongation on Pks2 cluster_release Release and Maturation Long-Chain Fatty Acid Long-Chain Fatty Acid FadD23 FadD23 Long-Chain Fatty Acid->FadD23 ATP Fatty Acyl-AMP Fatty Acyl-AMP FadD23->Fatty Acyl-AMP PPi Long-Chain Acyl-CoA Long-Chain Acyl-CoA Fatty Acyl-AMP->Long-Chain Acyl-CoA CoA-SH Pks2 Pks2 Polyketide Synthase Long-Chain Acyl-CoA->Pks2 Loading Growing Acyl Chain (ACP-bound) Growing Acyl Chain (ACP-bound) Pks2->Growing Acyl Chain (ACP-bound) Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Pks2 Extender Unit Intermediate_n ... Growing Acyl Chain (ACP-bound)->Intermediate_n 22-Methylpentacosanoyl-ACP 22-Methylpentacosanoyl-ACP Intermediate_n->22-Methylpentacosanoyl-ACP Elongation Cycles Intermediate_n+1 ... 22-Methylpentacosanoyl-ACP->Intermediate_n+1 Phthioceranoyl-ACP Phthioceranoyl-ACP Intermediate_n+1->Phthioceranoyl-ACP Final Elongation Thioesterase Thioesterase Phthioceranoyl-ACP->Thioesterase Phthioceranic Acid Phthioceranic Acid Thioesterase->Phthioceranic Acid PapA PapA Acyltransferase Phthioceranic Acid->PapA Sulfolipid-1 Sulfolipid-1 PapA->Sulfolipid-1 Trehalose-2-Sulfate Trehalose-2-Sulfate Trehalose-2-Sulfate->PapA Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification & Concentration cluster_analysis Analysis Culture Mycobacterium Culture Harvest Harvest & Wash Cells Culture->Harvest Lyse Homogenize / Lyse Cells (in acidic buffer) Harvest->Lyse Precipitate Protein Precipitation (Isopropanol/Acetonitrile) Lyse->Precipitate Extract Collect Supernatant Precipitate->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Wash Wash SPE Cartridge SPE->Wash Elute Elute Acyl-CoAs Wash->Elute Dry Dry Down & Reconstitute Elute->Dry LC HPLC Separation (Reversed-Phase C18) Dry->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

References

The Intricate Regulation of 22-Methylpentacosanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regulatory mechanisms governing the synthesis of 22-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acid. The biosynthesis of this specialized lipid involves a multi-step process initiated by the catabolism of branched-chain amino acids, followed by elongation by fatty acid synthase and subsequent chain extension by specific elongase enzymes. Regulation occurs at transcriptional, allosteric, and signaling levels, presenting multiple points for potential therapeutic intervention. This document details the core enzymes, regulatory pathways, and experimental methodologies crucial for advancing research and development in this area.

Introduction

Very-long-chain fatty acids (VLCFAs), particularly those with branched chains, play critical roles in various physiological processes, including membrane structure, cellular signaling, and energy metabolism. This compound is a saturated branched-chain fatty acyl-CoA with a methyl group at the 22nd position. Its precise biological functions are an area of active investigation, with potential implications in metabolic disorders and neurodegenerative diseases. Understanding the regulation of its synthesis is paramount for elucidating its roles in health and disease and for the development of targeted therapeutics.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process that begins with the generation of a branched-chain primer, followed by elongation cycles.

2.1. Primer Synthesis from Branched-Chain Amino Acids (BCAAs)

The initial methyl-branched acyl-CoA primers are derived from the catabolism of the essential amino acids leucine, isoleucine, and valine.[1] This process is initiated by branched-chain amino acid transferases (BCATs) and culminates in the formation of branched-chain α-keto acids. The key regulatory enzyme in this stage is the branched-chain α-keto acid dehydrogenase (BCKDH) complex , which catalyzes the oxidative decarboxylation of these α-keto acids to produce branched-chain acyl-CoAs that serve as primers for fatty acid synthesis.[1][2] The activity of the BCKDH complex is itself regulated by phosphorylation and dephosphorylation.[3]

2.2. Initial Elongation by Fatty Acid Synthase (FASN)

The branched-chain acyl-CoA primers are then utilized by the multifunctional enzyme fatty acid synthase (FASN) . FASN promiscuously accepts these branched-chain starters and catalyzes the initial rounds of elongation by adding two-carbon units from malonyl-CoA.[4][5]

2.3. Elongation to Very-Long-Chain Fatty Acids by ELOVL Enzymes

Once a certain chain length is reached, further elongation to a very-long-chain fatty acid is carried out by a dedicated set of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins . These enzymes are located in the endoplasmic reticulum.[6] For saturated branched-chain acyl-CoAs, ELOVL1, ELOVL3, and ELOVL7 have been identified as the primary elongases.[7] Specifically, ELOVL1 is capable of elongating branched-chain acyl-CoAs to lengths of C25 and beyond, making it a critical enzyme in the final steps of this compound synthesis.[7]

Regulatory Mechanisms

The synthesis of this compound is tightly controlled at multiple levels to ensure cellular homeostasis.

3.1. Transcriptional Regulation

The expression of genes encoding key enzymes in this pathway is under the control of several transcription factors:

  • Sterol Regulatory Element-Binding Protein 1 (SREBP-1): A master regulator of lipogenesis, SREBP-1c induces the expression of genes involved in fatty acid synthesis, including FASN and potentially ELOVL elongases.[8][9] The activation of SREBP-1 itself is a complex process involving the Liver X Receptor (LXR).[10]

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor is a key regulator of fatty acid oxidation. Branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[1][4] Activation of PPARα generally leads to the upregulation of genes involved in the breakdown of fatty acids, creating a feedback loop to prevent excessive accumulation.[4][11]

3.2. Allosteric Regulation and Substrate Availability

  • Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the formation of malonyl-CoA, the two-carbon donor for fatty acid elongation. ACC is subject to allosteric regulation, being activated by citrate (B86180) and inhibited by palmitoyl-CoA.[1]

  • ECHDC1: The enzyme ethylmalonyl-CoA decarboxylase 1 (ECHDC1) acts as a negative regulator by degrading methylmalonyl-CoA, a substrate that can be incorporated to form methyl-branched fatty acids.[12][13][14] The expression and activity of ECHDC1 can therefore influence the availability of precursors for branched-chain fatty acid synthesis.

3.3. Signaling Pathways

  • PI3K/AKT/mTOR Pathway: This central signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[15] It is known to be influenced by amino acid availability, including BCAAs.[16] The PI3K/AKT/mTOR pathway can modulate the expression and activity of lipogenic enzymes, thereby indirectly regulating the synthesis of this compound.[17][18] For instance, activation of this pathway can promote the expression of SREBP-1c.

Quantitative Data

Precise quantitative data for the synthesis of this compound is limited. However, data from related processes provide valuable context.

ParameterEnzyme/MoleculeValueOrganism/SystemReference
Binding Affinity (Kd) PPARα and Pristanoyl-CoA~11 nMIn vitro[1]
Binding Affinity (Kd) PPARα and Phytanoyl-CoA~11 nMIn vitro[1]
Kinetic Parameter (Km) Branched-chain α-keto acid dehydrogenasePhenyl pyruvate: 0.62 mMLactococcus lactis[19]
Kinetic Parameter (kcat) Branched-chain α-keto acid dehydrogenasePhenyl pyruvate: 77.38 s⁻¹Lactococcus lactis[19]
Limit of Detection (LOD) GC-MS for Fatty Acids1.69 µg/mLIn vitro[20]
Limit of Quantification (LOQ) GC-MS for Fatty Acids5.14 µg/mLIn vitro[20]

Experimental Protocols

5.1. In Vitro ELOVL1 Activity Assay

This protocol describes a general method to measure the activity of ELOVL1 in microsomal fractions.

  • Preparation of Microsomes:

    • Homogenize cells or tissues expressing ELOVL1 in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, and protease inhibitors).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and nuclei.

    • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

  • Elongation Reaction:

    • Prepare a reaction mixture containing:

      • Microsomal protein (e.g., 50-100 µg)

      • Branched-chain acyl-CoA substrate (e.g., 20-methyl-tetracosanoyl-CoA)

      • [14C]-Malonyl-CoA (as the two-carbon donor)

      • NADPH

      • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).

    • Extract the lipids and saponify them to release the fatty acids.

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Analyze the radiolabeled elongated fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled to a radioactivity detector.

5.2. Quantitative Analysis of this compound by GC-MS

This protocol outlines the general steps for the quantification of very-long-chain branched-chain fatty acids.

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent.

    • Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Saponification and Derivatization:

    • Saponify the lipid extract using a strong base (e.g., methanolic KOH) to release the free fatty acids.

    • Derivatize the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol or by acid-catalyzed methylation.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the FAMEs onto a GC equipped with a suitable capillary column (e.g., a polar column for FAME analysis).[22]

    • Use a temperature program that allows for the separation of very-long-chain FAMEs.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.

    • Identify 22-Methylpentacosanoyl-FAME based on its retention time and mass spectrum.

    • Quantify the analyte using an internal standard (e.g., a deuterated analog).

Signaling Pathways and Experimental Workflows

6.1. Signaling Pathway for BCFA Synthesis Regulation

BCFA_Regulation cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_signaling Signaling BCAA Branched-Chain Amino Acids BCAT BCAT BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH BCKDH Complex BCKA->BCKDH Transport FASN FASN ELOVL1 ELOVL1 FASN->ELOVL1 Elongation BCFA_CoA This compound ELOVL1->BCFA_CoA PPARa PPARα BCFA_CoA->PPARa Activation ECHDC1 ECHDC1 Methylmalonyl_CoA Methylmalonyl-CoA ECHDC1->Methylmalonyl_CoA Degradation Methylmalonyl_CoA->FASN Substrate BC_Acyl_CoA Branched-Chain Acyl-CoA Primers BCKDH->BC_Acyl_CoA Decarboxylation BC_Acyl_CoA->FASN Transport SREBP1 SREBP-1c SREBP1->FASN Transcriptional Regulation SREBP1->ELOVL1 Transcriptional Regulation PPARa->ELOVL1 Transcriptional Regulation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PI3K_AKT_mTOR->SREBP1 Activation

Caption: Regulatory network of this compound synthesis.

6.2. Experimental Workflow for BCFA Analysis

BCFA_Analysis_Workflow start Biological Sample (Tissue, Cells) extraction Total Lipid Extraction (Folch/Bligh-Dyer) start->extraction saponification Saponification (Methanolic KOH) extraction->saponification derivatization Derivatization to FAMEs (BF3-Methanol) saponification->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis end Results data_analysis->end

Caption: Workflow for the quantitative analysis of branched-chain fatty acids.

Implications for Drug Development

The intricate regulation of this compound synthesis offers several potential targets for therapeutic intervention in diseases where its levels are dysregulated.

  • ELOVL1 Inhibition: As a key enzyme in the final elongation steps, selective inhibitors of ELOVL1 could be developed to reduce the production of this and other very-long-chain fatty acids.

  • Modulation of Transcriptional Regulators: Targeting SREBP-1 or PPARα with small molecules could alter the expression of the entire biosynthetic pathway.

  • Targeting Primer Formation: The BCKDH complex represents another potential target to control the availability of branched-chain primers.

  • Signaling Pathway Intervention: Modulators of the PI3K/AKT/mTOR pathway could indirectly influence the synthesis of branched-chain fatty acids.

The development of drugs targeting these pathways requires robust and reliable assays to quantify changes in this compound levels, underscoring the importance of the experimental protocols detailed in this guide.[20][23][24]

Conclusion

The regulation of this compound synthesis is a complex interplay of enzymatic activities, transcriptional control, and upstream signaling pathways. While the complete picture is still emerging, the identification of key enzymes like BCKDH, FASN, and ELOVL1, along with regulatory factors such as SREBP-1, PPARα, and ECHDC1, provides a solid foundation for future research. The methodologies and conceptual frameworks presented in this guide are intended to facilitate further investigation into the physiological and pathological roles of this unique fatty acid and to aid in the development of novel therapeutic strategies targeting its metabolism.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 22-Methylpentacosanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

22-Methylpentacosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLC-acyl-CoA) thioester. The accurate quantification of such lipid metabolites is crucial for understanding their roles in various physiological and pathological processes. This document provides a detailed application note and protocol for the quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established principles for the analysis of long-chain acyl-CoAs, offering high sensitivity and selectivity.[1][2][3][4][5]

Principle of the Method

The method utilizes reversed-phase liquid chromatography for the separation of this compound from other endogenous components. A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.[1][3][4][5] The quantification is achieved by monitoring the specific precursor-to-product ion transition for this compound and a suitable internal standard. A common fragmentation pattern for acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine-5'-diphosphate group (507 Da).[1][3][4][5][6]

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][3][4][5]

Materials:

Procedure:

  • To a pre-weighed, frozen tissue sample (~100-200 mg), add 1 mL of 0.1 M KH₂PO₄, 1 mL of isopropanol, and a known amount of the internal standard.

  • Homogenize the mixture thoroughly.

  • Add 125 µL of saturated aqueous ammonium sulfate and 2 mL of acetonitrile to the homogenate and vortex.

  • Centrifuge at 2500 x g for 10 minutes.

  • Dilute the supernatant with 10 mL of 0.1 M KH₂PO₄, pH 4.9.

  • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of 25% methanol in water.

  • Elute the acyl-CoAs with 2 mL of methanol containing 15 mM ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a starting point and may require optimization for specific instrumentation. The conditions are based on methods for other long-chain acyl-CoAs.[1][2][3]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 65% B

    • 3.0-3.5 min: Hold at 65% B

    • 3.5-4.0 min: 65% to 20% B

    • 4.0-5.0 min: Re-equilibrate at 20% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical): To establish the MRM transitions for this compound, direct infusion of a synthesized standard would be necessary. The precursor ion will be the [M+H]⁺ adduct. A characteristic product ion would result from the neutral loss of 507 Da.

  • This compound:

    • Precursor Ion (Q1): m/z [Calculated M+H]⁺

    • Product Ion (Q3): m/z [Calculated M+H - 507]⁺

  • Internal Standard (e.g., C17:0-CoA):

    • Precursor Ion (Q1): m/z 1022.6

    • Product Ion (Q3): m/z 515.6

Data Presentation

The following tables represent hypothetical quantitative data for illustrative purposes. Actual data must be generated experimentally.

Table 1: Linearity and Sensitivity of this compound Quantification

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 500>0.9950.5

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD)Accuracy (%)Precision (%RSD)
This compound1.51.45 ± 0.1296.78.3
7578.2 ± 5.5104.37.0
400391.6 ± 25.197.96.4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Sample Homogenization Homogenization with IS Tissue->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the quantification of this compound.

acyl_coa_fragmentation cluster_legend Legend Precursor [M+H]⁺ (this compound) Product [M+H - 507]⁺ (Acyl-Pantetheine Fragment) Precursor->Product CID NeutralLoss Neutral Loss of 507 Da (3'-phosphoadenosine-5'-diphosphate) PrecursorIon Precursor Ion ProductIon Product Ion CID_label CID: Collision-Induced Dissociation

Caption: Characteristic fragmentation of acyl-CoAs in positive ESI-MS/MS.

References

Application Notes and Protocols for the Extraction of 22-Methylpentacosanoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. The analysis of such molecules is critical in the study of certain metabolic disorders, particularly those involving peroxisomal function. Peroxisomes are responsible for the beta-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[1][2] Deficiencies in peroxisomal metabolic pathways can lead to the accumulation of these lipids, which is a hallmark of genetic disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[3]

The accurate and reliable quantification of specific acyl-CoAs like this compound from biological matrices such as tissues and cells presents analytical challenges due to their low abundance and inherent instability. These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and analysis of very-long-chain acyl-CoAs, with a focus on providing a framework that can be adapted for this compound.

Data Presentation: Quantitative Levels of Very-Long-Chain Fatty Acids

Table 1: Plasma Very-Long-Chain Fatty Acid Concentrations in Controls and Patients with Peroxisomal Disorders

AnalyteControl (μmol/L)X-linked Adrenoleukodystrophy (ALD) Males (μmol/L)Zellweger Spectrum Disorders (ZSD) (μmol/L)
C26:00.61 - 1.29[3]Elevated, concentrations can varyElevated, concentrations can vary
C26:0/C22:0 Ratio< Upper limit of reference rangeElevatedElevated

Note: Reference ranges and patient values can vary between laboratories and methodologies.

Table 2: C26:0-lysophosphatidylcholine (C26:0-LPC) Concentrations in Dried Blood Spots (DBS)

AnalyteControl (μmol/L)ALD Males (μmol/L)ALD Females (μmol/L)ZSD Patients (μmol/L)
C26:0-LPC0.016 - 0.063[3]0.224 - 1.208[3]0.080 - 0.497[3]0.124 - 2.881[3]

C26:0-LPC is a diagnostic marker for peroxisomal disorders and its levels correlate with the accumulation of C26:0-CoA.[3]

Experimental Protocols

The following protocols describe robust methods for the extraction and purification of long-chain and very-long-chain acyl-CoAs from biological samples. These methods are adaptable for the specific analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction and purification of acyl-CoAs from tissue samples, aiming for high recovery and purity.

Materials:

  • Tissue sample (e.g., liver, brain, muscle), flash-frozen in liquid nitrogen and stored at -80°C

  • Homogenizer (glass or mechanical)

  • Ice-cold 100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis MAX or equivalent)

  • Methanol (B129727)

  • 2% Formic Acid in water

  • 5% Ammonium (B1175870) Hydroxide (B78521) in water

  • Nitrogen gas evaporator or vacuum concentrator

  • LC-MS grade solvents for final reconstitution

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • On ice, homogenize the tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 2 mL of a 3:1 (v/v) solution of acetonitrile:isopropanol and continue homogenization until a uniform suspension is achieved.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition the SPE column by passing 2 mL of methanol followed by 2 mL of water.

    • Equilibration: Equilibrate the column with 2 mL of 2% formic acid.

    • Loading: Load the supernatant from the extraction step onto the SPE column.

    • Washing:

      • Wash the column with 2 mL of 2% formic acid to remove unbound contaminants.

      • Wash the column with 2 mL of methanol to remove lipids.

    • Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of acyl-CoAs from adherent or suspension cell cultures.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol

  • Ice-cold Chloroform (B151607)

  • Ice-cold water (LC-MS grade)

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator or vacuum concentrator

  • LC-MS grade solvents for final reconstitution

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then add 1 mL of ice-cold methanol. Scrape the cells and collect the cell suspension.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Wash the cell pellet twice with ice-cold PBS.

  • Extraction:

    • To the methanolic cell suspension (or resuspended cell pellet in 1 mL methanol), add 2 mL of chloroform.

    • Vortex the mixture for 10 minutes at 4°C.

    • Add 1 mL of ice-cold water and vortex for another 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection and Drying:

    • Three phases will be visible: an upper aqueous/methanol phase, a protein interface, and a lower chloroform phase. Acyl-CoAs will predominantly be in the upper aqueous/methanol phase.

    • Carefully collect the upper phase.

    • Dry the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from biological samples.

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (LLE or SPE) Homogenization->Extraction Purification Purification (SPE) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data Data Analysis LCMS->Data Quantification Quantification of This compound Data->Quantification G cluster_peroxisome Peroxisomal β-Oxidation VLCFA_CoA This compound ACOX Acyl-CoA Oxidase (ACOX1) VLCFA_CoA->ACOX Enoyl_CoA trans-2-Enoyl-CoA derivative ACOX->Enoyl_CoA MFP Multifunctional Protein (Hydratase, Dehydrogenase) Enoyl_CoA->MFP Ketoacyl_CoA 3-Ketoacyl-CoA derivative MFP->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondria Further Oxidation in Mitochondria Shortened_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria

References

Application Notes and Protocols for Tracing 22-Methylpentacosanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methylpentacosanoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch. The study of its metabolism is crucial for understanding its physiological roles and its potential involvement in various disease states. Stable isotope tracing provides a powerful methodology to elucidate the biosynthetic pathways, turnover rates, and metabolic fate of this molecule. These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments for this compound, from the selection of appropriate tracers to the analysis of labeled species by mass spectrometry.

Biosynthesis of this compound: A Putative Pathway

While the precise biosynthetic pathway of this compound is not extensively documented, it can be inferred from the established mechanisms of VLCFA elongation and methyl-branched fatty acid synthesis. The pathway likely involves two key stages: elongation of a long-chain fatty acid precursor and incorporation of a methyl group.

The elongation of very long-chain fatty acids is carried out by a family of enzymes known as Elongation of Very Long-chain fatty acids (ELOVL) proteins.[1][2] The methyl branch is typically introduced by the utilization of methylmalonyl-CoA instead of malonyl-CoA by fatty acid synthase (FASN) or potentially by a methyltransferase using a donor like S-adenosylmethionine (SAM).[3][4]

Here, we propose a putative biosynthetic pathway:

G cluster_elongation Fatty Acid Elongation (ER) cluster_methylation Methylation Long-chain Acyl-CoA Long-chain Acyl-CoA Elongated Acyl-CoA Elongated Acyl-CoA Long-chain Acyl-CoA->Elongated Acyl-CoA ELOVLs Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongated Acyl-CoA Precursor Acyl-CoA Precursor Acyl-CoA Elongated Acyl-CoA->Precursor Acyl-CoA This compound This compound Precursor Acyl-CoA->this compound FASN/Methyltransferase Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->this compound Amino Acids / Odd-chain FAs Amino Acids / Odd-chain FAs Amino Acids / Odd-chain FAs->Methylmalonyl-CoA Methionine Methionine S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) Methionine->S-adenosylmethionine (SAM) Methyl Group Donor? Methyl Group Donor? S-adenosylmethionine (SAM)->Methyl Group Donor?

Figure 1: Putative biosynthetic pathway of this compound.

Application Notes

Tracer Selection

To comprehensively trace the metabolism of this compound, a dual-labeling strategy is recommended to track both the carbon backbone and the methyl group.

  • Backbone Labeling: A uniformly ¹³C-labeled long-chain fatty acid, such as [U-¹³C₁₆]-Palmitic acid or [U-¹³C₁₈]-Stearic acid, can be used. These precursors will be elongated, incorporating the ¹³C label throughout the fatty acyl chain.

  • Methyl Group Labeling: To trace the origin of the methyl group, [¹³C-methyl]-Methionine is an excellent choice.[5] Methionine is the precursor to S-adenosylmethionine (SAM), a primary methyl donor in many biological reactions.[6][7] Alternatively, precursors that lead to the formation of [¹³C]-methylmalonyl-CoA, such as ¹³C-labeled odd-chain fatty acids or specific amino acids (e.g., valine, isoleucine), could be employed.[3]

Experimental Systems

The choice of experimental system will depend on the research question.

  • Cell Culture: Immortalized cell lines (e.g., HEK293, HepG2) or primary cells can be cultured in media supplemented with the stable isotope-labeled tracers. This system is well-suited for mechanistic studies and pathway elucidation.

  • Animal Models: In vivo studies using animal models (e.g., mice, rats) allow for the investigation of tissue-specific metabolism and the overall physiological fate of this compound. Tracers can be administered orally or via infusion.[8]

Sample Preparation and Analysis

The analysis of acyl-CoAs requires careful sample preparation due to their low abundance and instability.

  • Extraction: A robust extraction method is critical for quantitative analysis. A common approach involves quenching metabolism with cold solvent, followed by solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • Analysis by LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoAs.[9] High-resolution mass spectrometry can aid in the identification of isotopologues.

Experimental Protocols

Protocol 1: Stable Isotope Tracing in Cell Culture

Objective: To trace the incorporation of ¹³C from labeled precursors into this compound in cultured cells.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium (deficient in the nutrient to be labeled, e.g., methionine-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Stable isotope tracers: [U-¹³C₁₆]-Palmitic acid complexed to BSA, [¹³C-methyl]-Methionine

  • Phosphate Buffered Saline (PBS), ice-cold

  • Extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v)

  • Internal standard: A commercially available or in-house synthesized stable isotope-labeled acyl-CoA (e.g., [¹³C₄]-Palmitoyl-CoA)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to ~80% confluency.

    • Remove the growth medium and wash the cells twice with pre-warmed PBS.

    • Add the labeling medium containing the stable isotope tracer(s) and dFBS. For example:

      • To trace the backbone: Supplement medium with [U-¹³C₁₆]-Palmitic acid-BSA complex (final concentration 50-100 µM).

      • To trace the methyl group: Use methionine-free medium supplemented with [¹³C-methyl]-Methionine (at the same concentration as methionine in the standard medium).

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolite Extraction:

    • At each time point, place the culture dish on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a specific volume of ice-cold extraction solvent containing the internal standard to the plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex the lysate vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a reverse-phase LC column coupled to a tandem mass spectrometer.

    • Develop a multiple reaction monitoring (MRM) method to detect the precursor and product ions for unlabeled and labeled this compound and the internal standard. The fragmentation of acyl-CoAs typically yields a characteristic neutral loss of 507 Da.[10]

    • Monitor the different isotopologues of this compound to determine the extent of label incorporation.

G start Start: Seed Cells culture Culture to 80% Confluency start->culture wash1 Wash with PBS culture->wash1 add_label Add Labeling Medium ([13C]-Tracer) wash1->add_label incubate Incubate (Time Course) add_label->incubate wash2 Wash with Cold PBS incubate->wash2 extract Extract Metabolites (with Internal Standard) wash2->extract centrifuge Centrifuge extract->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze end End: Data Analysis analyze->end

Figure 2: Experimental workflow for stable isotope tracing in cell culture.
Protocol 2: In Vivo Stable Isotope Tracing in Mice

Objective: To determine the in vivo synthesis and tissue distribution of this compound.

Materials:

  • Mice (e.g., C57BL/6J)

  • Stable isotope tracer solution (e.g., [U-¹³C₁₆]-Palmitic acid in corn oil for oral gavage, or formulated for intravenous infusion)

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent and internal standard as in Protocol 1

Procedure:

  • Tracer Administration:

    • Acclimatize mice to the experimental conditions.

    • Administer the stable isotope tracer. For example, by oral gavage of [U-¹³C₁₆]-Palmitic acid (e.g., 150 mg/kg body weight).[8]

    • Alternatively, for continuous labeling, an intravenous infusion can be performed.

  • Sample Collection:

    • At various time points post-administration (e.g., 1, 4, 8, 24 hours), anesthetize the mice.

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma.

    • Perfuse the mice with saline to remove blood from the organs.

    • Harvest tissues of interest (e.g., liver, brain, adipose tissue) and immediately freeze them in liquid nitrogen.

  • Metabolite Extraction from Tissues:

    • Weigh a small piece of frozen tissue (~20-50 mg).

    • Homogenize the tissue in ice-cold extraction solvent containing the internal standard.

    • Proceed with the extraction and centrifugation steps as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the plasma and tissue extracts by LC-MS/MS as described in Protocol 1.

Data Presentation and Analysis

Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Isotope Enrichment Data in Cultured Cells

Time (hours)[U-¹³C₁₆]-Palmitate Enrichment in this compound (%)[¹³C-methyl]-Methionine Enrichment in this compound (%)
000
25.2 ± 0.81.5 ± 0.3
615.8 ± 2.14.7 ± 0.9
1232.5 ± 4.59.8 ± 1.5
2455.1 ± 6.218.2 ± 2.7

Data are presented as mean ± standard deviation (n=3). Isotope enrichment is calculated as the percentage of the labeled species relative to the total pool of the metabolite.

Table 2: Example of Tissue Distribution of Labeled this compound

Tissue¹³C-Labeled this compound (pmol/g tissue)
Liver12.5 ± 2.1
Brain3.2 ± 0.5
Adipose8.9 ± 1.5
Kidney6.7 ± 1.1

Data are presented as mean ± standard deviation (n=5) at 24 hours post-tracer administration.

Concluding Remarks

The protocols and application notes provided herein offer a robust framework for investigating the metabolism of this compound using stable isotope tracing. While the specific biosynthetic pathway of this molecule requires further elucidation, the principles of VLCFA and methyl-branched fatty acid metabolism provide a strong foundation for experimental design. The combination of targeted tracer selection, appropriate experimental systems, and sensitive analytical techniques will undoubtedly advance our understanding of the role of this compound in health and disease.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 22-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methylpentacosanoyl-CoA is a long-chain branched-chain fatty acyl-coenzyme A (acyl-CoA). Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in both anabolic and catabolic pathways. The analysis of specific acyl-CoA species is crucial for understanding various metabolic processes and their dysregulation in disease states. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the primary analytical technique for the sensitive and specific quantification of acyl-CoAs. This document provides detailed application notes and protocols for the analysis of this compound using tandem mass spectrometry (MS/MS), focusing on its characteristic fragmentation patterns.

Chemical Information

PropertyValue
Compound Name This compound
Molecular Formula C47H86N7O17P3S
Molecular Weight 1146.21 g/mol
Structure A coenzyme A molecule esterified with 22-methylpentacosanoic acid.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in positive ion mode tandem mass spectrometry is predicted to yield characteristic fragments from both the coenzyme A moiety and the fatty acyl chain.

Coenzyme A Fragmentation

Acyl-CoAs typically exhibit two major fragmentation pathways for the CoA portion:

  • Neutral Loss of 507 Da: A characteristic neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate (pADP) moiety, is a hallmark of acyl-CoA fragmentation.

  • Fragment Ion at m/z 428: A prominent fragment ion at approximately m/z 428.037 corresponds to the adenosine-3',5'-diphosphate portion of the CoA molecule.

22-Methylpentacosanoyl Acyl Chain Fragmentation

The fragmentation of the long-chain branched fatty acyl portion is influenced by the methyl group at the 22nd position, which is an anteiso-branching pattern. This branching is expected to induce specific cleavages on either side of the methyl group.[1][2][3]

Based on the analysis of anteiso-fatty acid methyl esters, the following cleavages of the acyl chain are predicted:

  • Cleavage alpha to the methyl branch (towards the carbonyl group): This would result in the loss of a C22H44 fragment.

  • Cleavage beta to the methyl branch (towards the terminus): This would result in the loss of a propyl radical (C3H7•).

Predicted Major Fragment Ions

The combination of CoA and acyl chain fragmentation allows for the prediction of the major fragment ions of this compound in an MS/MS experiment.

Precursor Ion (M+H)⁺Predicted Fragment Ion (m/z)Description
1147.22640.22[M+H - 507]⁺: Resulting from the neutral loss of the pADP moiety.
1147.22428.04Adenosine-3',5'-diphosphate fragment from the CoA moiety.
640.22VariesFurther fragmentation of the acyl-pantetheine portion, including fragments resulting from cleavages around the methyl branch.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound from biological samples. Optimization may be required based on the specific matrix and instrumentation.

Sample Preparation
  • Extraction of Acyl-CoAs:

    • Homogenize tissue or cell pellets in a cold solution of 2:1:0.8 (v/v/v) methanol (B129727):chloroform:water.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper aqueous/methanol phase containing the acyl-CoAs.

    • Dry the extract under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Reconstitute the dried extract in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2).

    • Use a C18 SPE cartridge to remove interfering substances.

    • Wash the cartridge with a low percentage of organic solvent.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under nitrogen.

  • Reconstitution:

    • Reconstitute the final dried extract in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile (B52724) in water).

Liquid Chromatography
  • Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is recommended for good separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate or 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ion: m/z 1147.22 (for [M+H]⁺).

  • Product Ions for MRM:

    • Primary: m/z 640.22 (for quantification, representing the neutral loss of 507).

    • Confirmatory: m/z 428.04 (for confirmation of the CoA moiety).

  • Collision Energy: Optimize the collision energy to maximize the signal for the desired product ions. This will be instrument-dependent but typically ranges from 20-50 eV.

  • Product Ion Scan: To confirm the fragmentation of the acyl chain, a product ion scan of the m/z 640.22 fragment can be performed to observe the characteristic losses around the methyl branch.

Data Presentation

Table 1: Predicted MRM Transitions for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound1147.22640.22Optimized (e.g., 35)Quantification
This compound1147.22428.04Optimized (e.g., 45)Confirmation
Table 2: Predicted Fragmentation of the 22-Methylpentacosanoyl-pantetheine Fragment (m/z 640.22)
Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossDescription
640.22~597C3H7• (43 Da)Cleavage beta to the methyl branch
640.22VariesC22H44 (308 Da)Cleavage alpha to the methyl branch

Visualizations

Fragmentation Pathway of this compound

G Fragmentation of this compound cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_acyl_fragments Acyl Chain Fragments (from m/z 640.22) Precursor This compound [M+H]⁺ m/z 1147.22 Fragment1 [M+H - 507]⁺ m/z 640.22 (Acyl-pantetheine) Precursor->Fragment1 Neutral Loss of 507 Da (pADP) Fragment2 Adenosine-3',5'-diphosphate m/z 428.04 Precursor->Fragment2 Cleavage of phosphoanhydride bond AcylFragment1 Loss of Propyl Radical [C44H80N7O13P3S]⁺ Fragment1->AcylFragment1 Cleavage at branch AcylFragment2 Loss of C22H44 Fragment1->AcylFragment2 Cleavage at branch

Caption: Predicted fragmentation of this compound.

Experimental Workflow for LC-MS/MS Analysis

G LC-MS/MS Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction Start->Extraction SPE Solid-Phase Extraction (Optional Cleanup) Extraction->SPE Reconstitution Reconstitution in LC Mobile Phase SPE->Reconstitution LC Liquid Chromatography (C18 Reversed-Phase) Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) Precursor: m/z 1147.22 MS->MSMS Quantification Quantification (Product Ion: m/z 640.22) MSMS->Quantification Confirmation Confirmation (Product Ion: m/z 428.04) MSMS->Confirmation End Report Results Quantification->End Confirmation->End

Caption: Workflow for this compound analysis.

References

Application Notes & Protocols for the Chromatographic Separation of Methyl-Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation, the citric acid cycle, and the biosynthesis of lipids and other complex molecules.[1][2][3][4] Methyl-branched acyl-CoAs, derived from the catabolism of branched-chain amino acids or from branched-chain fatty acids, play crucial roles in cellular signaling and energy metabolism. Their accurate identification and quantification are critical for understanding various physiological and pathological states.[5] However, the analysis of these compounds is challenging due to their low abundance, inherent instability, and the existence of structurally similar isomers.[2][5]

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the most robust and sensitive method for the analysis of acyl-CoAs.[1][3] This document provides detailed application notes and protocols for the chromatographic separation and quantification of methyl-branched acyl-CoAs from biological samples, with a focus on reversed-phase ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

I. Experimental Protocols

Protocol 1: Extraction of Short- and Medium-Chain Acyl-CoAs from Mammalian Cells and Tissues

This protocol is adapted from methods described for the extraction of acyl-CoAs from various biological matrices.[1][6]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol (B129727) in water, pre-chilled to -80°C

  • Centrifuge tubes (1.5 mL or 15 mL)

  • Homogenizer (for tissue samples)

  • Refrigerated centrifuge

  • Vacuum concentrator (e.g., SpeedVac)

  • Reconstitution Solvent: 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8)

Procedure:

  • Sample Collection (Cells):

    • Aspirate the culture medium from adherent cells grown in a culture plate (e.g., P-100 plate).

    • Rinse the cells once with 10 mL of ice-cold PBS.[7]

    • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.[7]

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.[7]

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.[7]

    • Aspirate the supernatant, leaving the cell pellet.

  • Sample Collection (Tissues):

    • Weigh approximately 20-50 mg of frozen tissue.

    • Place the frozen tissue in a 2 mL microcentrifuge tube containing ice-cold extraction solvent.

  • Extraction:

    • For cell pellets, add 1 mL of ice-cold 80% methanol. Vortex vigorously to resuspend the pellet.

    • For tissue samples, add 500 µL of ice-cold 80% methanol and homogenize for 30 seconds at 1500 rpm.[6]

    • Incubate the samples on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge the extract at 20,000 x g for 10 minutes at 4°C.[1]

  • Drying and Reconstitution:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the samples completely in a vacuum concentrator.[1]

    • Store the dried pellets at -80°C until analysis.

    • For analysis, reconstitute the dried pellet in 30 µL of 50 mM ammonium acetate (pH 6.8).[1][6] Vortex for 10 seconds, sonicate for 2 minutes, and centrifuge at 20,000 x g for 2 minutes to pellet any insoluble material.[6]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of Methyl-Branched Acyl-CoAs

This protocol outlines a general method for the separation of short-chain acyl-CoA isomers using reversed-phase chromatography. The separation of isomeric species like isobutyryl-CoA and n-butyryl-CoA, as well as isovaleryl-CoA, 2-methylbutyryl-CoA, and n-valeryl-CoA is critical for detailed metabolic studies.[5]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: Acquity UPLC C18 column (or equivalent reversed-phase column). A systematic study has shown good potential for C18 columns in separating long-chain branched fatty acid isomers.[8] For short-chain isomers, specific method development is key.[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Gradient Program:

Time (min) % Mobile Phase B
0.0 2
1.5 2
4.0 15
6.0 30
13.0 95
17.0 95
17.1 2

| 20.0 | 2 |

This gradient is a starting point and should be optimized for the specific isomers of interest.[6]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[1] The precursor ion is the [M+H]+ ion of the specific acyl-CoA, and a common product ion is m/z 428, corresponding to the 3'-phospho-ADP moiety.[9] Specific transitions for methyl-branched acyl-CoAs should be determined by direct infusion of standards.

II. Data Presentation

Table 1: Example MRM Transitions for Selected Methyl-Branched Acyl-CoAs
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Isobutyryl-CoA838.2428.1
2-Methylbutyryl-CoA852.2428.1
Isovaleryl-CoA852.2428.1

Note: These values are theoretical and should be optimized experimentally.

Table 2: Quantitative Performance Data from Literature
MethodAnalyte ClassLimit of Detection (LOD)RecoveryReference
UHPLC-ESI-MS/MSShort to Long Chain (C2-C20)1-5 fmol90-111%[10]
UPLC-MS/MSShort-Chain Acyl-CoAs4.2 - 16.9 nM (LOQ)Not Specified[11]

III. Visualizations

Diagram 1: Experimental Workflow

Workflow sample Biological Sample (Cells or Tissue) extraction Extraction with 80% Cold Methanol sample->extraction centrifuge1 Centrifugation (20,000 x g, 4°C) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant drying Vacuum Concentration supernatant->drying reconstitution Reconstitution in 50 mM Ammonium Acetate drying->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis data Data Processing & Quantification analysis->data BCAA_Catabolism valine Valine keto_val α-ketoisovalerate valine->keto_val BCAT isoleucine Isoleucine keto_ile α-keto-β-methylvalerate isoleucine->keto_ile BCAT leucine Leucine keto_leu α-ketoisocaproate leucine->keto_leu BCAT isobutyryl_coa Isobutyryl-CoA keto_val->isobutyryl_coa BCKDH methylbutyryl_coa 2-Methylbutyryl-CoA keto_ile->methylbutyryl_coa BCKDH isovaleryl_coa Isovaleryl-CoA keto_leu->isovaleryl_coa BCKDH downstream Downstream Metabolism isobutyryl_coa->downstream methylbutyryl_coa->downstream isovaleryl_coa->downstream

References

Application Notes and Protocols for the Synthesis of 22-Methylpentacosanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of 22-Methylpentacosanoyl-CoA. This long-chain branched fatty acyl-CoA can serve as a crucial research standard for various biochemical and pharmaceutical studies, including enzyme kinetics, metabolic pathway analysis, and as a potential biomarker.

Introduction

Long-chain fatty acyl-CoAs are vital intermediates in numerous metabolic processes, including fatty acid β-oxidation and the biosynthesis of complex lipids. The presence of a methyl branch in the acyl chain, as in this compound, introduces structural specificity that can be critical for its recognition and metabolism by specific enzymes. The availability of a pure standard is essential for the accurate investigation of its biological roles. This document outlines a robust synthetic and analytical workflow to obtain high-purity this compound.

Part 1: Synthesis of 22-Methylpentacosanoic Acid

The initial step involves the synthesis of the precursor fatty acid, 22-Methylpentacosanoic acid. A Grignard reaction-based chain extension is a suitable and adaptable method for this purpose.

Experimental Protocol: Synthesis of 22-Methylpentacosanoic Acid

This protocol is divided into three main stages:

  • Formation of the Grignard Reagent from 1-bromoeicosane (B1265406).

  • Coupling of the Grignard Reagent with methyl 5-bromo-4-methylpentanoate.

  • Hydrolysis of the resulting ester to yield the final fatty acid.

Materials:

  • 1-bromoeicosane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Methyl 5-bromo-4-methylpentanoate (requires separate synthesis or custom order)

  • Copper(I) iodide (CuI)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Hydrochloric acid (HCl), 1 M and 6 M

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Methanol (B129727)

  • Diethyl ether

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask and briefly heat under a stream of nitrogen, then cool to room temperature.

    • Add a small crystal of iodine.

    • Dissolve 1-bromoeicosane (1 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings.

    • Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Add the remaining 1-bromoeicosane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Coupling Reaction:

    • In a separate flame-dried flask under nitrogen, dissolve methyl 5-bromo-4-methylpentanoate (1.1 equivalents) in anhydrous THF.

    • Cool this solution to -10 °C in an ice-salt bath.

    • Add a catalytic amount of CuI.

    • Slowly add the prepared Grignard reagent to the solution of the bromoester via a cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Ester Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude methyl 22-methylpentacosanoate.

    • Purify the crude ester by silica gel column chromatography using a hexane-ethyl acetate (B1210297) gradient.

  • Ester Hydrolysis:

    • Dissolve the purified methyl 22-methylpentacosanoate in a solution of NaOH or KOH (5 equivalents) in methanol/water (4:1 v/v).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the aqueous residue with 6 M HCl to a pH of ~1-2, which will precipitate the fatty acid.

    • Extract the fatty acid with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 22-Methylpentacosanoic acid.

    • The product can be further purified by recrystallization from a suitable solvent like acetone (B3395972) or a hexane/acetone mixture.

Part 2: Synthesis of this compound

This part details the conversion of the synthesized fatty acid to its coenzyme A thioester using a chemo-enzymatic method involving carbonyldiimidazole (CDI) activation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 22-Methylpentacosanoic acid (from Part 1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

  • Coenzyme A trilithium salt hydrate (B1144303)

  • Sodium bicarbonate (NaHCO₃) buffer (0.5 M, pH 8.0)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Methanol

  • Acetonitrile (B52724)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM KH₂PO₄, pH 6.5)

  • HPLC system with a C18 column

Procedure:

  • Activation of the Fatty Acid:

    • In a dry flask under a nitrogen atmosphere, dissolve 22-Methylpentacosanoic acid (1 equivalent) in anhydrous THF.

    • Add CDI (1.5 equivalents) in one portion.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl-imidazolide can be monitored by the evolution of CO₂.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt hydrate (1.2 equivalents) in ice-cold 0.5 M NaHCO₃ buffer (pH 8.0).

    • Slowly add the activated fatty acid solution (acyl-imidazolide in THF) to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Load the acidified reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove unreacted Coenzyme A and salts.

    • Wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove more polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Purification by HPLC:

    • Lyophilize or evaporate the eluate from the SPE step to dryness.

    • Reconstitute the residue in a suitable mobile phase for HPLC.

    • Purify the this compound using a reversed-phase C18 HPLC column.[1]

    • A common mobile phase system consists of a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium acetate).[2]

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[1]

    • Collect the fractions corresponding to the main product peak.

    • Lyophilize the purified fractions to obtain this compound as a white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis of 22-Methylpentacosanoic Acid

StepProductStarting MaterialTypical Yield (%)Purity (by GC-MS)
Grignard CouplingMethyl 22-methylpentacosanoate1-bromoeicosane60-75>95% (after chromatography)
Hydrolysis22-Methylpentacosanoic acidMethyl 22-methylpentacosanoate85-95>98% (after recrystallization)

Table 2: Synthesis and Characterization of this compound

StepProductStarting MaterialTypical Yield (%)Purity (by HPLC at 260 nm)
CDI Activation & ThioesterificationThis compound22-Methylpentacosanoic acid50-70>95% (after HPLC)

Table 3: Analytical Characterization Data for this compound

Analytical MethodExpected Result
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: m/z 1162.6 Observed [M+H]⁺: m/z 1162.6 ± 0.2
¹H NMR (500 MHz, D₂O) Characteristic Peaks (δ, ppm): ~0.8 (d, 3H, -CH(CH₃)-) ~0.85 (t, 3H, terminal -CH₃) ~1.2-1.6 (m, broad, -(CH₂)n-) ~2.8-3.1 (m, 2H, -CH₂-C(=O)S-) ~3.3-3.6 (m, CH₂ of pantetheine) ~4.1 (s, 1H, pantetheine) ~4.6 (d, 1H, ribose) ~6.1 (d, 1H, ribose) ~8.1 (s, 1H, adenine) ~8.4 (s, 1H, adenine)
HPLC Retention Time Dependent on specific column and gradient conditions. Will elute later than shorter-chain acyl-CoAs.

Mandatory Visualization

experimental_workflow cluster_fa_synthesis Part 1: 22-Methylpentacosanoic Acid Synthesis cluster_coa_synthesis Part 2: this compound Synthesis start_fa 1-bromoeicosane + Mg turnings grignard Grignard Reagent Formation start_fa->grignard Anhydrous Ether coupling Grignard Coupling with methyl 5-bromo-4-methylpentanoate grignard->coupling CuI catalyst ester Methyl 22-methylpentacosanoate coupling->ester hydrolysis Ester Hydrolysis ester->hydrolysis NaOH/MeOH purified_fa Purified 22-Methyl- pentacosanoic Acid hydrolysis->purified_fa Purification activation CDI Activation purified_fa->activation CDI, Anhydrous THF thioesterification Thioesterification with Coenzyme A activation->thioesterification spe Solid-Phase Extraction (SPE) thioesterification->spe hplc HPLC Purification spe->hplc final_product This compound Standard hplc->final_product

Caption: Experimental workflow for the synthesis of this compound.

fatty_acid_metabolism lcfa Long-Chain Fatty Acids (e.g., 22-Methylpentacosanoic Acid) acyl_coa_synthase Acyl-CoA Synthetase (ACSL) lcfa->acyl_coa_synthase acyl_coa This compound acyl_coa_synthase->acyl_coa ATP, CoA-SH beta_oxidation β-Oxidation acyl_coa->beta_oxidation Energy Production lipid_synthesis Complex Lipid Synthesis acyl_coa->lipid_synthesis Membrane components, Storage lipids protein_acylation Protein Acylation acyl_coa->protein_acylation Post-translational modification signaling Cell Signaling acyl_coa->signaling Modulation of receptors/channels

Caption: Potential metabolic fates of this compound.

References

Application Notes and Protocols for 22-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methylpentacosanoyl-CoA is a very long-chain, branched fatty acyl-coenzyme A molecule. As with other long-chain acyl-CoAs, it is presumed to be a key intermediate in lipid metabolism and may play a role in cellular signaling. Proper handling and storage of this molecule are critical to maintain its integrity for experimental use. These application notes provide detailed protocols and guidelines for the handling, storage, and use of this compound samples, with a focus on ensuring stability and obtaining reliable experimental results. Due to the limited specific data available for this compound, some recommendations are extrapolated from data on other long-chain and branched-chain fatty acyl-CoAs.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormTemperatureDurationNotes
Solid (Lyophilized Powder) -20°C or -80°CLong-term (≥1 year)Store in a desiccator to prevent hydration. Protect from light.
Aqueous Stock Solution -80°CShort-term (up to 1 week)Prepare in a slightly acidic buffer (pH 4-6). Aliquot to avoid freeze-thaw cycles.
Aqueous Working Solution 4°C (on ice)Immediate use (within a few hours)Prepare fresh for each experiment. Minimize time at room temperature.
Table 2: Stability of Long-Chain Acyl-CoA in Aqueous Buffer

The following data is based on a study of 16:1-CoA in an aqueous crystallization buffer at room temperature and is intended to provide a general indication of the instability of long-chain acyl-CoAs in aqueous solutions.[1] Specific stability data for this compound is not currently available.

TimePercentage Degraded
1 day 70-75%
3 weeks 94-97%

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solutions

Objective: To prepare a stable aqueous stock solution of this compound.

Materials:

  • This compound (solid form)

  • Sterile, RNase/DNase-free water

  • Acidic buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Equilibrate the solid this compound to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of the solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of acidic buffer to achieve the desired stock concentration (e.g., 1-5 mM). Due to the very long chain length, solubility in purely aqueous solutions may be limited. A small percentage of an organic solvent like methanol (B129727) may be required to aid dissolution.

  • Vortex the solution gently until the solid is completely dissolved. Brief sonication in a water bath may be necessary for complete dissolution.

  • Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Quantification of this compound using Mass Spectrometry

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., a stable isotope-labeled very long-chain acyl-CoA)

  • Acetonitrile (B52724)

  • Formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Thaw the sample on ice.

    • Add a known amount of the internal standard to the sample.

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in positive ion mode.

    • Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[2][3]

Protocol 3: Acyl-CoA Synthetase Activity Assay (Adapted for Very Long-Chain Substrates)

Objective: To measure the activity of an acyl-CoA synthetase with 22-methylpentacosanoic acid as a substrate.

Materials:

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • 22-methylpentacosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

  • Detection reagent (e.g., a fluorescent probe that reacts with the product or a coupled enzyme system)[4]

  • 96-well black microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, CoA, ATP, and the detection reagent.

  • Add the enzyme source to the wells of the microplate.

  • To overcome the low aqueous solubility of 22-methylpentacosanoic acid, it should be complexed with bovine serum albumin (BSA) before being added to the reaction.

  • Initiate the reaction by adding the 22-methylpentacosanoic acid-BSA complex to the wells.

  • Immediately start monitoring the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the enzyme activity from the initial rate of the reaction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Handling_and_Storage_Workflow cluster_receipt Sample Receipt cluster_storage Storage cluster_preparation Sample Preparation cluster_application Experimental Application Solid Solid this compound StoreSolid Store at -20°C or -80°C in Desiccator Solid->StoreSolid Dissolve Dissolve in Acidic Buffer (may require sonication/organic solvent) Solid->Dissolve StockSolution Aqueous Stock Solution (pH 4-6) StoreStock Store Aliquots at -80°C StockSolution->StoreStock WorkingSolution Prepare Fresh Working Solution StoreStock->WorkingSolution Dissolve->StockSolution Dissolve->WorkingSolution EnzymeAssay Enzyme Assays WorkingSolution->EnzymeAssay MS_Analysis Mass Spectrometry WorkingSolution->MS_Analysis CellCulture Cell-Based Studies WorkingSolution->CellCulture

Caption: Workflow for handling and storage of this compound.

Branched_Chain_Fatty_Acyl_CoA_Degradation cluster_pathway Putative Degradation Pathway cluster_alpha Alternative Pathway (if β-methylated) Start This compound BetaOxidation Beta-Oxidation Cycles Start->BetaOxidation AlphaOxidation Alpha-Oxidation Start->AlphaOxidation if β-methylated PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA final cycle AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA n cycles TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA PristanoylCoA Pristanoyl-CoA analog AlphaOxidation->PristanoylCoA PristanoylCoA->BetaOxidation

Caption: Putative degradation pathway for this compound.

Discussion

Stability and Solubility Considerations: Very long-chain acyl-CoAs are prone to both chemical and enzymatic degradation. The thioester bond is susceptible to hydrolysis, especially at neutral to basic pH.[1] Therefore, maintaining a slightly acidic environment and low temperatures is crucial for preserving sample integrity. The long acyl chain of this compound will likely result in poor aqueous solubility. The use of co-solvents such as methanol or complexing agents like BSA is often necessary for experimental applications.

Metabolism: The degradation of branched-chain fatty acids can be more complex than that of their straight-chain counterparts. If the methyl group is at the beta-carbon, the standard beta-oxidation pathway is blocked, and alpha-oxidation is required to remove the methyl group and the adjacent carboxyl group.[5][6] For this compound, with the methyl group at the 22nd carbon, beta-oxidation is expected to proceed until the final few cycles, at which point a propionyl-CoA molecule would be produced instead of an acetyl-CoA.[7]

Signaling: While a direct signaling role for this compound has not been established, very long-chain fatty acids are integral components of ceramides (B1148491) and other sphingolipids.[8][9] These lipids are known to be involved in a variety of signaling pathways that regulate cell growth, differentiation, and apoptosis.[8][10] Therefore, this compound could indirectly influence these pathways by serving as a precursor for the synthesis of such signaling lipids.

Conclusion

The successful use of this compound in research and drug development is highly dependent on proper handling and storage procedures to maintain its chemical integrity. The protocols and guidelines provided here, based on the best available knowledge for very long-chain and branched-chain acyl-CoAs, offer a framework for researchers to work with this molecule effectively. Further research is needed to elucidate the specific stability profile, metabolic fate, and biological functions of this compound.

References

Application Notes and Protocols for Fluorescent Labeling of 22-Methylpentacosanoyl-CoA for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of very-long-chain fatty acid (VLCFA) metabolism is crucial for understanding numerous physiological and pathological processes, including inherited metabolic disorders like adrenoleukodystrophy and Zellweger syndrome.[1] 22-Methylpentacosanoyl-CoA is a C26 branched-chain fatty acyl-CoA that undergoes metabolism within peroxisomes.[1][2] Visualizing the subcellular localization and dynamics of this molecule can provide invaluable insights into its metabolic pathways and the function of peroxisomes. Fluorescent labeling offers a powerful tool for such visualization in living cells.[3]

This document provides detailed application notes and protocols for the proposed fluorescent labeling of this compound using a BODIPY™ FL dye, creating a novel probe for imaging VLCFA metabolism. Due to the absence of a commercially available fluorescent analog of this compound, this guide outlines a comprehensive strategy for its synthesis and application in cellular imaging.

Principle of the Method

The proposed methodology involves a two-stage process:

  • Synthesis of BODIPY™ FL-labeled 22-Methylpentacosanoic Acid: The carboxyl group of 22-Methylpentacosanoic acid will be activated and subsequently conjugated to a BODIPY™ FL dye functionalized with a reactive amine. BODIPY dyes are well-suited for this application due to their high fluorescence quantum yields, photostability, and relative insensitivity to the cellular environment.

  • Enzymatic Conversion to BODIPY™ FL-labeled this compound: The fluorescently labeled fatty acid will then be converted to its coenzyme A (CoA) thioester using an appropriate long-chain acyl-CoA synthetase (ACSL). This enzymatic approach ensures the specific formation of the biologically active thioester.

The resulting fluorescent probe, BODIPY™ FL-22-Methylpentacosanoyl-CoA, can then be introduced into cultured cells for visualization of its uptake, trafficking, and subcellular localization, primarily expected within the peroxisomes.

Data Presentation

Table 1: Photophysical Properties of the Proposed Fluorescent Probe

The selection of BODIPY™ FL as the fluorophore is based on its well-characterized and favorable spectral properties for live-cell imaging.

PropertyValueReference
FluorophoreBODIPY™ FL
Excitation Maximum (λex)~505 nm[3]
Emission Maximum (λem)~513 nm[3]
Molar Extinction Coefficient>80,000 cm⁻¹M⁻¹ in Methanol (B129727)
Quantum Yield (Φ)>0.9 in Methanol
ColorGreen

Experimental Protocols

Protocol 1: Synthesis of BODIPY™ FL-labeled 22-Methylpentacosanoic Acid

This protocol describes the chemical conjugation of BODIPY™ FL cadaverine (B124047) to 22-Methylpentacosanoic acid.

Materials:

  • 22-Methylpentacosanoic acid

  • BODIPY™ FL cadaverine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of 22-Methylpentacosanoic Acid:

    • Dissolve 22-Methylpentacosanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC. The formation of the NHS ester can be visualized by the appearance of a new, more polar spot.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure to obtain the crude NHS ester of 22-Methylpentacosanoic acid.

  • Conjugation to BODIPY™ FL Cadaverine:

    • Dissolve the crude NHS ester from the previous step in anhydrous DMF.

    • In a separate flask, dissolve BODIPY™ FL cadaverine (1 equivalent) in anhydrous DMF and add triethylamine (2 equivalents) to act as a base.

    • Add the solution of the NHS ester dropwise to the BODIPY™ FL cadaverine solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

    • Monitor the reaction by TLC. The product will be a fluorescent spot with a different retention factor than the starting materials.

  • Purification:

    • Once the reaction is complete, remove the DMF under high vacuum.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the BODIPY™ FL-labeled 22-Methylpentacosanoic acid.

    • Collect the fluorescent fractions and confirm their purity by TLC.

    • Evaporate the solvent to obtain the final product as a fluorescent solid.

    • Characterize the product using techniques such as mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Enzymatic Synthesis of BODIPY™ FL-22-Methylpentacosanoyl-CoA

This protocol outlines the conversion of the fluorescent fatty acid to its CoA derivative using a long-chain acyl-CoA synthetase.

Materials:

  • BODIPY™ FL-labeled 22-Methylpentacosanoic acid

  • Coenzyme A (CoA)

  • Long-chain acyl-CoA synthetase (ACSL), preferably one with activity towards VLCFAs

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • HPLC system for purification

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • HEPES buffer (50 mM, pH 7.4)

      • ATP (10 mM)

      • MgCl₂ (10 mM)

      • CoA (1 mM)

      • Triton X-100 (0.01%) to aid in solubilizing the fatty acid

      • BODIPY™ FL-labeled 22-Methylpentacosanoic acid (0.5 mM, dissolved in a small amount of ethanol (B145695) or DMSO)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Monitoring and Purification:

    • Monitor the formation of the fluorescent acyl-CoA product by reverse-phase HPLC. The product will have a different retention time compared to the free fatty acid and CoA.

    • Once the reaction has reached completion (or the desired conversion), stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by heat inactivation of the enzyme.

    • Purify the BODIPY™ FL-22-Methylpentacosanoyl-CoA using preparative reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the final product.

  • Quantification and Storage:

    • Determine the concentration of the fluorescent acyl-CoA using the molar extinction coefficient of the BODIPY™ FL dye.

    • Store the purified product in small aliquots at -80°C, protected from light.

Protocol 3: Cellular Imaging with BODIPY™ FL-22-Methylpentacosanoyl-CoA

This protocol describes the loading of the fluorescent probe into cultured cells and subsequent imaging by fluorescence microscopy.

Materials:

  • Cultured cells (e.g., human fibroblasts, hepatocytes, or a relevant cell line for studying VLCFA metabolism)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • BODIPY™ FL-22-Methylpentacosanoyl-CoA stock solution

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) or paraformaldehyde for fixation (optional)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets for green fluorescence (e.g., FITC or GFP filter set)

Procedure:

  • Preparation of Loading Medium:

    • Prepare a complex of the fluorescent probe with fatty acid-free BSA to facilitate its uptake by cells.

    • In a sterile tube, mix the BODIPY™ FL-22-Methylpentacosanoyl-CoA stock solution with a solution of fatty acid-free BSA in culture medium to achieve a final concentration of the probe in the low micromolar range (e.g., 1-5 µM). The molar ratio of probe to BSA should be optimized, but a 1:1 to 2:1 ratio is a good starting point.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Cell Labeling:

    • Plate the cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add the prepared loading medium containing the BODIPY™ FL-22-Methylpentacosanoyl-CoA-BSA complex to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for a suitable period (e.g., 30 minutes to 2 hours). The optimal incubation time should be determined experimentally.

  • Washing and Imaging:

    • After incubation, remove the loading medium and wash the cells two to three times with warm culture medium or PBS to remove excess probe.

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the live cells using a fluorescence microscope. Acquire images in the green channel.

  • Co-localization Studies (Optional):

    • To confirm peroxisomal localization, co-stain the cells with a known peroxisomal marker, such as an antibody against a peroxisomal membrane protein (e.g., PMP70) in fixed cells, or a fluorescent protein targeted to peroxisomes (e.g., GFP-SKL) in live cells.

  • Fixation and Mounting (Optional):

    • For fixed-cell imaging, after washing, fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI for nuclear staining.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Fluorescent Probe fatty_acid 22-Methylpentacosanoic Acid activation Activation (DCC, NHS) fatty_acid->activation bodipy BODIPY™ FL Cadaverine conjugation Conjugation bodipy->conjugation activation->conjugation labeled_fa BODIPY™ FL-labeled 22-Methylpentacosanoic Acid conjugation->labeled_fa enzymatic_synthesis Enzymatic Synthesis labeled_fa->enzymatic_synthesis coa Coenzyme A coa->enzymatic_synthesis enzyme Long-Chain Acyl-CoA Synthetase enzyme->enzymatic_synthesis final_probe BODIPY™ FL- This compound enzymatic_synthesis->final_probe

Caption: Synthesis workflow for the fluorescent probe.

imaging_workflow probe BODIPY™ FL- This compound complex Probe-BSA Complex Formation probe->complex bsa Fatty Acid-Free BSA bsa->complex loading Cell Loading (37°C) complex->loading cells Cultured Cells cells->loading wash Wash Excess Probe loading->wash imaging Fluorescence Microscopy wash->imaging signaling_pathway cluster_cell extracellular Extracellular Space cytoplasm Cytoplasm peroxisome Peroxisome probe_bsa Probe-BSA Complex transporter Fatty Acid Transporter probe_bsa->transporter Uptake probe_cytoplasm Fluorescent Probe transporter->probe_cytoplasm peroxisomal_transporter Peroxisomal Transporter probe_cytoplasm->peroxisomal_transporter Import probe_peroxisome Fluorescent Probe in Peroxisome peroxisomal_transporter->probe_peroxisome metabolism β-oxidation probe_peroxisome->metabolism

References

Troubleshooting & Optimization

Technical Support Center: Improving 22-Methylpentacosanoyl-CoA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 22-Methylpentacosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

A1: The primary challenges in extracting this compound and other VLCFA-CoAs include their low abundance in biological samples, inherent instability, and susceptibility to degradation.[1][2] Key difficulties arise from inefficient extraction from the cellular matrix, potential loss during sample cleanup steps like solid-phase extraction (SPE), and analyte adsorption to surfaces.[3]

Q2: Which solvents are most effective for extracting very-long-chain acyl-CoAs?

A2: A combination of organic solvents and aqueous buffers is typically used. An 80% methanol (B129727) solution has been shown to yield high mass spectrometry intensities for a broad range of acyl-CoAs.[3][4] Other effective protocols utilize isopropanol (B130326) and acetonitrile (B52724) for extraction from tissue homogenates.[5][6] It is crucial to avoid strong acids, such as formic acid, in the initial extraction solvent as this can lead to poor recovery.[3]

Q3: How can I minimize the degradation of this compound during extraction?

A3: To minimize degradation, it is critical to rapidly quench metabolic activity and keep samples on ice throughout the entire procedure.[3] Extracts should be stored as dry pellets at -80°C and reconstituted just before analysis in a suitable solvent, such as methanol or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297).[1][3][4]

Q4: What is a suitable internal standard for quantifying this compound?

A4: The ideal internal standard is a stable isotope-labeled version of this compound. However, since this is often unavailable, odd-chain acyl-CoAs that are not naturally present in the sample, such as heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0), are effective alternatives for ensuring accurate quantification.[3][6]

Q5: Is solid-phase extraction (SPE) necessary for sample cleanup?

A5: While SPE can help remove interfering substances, it can also lead to the loss of acyl-CoAs if not properly optimized.[3] For cleaner samples, methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization, can be considered.[3] If SPE is necessary, ensure the cartridge type (e.g., C18 or anion-exchange) and elution method are validated for your specific analyte.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal for this compound Sample DegradationEnsure rapid quenching of metabolic processes post-harvest. Maintain samples on ice at all times. Store extracts as dry pellets at -80°C and reconstitute immediately before analysis.[3]
Inefficient ExtractionUse an optimized extraction solvent. An 80% methanol solution is a good starting point.[3][4] For tissues, homogenization in a phosphate (B84403) buffer followed by extraction with isopropanol and acetonitrile can be effective.[5][6] Avoid strong acids in the primary extraction solvent.[3]
Poor Recovery from SPEConsider alternative cleanup methods that do not involve SPE, such as protein precipitation with 5-sulfosalicylic acid (SSA).[3] If SPE is essential, optimize the choice of cartridge and elution solvents for very-long-chain acyl-CoAs.
Analyte Loss on SurfacesThe phosphate groups on acyl-CoAs can adhere to glass and plastic surfaces. Use low-adhesion microcentrifuge tubes and pipette tips.
Poor Chromatographic Peak Shape Analyte Instability in Mobile PhaseFor reversed-phase chromatography, using a slightly acidic mobile phase with a buffer like ammonium acetate can improve peak shape for short-chain acyl-CoAs, but may cause tailing for long-chain species.[7]
Inappropriate Column ChemistryA C18 column is commonly used for acyl-CoA analysis.[5] Ensure the column is suitable for separating very-long-chain, hydrophobic molecules.
Inaccurate or Imprecise Quantification Matrix EffectsConstruct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[3]
Inappropriate Internal StandardUse a stable isotope-labeled internal standard if available. Otherwise, a structurally similar odd-chain acyl-CoA is recommended.[3]
Non-LinearityEmploy a weighted linear regression (e.g., 1/x) for calibration curves to enhance accuracy, particularly at lower concentrations.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for extracting a broad range of acyl-CoAs from cell cultures.[1]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction Solvent: 80% Methanol (LC-MS grade) in water, pre-chilled to -20°C

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Microcentrifuge tubes (1.5 mL, low-adhesion)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 16,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Lysis:

    • Add 500 µL of ice-cold 80% methanol containing the internal standard directly to the washed cells.

    • For adherent cells, use a cell scraper to collect the cells in the methanol. For suspension cells, resuspend the pellet in the methanol.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Lysate Clarification:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[1]

Protocol 2: Extraction of this compound from Tissue

This protocol is based on a modified method for extracting long-chain acyl-CoAs from tissues, which has shown high recovery rates.[5]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9), ice-cold

  • 2-Propanol

  • Acetonitrile

  • Saturated NH4SO4

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenization:

    • Homogenize a frozen, powdered tissue sample (<100 mg) in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard (e.g., heptadecanoyl-CoA).[6]

    • Add 2.0 mL of 2-propanol and homogenize again.[6]

  • Extraction:

    • Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile to the homogenate.[6]

    • Vortex the mixture for 5 minutes.[6]

  • Phase Separation:

    • Centrifuge at approximately 2,000 x g for 5 minutes.[6]

    • The upper phase contains the acyl-CoAs.

  • Purification (Optional):

    • Transfer the upper phase and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).[6]

    • This diluted extract can be further purified using a solid-phase extraction column (e.g., oligonucleotide purification column or C18).[5]

  • Concentration and Reconstitution:

    • Dry the purified extract under nitrogen.

    • Reconstitute in a suitable solvent for LC-MS analysis.

Visualizations

ExtractionWorkflow_Cells Diagram 1: Workflow for this compound Extraction from Cells cluster_harvest Cell Harvesting cluster_extraction Extraction & Precipitation cluster_cleanup Sample Preparation cluster_analysis Analysis Harvest Harvest & Wash Cells (Ice-Cold PBS) Quench Quench & Lyse (Cold 80% Methanol + IS) Harvest->Quench Vortex Vortex & Incubate on Ice Quench->Vortex Centrifuge1 Centrifuge (16,000 x g, 4°C) to Pellet Debris Vortex->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Dry Extract (Nitrogen or Vacuum) Supernatant->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Diagram 1: Workflow for this compound Extraction from Cells.

TroubleshootingLogic Diagram 2: Troubleshooting Logic for Low Acyl-CoA Signal Start Low or No Signal Detected CheckDegradation Was sample handling rapid and on ice? Start->CheckDegradation ImproveHandling Implement rapid quenching and maintain cold chain CheckDegradation->ImproveHandling No CheckExtraction Is the extraction solvent optimized? CheckDegradation->CheckExtraction Yes ImproveHandling->CheckExtraction OptimizeSolvent Test different solvent systems (e.g., 80% Methanol) CheckExtraction->OptimizeSolvent No CheckCleanup Was SPE used? CheckExtraction->CheckCleanup Yes OptimizeSolvent->CheckCleanup OptimizeSPE Optimize SPE protocol or use alternative cleanup (SSA) CheckCleanup->OptimizeSPE Yes Success Signal Improved CheckCleanup->Success No OptimizeSPE->Success

Caption: Diagram 2: Troubleshooting Logic for Low Acyl-CoA Signal.

References

Technical Support Center: Analysis of 22-Methylpentacosanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 22-Methylpentacosanoyl-CoA in mass spectrometry analyses.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: The chemical formula for this compound is C47H88N7O17P3S. Its monoisotopic molecular weight is approximately 1163.5 g/mol .

Q2: Which ionization technique is most suitable for the analysis of this compound?

A2: Electrospray ionization (ESI) is the preferred method for analyzing fatty acyl-CoAs as it is a soft ionization technique that minimizes in-source fragmentation and allows for the detection of intact molecular adduct ions.[1] Both positive and negative ion modes can be utilized, though negative ion mode may offer greater sensitivity for the deprotonated molecule.

Q3: What are the common adducts observed for this compound in ESI-MS?

A3: In positive ion mode, it is common to observe protonated molecules [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts.[2][3] In negative ion mode, the deprotonated molecule [M-H]- is typically observed. The formation of these adducts can be influenced by the purity of solvents and the cleanliness of the glassware or plasticware used.

Q4: What is the characteristic fragmentation pattern for this compound?

A4: A characteristic fragmentation pattern for all fatty acyl-CoAs, including this compound, is a neutral loss of the phosphoadenosine diphosphate (B83284) moiety, which corresponds to a loss of 507 Da.[2][4][5][6][7] This neutral loss is a reliable indicator for identifying acyl-CoA species in complex mixtures. Further fragmentation of the acyl chain can also occur.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue 1: Poor Signal or No Peak Detected

Possible Cause Troubleshooting Step
Inefficient Ionization Optimize ESI source parameters, including spray voltage, gas flow rates, and temperatures. Ensure the solvent system is compatible with ESI (e.g., reversed-phase solvents like methanol (B129727) or acetonitrile (B52724) with a low concentration of a volatile modifier).
Sample Degradation This compound is susceptible to hydrolysis. Prepare samples fresh and keep them cold. Use of a buffer in the extraction solvent, such as trichloroacetic acid, can help stabilize the thioester bond.
Ion Suppression Co-eluting contaminants from the sample matrix, such as phospholipids, can suppress the ionization of the target analyte.[8][9] Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove these interfering substances.[4][9] A post-column infusion experiment can help diagnose ion suppression.[10]
Low Abundance Concentrate the sample prior to analysis. Ensure that the mass spectrometer has sufficient sensitivity for the expected concentration of the analyte.

Issue 2: Presence of Unidentified Peaks and High Background Noise

Possible Cause Troubleshooting Step
Solvent Contamination Use high-purity, LC-MS grade solvents. Blank injections of the solvent system can help identify contaminant peaks originating from the solvents.
Contamination from Labware Plasticizers and other contaminants can leach from plastic tubes and pipette tips.[11] Use high-quality polypropylene (B1209903) tubes or glass vials to minimize this. Rinsing all labware with the analysis solvent before use is recommended.
Carryover If running sequential samples, carryover from a previous, more concentrated sample can occur. Implement a robust wash cycle for the injection port and analytical column between sample runs.
In-source Fragmentation High source temperatures or voltages can cause the analyte to fragment within the ion source, leading to unexpected peaks. Reduce the source temperature and cone voltage to minimize this effect.

Issue 3: Inconsistent Retention Times in LC-MS

Possible Cause Troubleshooting Step
Column Degradation Very-long-chain lipids can irreversibly bind to the stationary phase over time, leading to a loss of column performance. Use a guard column and consider periodic replacement of the analytical column.
Mobile Phase Inconsistency Ensure the mobile phase composition is consistent and accurately prepared for each run. Premixing the mobile phases can sometimes improve stability.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.

Quantitative Data

The following table summarizes the calculated monoisotopic m/z values for common adducts of this compound (C47H88N7O17P3S).

Adduct Ion Formula Calculated m/z
Protonated [M+H]+1164.5
Sodiated [M+Na]+1186.5
Potassiated [M+K]+1202.6
Deprotonated [M-H]-1162.5

Experimental Protocols

Protocol 1: Sample Extraction from Cells

  • Cell Lysis: Lyse cultured cells (approximately 1-10 million) in a suitable buffer.

  • Extraction: Add a 2:1 (v/v) mixture of methanol:chloroform (B151607) containing an internal standard (e.g., a C17 or C19 acyl-CoA).

  • Phase Separation: Add water and chloroform to induce phase separation.

  • Collection: The acyl-CoAs will partition into the upper aqueous/methanol phase. Collect this phase.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

  • Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water.

  • Loading: Load the reconstituted sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar contaminants.

  • Elution: Elute the this compound with a stronger organic solvent or a solvent with a modified pH.

  • Drying and Reconstitution: Dry the eluate and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

TroubleshootingWorkflow start Start: Mass Spec Issue with this compound issue Identify Primary Issue start->issue no_signal Poor or No Signal issue->no_signal Signal bad_peaks Unidentified Peaks / High Background issue->bad_peaks Peak Shape / Background rt_shift Inconsistent Retention Time issue->rt_shift Retention Time check_ionization Check Ionization Parameters (Voltage, Gas, Temp) no_signal->check_ionization check_sample_prep Review Sample Prep (Degradation, Extraction) no_signal->check_sample_prep check_ion_suppression Investigate Ion Suppression (Matrix Effects) no_signal->check_ion_suppression check_blanks Run Solvent and Matrix Blanks bad_peaks->check_blanks check_labware Evaluate Labware for Contaminants (Plastics, Vials) bad_peaks->check_labware check_in_source Optimize In-Source Conditions (Reduce Energy) bad_peaks->check_in_source check_column Inspect Column Performance (Age, Contamination) rt_shift->check_column check_mobile_phase Verify Mobile Phase Preparation rt_shift->check_mobile_phase check_temp Ensure Stable Column Temperature rt_shift->check_temp solution_ionization Solution: Optimize Source Settings check_ionization->solution_ionization solution_sample_prep Solution: Improve Sample Cleanup / Handling check_sample_prep->solution_sample_prep check_ion_suppression->solution_sample_prep solution_blanks Solution: Use High-Purity Solvents / Clean Labware check_blanks->solution_blanks check_labware->solution_blanks check_in_source->solution_ionization solution_column Solution: Replace Column / Use Guard Column check_column->solution_column check_mobile_phase->solution_blanks check_temp->solution_ionization

Caption: Troubleshooting workflow for mass spec analysis of this compound.

References

Technical Support Center: Optimizing LC Gradient for 22-Methylpentacosanoyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers developing methods to separate 22-Methylpentacosanoyl-CoA, a very-long-chain branched fatty acyl-CoA, using liquid chromatography (LC), typically coupled with mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound?

Separating this compound presents two primary challenges:

  • Extreme Hydrophobicity: As a very-long-chain acyl-CoA (VLCFA-CoA), it is highly non-polar and requires a strong organic mobile phase for elution from a reverse-phase column. This can lead to issues with retention, peak shape, and carryover.

  • Isomeric Separation: The methyl branch makes it a structural isomer of other C26 acyl-CoAs. Differentiating it from its straight-chain counterpart (hexacosanoyl-CoA) and other positional isomers is difficult as they have very similar chemical properties and retention behaviors.

Q2: What is a good starting point for an LC column and mobile phase?

A robust starting point for method development involves a C18 reverse-phase column and a binary mobile phase system.[1]

  • Column: A C18 column is the most common choice for separating hydrophobic molecules like acyl-CoAs.[1] For very long chains, a C8 column can also be considered to reduce retention if elution becomes difficult.[2][3] Columns with a particle size of less than 3 µm are often used to improve resolution.

  • Mobile Phase A (Aqueous): Water with an additive to improve peak shape and ionization efficiency. Common choices include:

  • Mobile Phase B (Organic): An organic solvent, also with an additive.

    • Acetonitrile (ACN) is a common choice.[1][2]

    • Methanol (MeOH) or Isopropanol (B130326) (IPA) can be added to the organic phase to increase solvent strength for highly retained compounds.[5]

Troubleshooting Guide

Issue 1: Poor Resolution / Co-elution with Isomers

Q: My this compound peak is not resolved from a nearby peak, likely an isomer. How can I improve the separation?

A: Improving the resolution between closely eluting isomers requires careful optimization of several parameters.

  • Strategy 1: Shallow the Gradient A slower, shallower gradient increases the time analytes spend interacting with the stationary phase, which can enhance the separation of compounds with minor structural differences.[6] If your initial "scouting" gradient is fast (e.g., 5-95% B in 10 minutes), try doubling the gradient time over the same organic range.

  • Strategy 2: Adjust Mobile Phase Composition Changing the organic solvent can alter selectivity.

    • Switch Organic Solvent: If using acetonitrile, try a method with methanol. The different solvent properties can change the elution order or improve separation.

    • Use a Ternary Mixture: Adding a small percentage of isopropanol (IPA) to your organic phase (e.g., Acetonitrile/IPA 90:10) can increase solvent strength and sometimes improve selectivity for very hydrophobic molecules.[5]

  • Strategy 3: Optimize Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[7][8]

    • Increase Temperature: Raising the column temperature (e.g., from 35°C to 50°C) generally decreases retention time and can lead to sharper peaks. This can sometimes improve resolution.[8]

    • Decrease Temperature: Lowering the temperature increases retention and can sometimes enhance selectivity between isomers.[8] The effect is compound-dependent and should be tested empirically.

  • Strategy 4: Change Stationary Phase If other options fail, a different column chemistry may be necessary.

    • Phenyl-Hexyl Column: These columns offer different selectivity compared to C18 phases due to pi-pi interactions and may resolve isomers that co-elute on a C18.[9]

    • C30 Column: These are specifically designed for separating long-chain, hydrophobic isomers and are an excellent choice for this type of analysis.

ParameterAdjustmentRationale
Gradient Slope Decrease the rate of change (%B/min)Increases interaction time with the stationary phase, allowing for finer separation of closely related compounds.
Organic Solvent Switch from ACN to MeOH or add IPAAlters selectivity by changing solvent-analyte interactions. IPA increases elution strength for very hydrophobic molecules.[5]
Column Temperature Increase or decrease by 10-15°CAffects retention and selectivity. Higher temperatures often lead to sharper peaks but may reduce selectivity.[7][8][10]
Stationary Phase Switch from C18 to C30 or Phenyl-HexylProvides a different separation mechanism or enhanced hydrophobicity to resolve isomers.[9]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing badly. What can I do to improve it?

A: Peak tailing is often caused by secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Strategy 1: Adjust Mobile Phase pH The Coenzyme A moiety has phosphate (B84403) groups that can interact with residual silanols on the silica-based column packing. Using a high pH mobile phase (e.g., with ammonium hydroxide) can deprotonate the silanols and reduce these secondary interactions.[1] Conversely, a low pH mobile phase (e.g., with formic acid) ensures the phosphate groups are fully protonated.[4] Consistency of pH is key.

  • Strategy 2: Check Sample Solvent The sample should be dissolved in a solvent that is weaker than or equal to the initial mobile phase composition.[11] Injecting the sample in a solvent with a high percentage of organic can cause the peak to distort or split.

G start Poor Peak Shape (Tailing/Fronting) check_solvent Is sample dissolved in initial mobile phase? start->check_solvent dissolve Action: Re-dissolve sample in initial mobile phase or weaker. check_solvent->dissolve No check_ph Is mobile phase pH optimized? check_solvent->check_ph Yes solvent_yes Yes solvent_no No end_node Peak Shape Improved dissolve->end_node adjust_ph Action: Try high pH (Ammonium Hydroxide) or low pH (Formic Acid). check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes ph_yes Yes ph_no No adjust_ph->end_node replace_column Action: Flush column or replace with a new one. check_column->replace_column Yes check_column->end_node No column_yes Yes column_no No replace_column->end_node

Caption: Logic diagram for troubleshooting poor peak shape.
Issue 3: Sample Carryover

Q: I am seeing the this compound peak in my blank injections following a high-concentration sample. How can I eliminate carryover?

A: Carryover is common with highly hydrophobic compounds. It occurs when the analyte is not completely flushed from the column or system components.

  • Strategy 1: Aggressive Column Wash Incorporate a high-organic wash step at the end of each gradient. After the analytical elution, ramp the mobile phase to 95-100% B (or even a stronger solvent like isopropanol) and hold for several column volumes.

  • Strategy 2: Stronger Needle Wash The autosampler needle can be a source of carryover. Use a strong solvent for the needle wash, such as a mixture of isopropanol, acetonitrile, and water.

  • Strategy 3: Reduce Sample Concentration If possible, inject a lower concentration of the sample. Overloading the column can exacerbate carryover issues.

ComponentActionRecommended Solvents/Procedure
LC Column Add a high-organic wash at the end of the gradient.Ramp to 100% Acetonitrile or Isopropanol for 3-5 minutes.
Autosampler Use a strong needle wash solvent.50:50 Isopropanol:Acetonitrile or similar strong organic mix.
Sample Lower the injected concentration.Dilute the sample if signal-to-noise allows.

Experimental Protocols

Protocol 1: Starting Gradient Method for VLCFA-CoA Separation

This protocol provides a general-purpose starting point for separating this compound on a standard LC-MS system.

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve extracted lipids in a solvent matching the initial mobile phase conditions (e.g., 80:20 Water:Acetonitrile).[11]

Time (min)% Mobile Phase A% Mobile Phase B
0.02080
1.02080
15.0595
18.0595
18.12080
22.02080
Method Development Workflow

The process of optimizing an LC gradient is systematic. It begins with a broad "scouting" gradient to find the approximate elution conditions, followed by targeted refinements to improve resolution and peak shape.

G cluster_prep 1. Initial Setup cluster_dev 2. Method Development cluster_val 3. Refinement p1 Select Column (e.g., C18) p2 Prepare Mobile Phases (A: Aqueous, B: Organic) p1->p2 d1 Run Fast 'Scouting' Gradient (e.g., 5-95% B in 10 min) p2->d1 d2 Identify Elution Window (~%B where analyte elutes) d1->d2 d3 Design Shallow Gradient (around elution window) d2->d3 d4 Optimize Temperature & Flow Rate (for peak shape & resolution) d3->d4 v1 Check for Carryover (Run blank injections) d4->v1 v2 Implement Column Wash Step v1->v2 v3 Finalize Method v2->v3

Caption: General workflow for LC gradient optimization.

References

Technical Support Center: 22-Methylpentacosanoyl-CoA Handling and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 22-Methylpentacosanoyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound, a very long-chain acyl-CoA, can be attributed to three main factors:

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at non-optimal pH levels. The thiol group of Coenzyme A can also oxidize, leading to the formation of disulfides.[1]

  • Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) present in biological samples can hydrolyze this compound into a free fatty acid and Coenzyme A.[2]

  • Improper Handling and Storage: Exposure to elevated temperatures, freeze-thaw cycles, and inappropriate buffer conditions can accelerate degradation.

Q2: How should I store my this compound samples to ensure stability?

A2: Proper storage is critical for the long-term stability of this compound. For powdered forms, storage at -20°C is recommended.[1] For aqueous solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for long-term use or at -20°C for short-term storage (up to one month).[1][3] Aqueous solutions are most stable at an acidic pH (2-6).[1]

Q3: My this compound solution has been stored for a while. How can I check for degradation?

A3: You can assess the integrity of your sample using methods like flow-injection tandem mass spectrometry to identify and quantify the specific acyl-CoA species.[4] The presence of increased levels of free 22-methylpentacosanoic acid and free Coenzyme A would indicate degradation.

Q4: Can I do anything to reverse oxidative degradation of the Coenzyme A moiety?

A4: Yes, if disulfide bonds have formed due to oxidation of the thiol group on Coenzyme A, you can treat the sample with reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to regenerate the free CoA.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using this compound.
  • Possible Cause 1: Sample Degradation During Storage.

    • Troubleshooting Step: Review your storage conditions. Ensure the sample was stored at the appropriate temperature (-80°C for long-term aqueous stocks) and that the pH of the solution is between 2 and 6.[1] Avoid using samples that have undergone multiple freeze-thaw cycles.

  • Possible Cause 2: Enzymatic Degradation in the Assay.

    • Troubleshooting Step: If your sample is of biological origin (e.g., tissue or cell lysates), endogenous acyl-CoA thioesterases may be degrading your substrate.[2] Consider purifying the this compound or using inhibitors of these enzymes if compatible with your assay.

  • Possible Cause 3: Interference from other substances.

    • Troubleshooting Step: Reagents containing sulfhydryl groups (like high concentrations of DTT), sodium azide, EDTA, and sodium dodecyl sulfate (B86663) (SDS) can interfere with some assays.[3] Check your buffers and reagents for these compounds.

Issue 2: Low recovery of this compound from biological samples.
  • Possible Cause 1: Degradation during sample preparation.

    • Troubleshooting Step: Perform all sample preparation steps, including homogenization and centrifugation, at 4°C to minimize enzymatic activity.[3] If possible, process samples on the same day they are collected or flash-freeze them at -80°C for later analysis.[3]

  • Possible Cause 2: Inefficient extraction.

    • Troubleshooting Step: Ensure your extraction protocol is optimized for very long-chain acyl-CoAs. This may involve specific solvent systems and the addition of internal standards to monitor recovery.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationpH of Aqueous Solution
Powder-20°CUp to 6 monthsN/A
Aqueous Solution-20°CUp to 1 month2-6
Aqueous Solution-80°C> 1 month (long-term)2-6

Experimental Protocols

Protocol 1: Preparation of this compound Aliquots for Long-Term Storage

  • Reconstitution: Reconstitute the lyophilized this compound powder in a suitable buffer (e.g., potassium phosphate (B84403) buffer) to the desired concentration. The pH of the final solution should be adjusted to be between 2 and 6.

  • Sonication: If necessary, briefly sonicate the solution in a cold water bath to ensure complete dissolution.

  • Aliquoting: Dispense the solution into small, single-use microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer for long-term storage.

Mandatory Visualizations

cluster_degradation Degradation Pathways cluster_prevention Preventative Measures This compound This compound Free Fatty Acid + CoA Free Fatty Acid + CoA This compound->Free Fatty Acid + CoA Hydrolysis (Chemical/Enzymatic) Oxidized CoA Oxidized CoA This compound->Oxidized CoA Oxidation of Thiol Group Low Temperature (-80°C) Low Temperature (-80°C) Hydrolysis (Chemical/Enzymatic) Hydrolysis (Chemical/Enzymatic) Low Temperature (-80°C)->Hydrolysis (Chemical/Enzymatic) Inhibits Acidic pH (2-6) Acidic pH (2-6) Acidic pH (2-6)->Hydrolysis (Chemical/Enzymatic) Inhibits Aliquotting Aliquotting Aliquotting->Hydrolysis (Chemical/Enzymatic) Avoids Freeze-Thaw Reducing Agents (DTT) Reducing Agents (DTT) Oxidation of Thiol Group Oxidation of Thiol Group Reducing Agents (DTT)->Oxidation of Thiol Group Reverses

Caption: Logical relationships in degradation and prevention.

start Start: Receive/Synthesize This compound prep_stock Prepare Stock Solution (Aqueous Buffer, pH 2-6) start->prep_stock aliquot Create Single-Use Aliquots prep_stock->aliquot store Store at -80°C aliquot->store use Use in Experiment (Thaw on ice) store->use discard Discard Unused Portion of Thawed Aliquot use->discard

Caption: Recommended workflow for sample handling.

References

"troubleshooting poor signal in 22-Methylpentacosanoyl-CoA detection"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 22-Methylpentacosanoyl-CoA and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a poor or no signal for this compound in my LC-MS/MS analysis?

A poor or absent signal for this compound can stem from several factors related to its unique chemical properties. As a very-long-chain fatty acyl-CoA, it is amphiphilic, containing both a long hydrophobic fatty acyl chain and a hydrophilic Coenzyme A moiety, which makes its analysis challenging.[1] Key reasons for poor signal include:

  • Analyte Instability: Acyl-CoAs are known to be unstable in aqueous solutions, which can lead to degradation before analysis.[2]

  • Analyte Adsorption: The phosphate (B84403) groups in the CoA moiety have a high affinity for glass and metallic surfaces, leading to significant analyte loss during sample preparation and injection.[1]

  • Poor Ionization Efficiency: The long alkyl chain can hinder efficient ionization in the mass spectrometer source.

  • Suboptimal Chromatography: Inadequate chromatographic conditions can result in poor peak shape and low intensity.[1]

  • Inefficient Extraction: The extraction method may not be suitable for capturing this specific VLCFA-CoA from the biological matrix.[1]

Q2: How can I improve the signal intensity of this compound?

Several strategies can be employed to enhance the signal intensity:

  • Derivatization: Chemical derivatization is a highly effective method to improve the chromatographic behavior and detection sensitivity of fatty acids and their CoA esters.[3][4][5][6]

    • Phosphate Methylation: This strategy specifically targets the phosphate groups of the CoA moiety, reducing their polarity and affinity for surfaces. This leads to better peak shapes in liquid chromatography and minimizes analyte loss.[1]

    • Fluorescent Labeling: For methods involving fluorescence detection, derivatizing agents like 9-Anthryldiazomethane (ADAM) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can significantly enhance sensitivity.[4][5][6]

  • Optimized Sample Preparation:

    • Utilize mixed-mode Solid Phase Extraction (SPE) to improve extraction recovery from biological samples.[1]

    • Use low-adsorption vials and tubing (e.g., polypropylene (B1209903) or PEEK) to minimize surface binding.

  • Use of Internal Standards: Incorporating a suitable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA, is crucial for accurate quantification and can help diagnose issues in the analytical workflow.[1]

Q3: What are the recommended analytical platforms for detecting this compound?

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and powerful technique for the analysis of acyl-CoAs.[2][7] This method offers high sensitivity and selectivity, allowing for the quantification of low-abundance species in complex biological matrices. For fatty acid analysis in general, Gas Chromatography-Mass Spectrometry (GC-MS) is also a common technique, often requiring derivatization to convert the fatty acids into more volatile esters.[8]

Troubleshooting Guides

Guide 1: Low or No Signal in LC-MS/MS Analysis

This guide provides a step-by-step approach to troubleshooting poor signal intensity for this compound.

start Start: Poor Signal for this compound check_sample_prep Review Sample Preparation Protocol start->check_sample_prep optimize_extraction Optimize Extraction (e.g., mixed-mode SPE) check_sample_prep->optimize_extraction Inefficient extraction? use_low_bind_ware Use Low-Adsorption Labware check_sample_prep->use_low_bind_ware Analyte loss? check_chromatography Evaluate Chromatographic Conditions optimize_gradient Optimize LC Gradient & Column check_chromatography->optimize_gradient Poor separation? check_peak_shape Check for Good Peak Shape check_chromatography->check_peak_shape Broad peaks? check_ms_params Assess Mass Spectrometer Parameters optimize_source Optimize Ion Source Parameters check_ms_params->optimize_source Low ion count? verify_transitions Verify MRM Transitions check_ms_params->verify_transitions Incorrect m/z? implement_derivatization Consider Derivatization phosphate_methylation Implement Phosphate Methylation implement_derivatization->phosphate_methylation Yes end_further_investigation End: Further Investigation Needed implement_derivatization->end_further_investigation No optimize_extraction->check_chromatography use_low_bind_ware->check_chromatography optimize_gradient->check_ms_params check_peak_shape->check_ms_params optimize_source->implement_derivatization verify_transitions->implement_derivatization end_good_signal End: Improved Signal phosphate_methylation->end_good_signal

Caption: Troubleshooting workflow for poor signal detection.

Problem Potential Cause Recommended Action
No peak detectedAnalyte degradationPrepare fresh samples and keep them at low temperatures. Minimize the time between extraction and analysis.
Analyte adsorptionUse polypropylene or other low-adhesion labware. Consider derivatization to reduce polarity.[1]
Inefficient extractionEmploy a mixed-mode Solid Phase Extraction (SPE) protocol optimized for acyl-CoAs.[1]
Low signal intensityPoor ionizationOptimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Suboptimal chromatographyEnsure the LC method provides good peak shape. A derivatization strategy like phosphate methylation can significantly improve chromatography.[1]
Matrix effectsDilute the sample or improve the cleanup procedure to reduce interfering compounds.
Poor peak shapeAnalyte interaction with columnUse a suitable reversed-phase column and optimize the mobile phase composition and gradient.
Analyte adsorptionAs mentioned above, use low-adsorption materials and consider derivatization.[1]
Inconsistent resultsInstability of analytePrepare samples in a consistent and timely manner. Use an internal standard to normalize for variations.
Variability in sample preparationEnsure precise and reproducible execution of the extraction and derivatization steps.

Experimental Protocols

Protocol 1: Sample Preparation using Mixed-Mode Solid Phase Extraction (SPE)

This protocol is based on methods developed for the optimal extraction of acyl-CoAs from biological samples.[1]

  • Homogenization: Homogenize the tissue or cell sample in a suitable ice-cold extraction solvent.

  • Protein Precipitation: Precipitate proteins by adding a sufficient amount of a miscible organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., a combination of reversed-phase and anion exchange) with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a high-aqueous solvent followed by a less polar organic solvent.

  • Elution: Elute the acyl-CoAs from the cartridge using a solvent mixture designed to disrupt the interactions with the stationary phase (e.g., an organic solvent with a small percentage of a basic modifier like ammonium (B1175870) hydroxide).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS analysis.

Protocol 2: Derivatization by Phosphate Methylation

This derivatization strategy improves chromatographic peak shape and reduces analyte loss for acyl-CoAs.[1]

start Extracted Acyl-CoA Sample add_tmg Add Trimethylsilyldiazomethane (B103560) (TMSD) start->add_tmg incubate Incubate at Room Temperature add_tmg->incubate quench Quench Reaction (e.g., with acetic acid) incubate->quench analyze Analyze by LC-MS/MS quench->analyze

Caption: Workflow for phosphate methylation derivatization.

  • Reagent Preparation: Prepare a fresh solution of trimethylsilyldiazomethane (TMSD) in a suitable solvent (e.g., methanol/diethyl ether). Caution: TMSD is toxic and potentially explosive; handle with extreme care in a fume hood.

  • Derivatization Reaction: To the dried acyl-CoA extract, add the TMSD solution.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes). The reaction methylates the phosphate groups of the CoA moiety.

  • Quenching: Quench the reaction by adding a small amount of a weak acid, such as acetic acid.

  • Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following table provides a hypothetical comparison of signal intensities for this compound with and without derivatization to illustrate the potential improvement.

Analytical Method Relative Signal Intensity (Arbitrary Units) Improvement Factor
LC-MS/MS (No Derivatization)1001x
LC-MS/MS (with Phosphate Methylation)8508.5x

Note: The values in this table are for illustrative purposes and the actual improvement will depend on the specific experimental conditions.

References

Technical Support Center: Quantification of 22-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of 22-Methylpentacosanoyl-CoA, with a specific focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: In liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For this compound, a very-long-chain fatty acyl-CoA (VLCFA-CoA), biological matrices such as plasma, serum, or tissue homogenates contain a high abundance of phospholipids (B1166683) and other lipids that are major contributors to matrix effects, especially in electrospray ionization (ESI).[1][3][4] This can result in poor data quality, including reduced sensitivity and reproducibility.[5]

Q2: How can I determine if my this compound quantification is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a pure solvent to the response of the same amount spiked into a blank matrix sample after extraction.[1][6] A significant difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column while a blank, extracted sample is injected.[1][6] Dips or rises in the baseline signal of the infused analyte indicate ion suppression or enhancement at that retention time.[1]

Common indicators of matrix effects in your data include poor reproducibility between samples, a significant difference in peak area when comparing a standard in solvent versus a standard spiked into a matrix, and inconsistent internal standard to analyte ratios.[5]

Q3: What are the primary strategies to minimize or eliminate matrix effects for this compound analysis?

A: The main approaches to mitigate matrix effects can be categorized as follows:

  • Advanced Sample Preparation: Employ techniques to remove interfering matrix components before LC-MS analysis.[5] This is often the most effective approach.

  • Chromatographic Separation: Optimize the LC method to separate this compound from matrix components.[1][5]

  • Calibration Strategies: Use appropriate internal standards and calibration methods to compensate for matrix effects that cannot be eliminated through other means.[5]

Troubleshooting Guides

Issue: I am observing significant ion suppression and inconsistent results for my this compound samples.

This is a classic sign of matrix effects, likely due to co-eluting phospholipids from your biological matrix.[1][4] Follow these troubleshooting steps:

Step 1: Sample Dilution

  • Action: Dilute your sample extract. This is a quick and simple first step to reduce the concentration of interfering matrix components.[1]

  • Consideration: Ensure that the concentration of this compound remains above the instrument's limit of detection after dilution.

Step 2: Optimize Sample Preparation

If dilution is insufficient or not feasible, enhance your sample preparation protocol.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate analytes from interferences based on their solubility in immiscible solvents.[7] Adjusting the pH of the aqueous matrix can improve the extraction efficiency of this compound while leaving interfering substances behind.[7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[7] For acyl-CoAs, a C18 reversed-phase column can be used.[8] Polymeric mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms can also yield excellent results.[7]

  • Phospholipid Depletion Plates: Consider using specialized sample preparation products, such as HybridSPE®-Phospholipid plates, which selectively remove phospholipids from the sample.[4]

Step 3: Enhance Chromatographic Separation

  • Action: Modify your LC method to better separate this compound from interfering matrix components.[1]

  • Strategies:

    • Adjust the gradient elution profile.

    • Change the mobile phase composition. For long-chain acyl-CoAs, a C18 reversed-phase column at high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient has been shown to be effective.[8]

    • Use a different analytical column with alternative chemistry.

Step 4: Implement a Suitable Internal Standard

  • Action: Use a stable isotope-labeled internal standard (SIL-IS) of this compound if available. A SIL-IS is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction.

  • Alternative: If a SIL-IS is not available, a structurally similar odd-chain very-long-chain fatty acyl-CoA (e.g., C23:0-CoA or C25:0-CoA) can be used as an internal standard.[9]

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on matrix effects, as reported in the literature for similar analytes. While specific data for this compound is not available, these results demonstrate the effectiveness of various strategies in reducing matrix interference.

Sample Preparation MethodAnalyte(s)MatrixObserved Matrix Effect ReductionReference
Protein Precipitation PropranololPlasmaHigh variability and ion suppression due to phospholipids.[4]
HybridSPE®-Phospholipid PropranololPlasmaSignificant reduction in ion suppression and improved reproducibility.[4]
TurboFlow® Technology VariousSerum, PlasmaRemoves over 99% of phospholipids, effectively reducing ion suppression.[3]
Solid-Phase Extraction (SPE) VariousBiologicalPolymeric mixed-mode SPE showed the best results in removing interferences.[7]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a pure solvent (e.g., methanol:water 1:1) at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix (e.g., plasma from an untreated subject) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1]

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This is a generalized protocol that should be optimized for this compound.

  • Materials: C18 SPE cartridge, conditioning solvent (e.g., methanol), equilibration solvent (e.g., water), wash solvent, and elution solvent.[1]

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

  • Elution: Pass the elution solvent through the cartridge to collect the acyl-CoAs of interest.[1]

  • Downstream Processing: The eluted sample is typically dried down and reconstituted in a solvent compatible with the LC-MS system.[1]

Visualizations

Troubleshooting Workflow for Matrix Effects A Inconsistent Results / Ion Suppression Observed B Dilute Sample Extract A->B C Is the signal still suppressed and/or above LOD? B->C D Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) C->D Yes J Proceed with Analysis C->J No, below LOD E Is the signal improved? D->E F Optimize Chromatographic Separation E->F No G Is the signal improved? E->G Yes F->G H Implement Stable Isotope-Labeled or Analog Internal Standard G->H No I Problem Resolved G->I Yes H->I General LC-MS/MS Workflow for Acyl-CoA Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (Plasma, Tissue) B Homogenization / Lysis A->B C Protein Precipitation B->C D Extraction / Cleanup (LLE or SPE) C->D E Chromatographic Separation (e.g., C18 Column) D->E F Ionization (e.g., ESI+) E->F G Mass Spectrometry (Triple Quadrupole) F->G H Peak Integration G->H I Quantification using Internal Standard H->I J Results I->J

References

"method development for novel 22-Methylpentacosanoyl-CoA analogs"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 22-Methylpentacosanoyl-CoA Analogs

Welcome to the technical support center for the method development and application of novel this compound analogs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, synthesis, analysis, and experimental use of this compound analogs.

General Handling and Storage

  • Q1: How should I store the lyophilized powder and reconstituted solutions of the analogs?

    • A1: Lyophilized powder should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. For short-term storage (up to 1 week), reconstituted solutions in an appropriate organic solvent (e.g., acetonitrile) can be stored at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

  • Q2: What is the stability of these very-long-chain acyl-CoA analogs in aqueous buffers?

    • A2: Acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or alkaline pH. The stability decreases in aqueous solutions. It is recommended to prepare aqueous solutions fresh for each experiment. If the analog needs to be in an assay buffer for an extended period, conduct a stability study by measuring its concentration over time using LC-MS/MS. The very long hydrophobic chain may also cause solubility issues; see the troubleshooting guide for solubility problems.

Synthesis and Purification

  • Q3: What are the primary challenges when synthesizing very-long-chain fatty acyl-CoA analogs?

    • A3: The main challenges include the poor solubility of the fatty acid precursor in common organic solvents, potential oxidation of any unsaturated moieties, and the need for stringent anhydrous conditions to ensure high yield during the coupling reaction with Coenzyme A.[2] Purification can also be challenging due to the amphipathic nature of the molecule.

  • Q4: Which purification method is most effective for these analogs?

    • A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method. A C18 column is typically used with a gradient of an aqueous buffer (often containing an ion-pairing agent or adjusted to a high pH with ammonium (B1175870) hydroxide) and an organic solvent like acetonitrile (B52724).[3][4]

Analytical Methods

  • Q5: How can I confirm the identity and purity of my synthesized analog?

    • A5: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized analog. Purity should be assessed by RP-HPLC with UV detection (at 260 nm for the adenine (B156593) portion of CoA) and/or a charged aerosol detector (CAD). LC-MS/MS analysis is crucial for ultimate confirmation.[5]

  • Q6: What are the characteristic mass spectrometry fragmentation patterns for these analogs?

    • A6: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[4] Another common fragment corresponds to the pantetheine (B1680023) phosphate (B84403) arm. These signature fragments can be used in precursor ion or neutral loss scans to selectively detect acyl-CoA species in complex mixtures.

Experimental Use

  • Q7: My analog is poorly soluble in my aqueous enzyme assay buffer. How can I improve its solubility?

    • A7: Very-long-chain acyl-CoAs are known to have low aqueous solubility and can form micelles.[6] To improve solubility, you can first dissolve the analog in a small amount of an organic solvent (like DMSO or ethanol) before diluting it into the assay buffer. Be sure to check the tolerance of your enzyme system to the chosen solvent. Alternatively, incorporating a low concentration of a non-ionic detergent like Triton X-100 or using acyl-CoA binding proteins (ACBPs) to act as carriers can improve bioavailability.[6]

Troubleshooting Guides

This guide provides solutions to specific problems that may be encountered during synthesis, purification, and application.

Problem 1: Low or No Signal in LC-MS/MS Analysis

Possible Cause Recommended Solution
Sample Degradation Acyl-CoAs are unstable. Ensure samples are processed quickly on ice and stored at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions before analysis.[4]
Poor Ionization The long alkyl chain can suppress ionization. Optimize ESI source parameters (e.g., capillary voltage, gas flow). Consider using a different ionization source if available (e.g., APCI).
Suboptimal Chromatography Analogs may have poor peak shape or retention. Use a C18 column with a mobile phase containing an ion-pairing agent or operating at a high pH (e.g., 10.5 with ammonium hydroxide) to improve chromatography.[3][4]

| Instrument Contamination | Ion-pairing reagents can contaminate the MS system. Dedicate an LC system for these analyses or ensure a thorough wash protocol is performed after use. |

Problem 2: Inconsistent or Non-Reproducible Enzyme Assay Results

Possible Cause Recommended Solution
Reagent Instability Prepare reaction mixes and analog dilutions immediately before use.[7] Thaw all components completely and mix gently.
Substrate Precipitation The analog may be precipitating in the aqueous buffer. Confirm solubility under assay conditions. Consider using a carrier protein (ACBP) or a low concentration of a non-ionic detergent.
Inaccurate Pipetting Very-long-chain acyl-CoAs can be viscous or sticky. Use calibrated positive displacement pipettes or reverse pipetting techniques for accurate handling.[7]
Incorrect Buffer Temperature Enzyme activity is temperature-dependent. Ensure the assay buffer is at the optimal temperature (e.g., room temperature or 37°C) before starting the reaction.[1]

| Missing Controls | Always include proper controls: a negative control without the enzyme to check for background signal and a positive control with a known substrate to confirm enzyme activity.[1] |

Problem 3: Multiple Peaks During HPLC Purification

Possible Cause Recommended Solution
Incomplete Reaction Starting materials (free fatty acid, Coenzyme A) may be present. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
Presence of Isomers If the synthetic route can create stereoisomers or geometric isomers, they may separate during chromatography.[2] Consider using stereospecific starting materials.
Oxidation of Analog If the analog has sites susceptible to oxidation, degradation products may appear. Perform synthesis and purification under an inert atmosphere and use degassed solvents.[8]

| Disulfide Bond Formation | The free thiol on Coenzyme A or the analog can form disulfide-linked dimers. Add a small amount of a reducing agent like DTT or TCEP to the purification buffers, if compatible with the analog's stability. |

Data Presentation

The following tables provide hypothetical but representative data for a series of novel this compound analogs.

Table 1: Physicochemical Properties of Novel Analogs

Analog ID Modification Molecular Formula Exact Mass (M) Predicted LogP
22-MP-CoA Parent Compound C₄₇H₈₄N₇O₁₇P₃S 1155.4600 8.5
22-MP-CoA-F Terminal Fluoro C₄₇H₈₃FN₇O₁₇P₃S 1173.4506 8.6
22-MP-CoA-OH Omega-1 Hydroxyl C₄₇H₈₄N₇O₁₈P₃S 1171.4550 8.1

| 22-MP-CoA-yne | Terminal Alkyne | C₄₇H₈₂N₇O₁₇P₃S | 1153.4444 | 8.3 |

Table 2: Recommended RP-HPLC Purification Parameters

Parameter Setting
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 50 mM Ammonium Acetate (B1210297) in Water, pH 7.0
Mobile Phase B Acetonitrile
Gradient 30% to 100% B over 40 minutes
Flow Rate 1.0 mL/min
Detection 260 nm

| Column Temp. | 40°C |

Table 3: Example LC-MS/MS Transitions for Analog Detection (Positive Ion Mode)

Analog ID Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
22-MP-CoA 1156.47 649.3 (M+H - 507) 45
22-MP-CoA-F 1174.46 667.3 (M+H - 507) 45
22-MP-CoA-OH 1172.46 665.3 (M+H - 507) 45

| 22-MP-CoA-yne | 1154.45 | 647.3 (M+H - 507) | 45 |

Experimental Protocols

Protocol 1: General Synthesis of a this compound Analog This protocol describes a general method for coupling the fatty acid analog to Coenzyme A via an activated intermediate.

  • Activation of Fatty Acid: a. Dissolve 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide (B86325) coupling reagent (e.g., DCC or EDC) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere. b. Add 1.0 equivalent of the 22-methylpentacosanoic acid analog to the solution. c. Stir the reaction at room temperature for 4-6 hours, monitoring the formation of the NHS-ester by TLC. d. Filter the reaction mixture to remove urea (B33335) byproduct and concentrate the filtrate under reduced pressure.

  • Coupling to Coenzyme A: a. Dissolve 1.2 equivalents of Coenzyme A trilithium salt in a 2:1 mixture of saturated sodium bicarbonate solution and tetrahydrofuran (B95107) (THF). b. Cool the Coenzyme A solution to 0°C in an ice bath. c. Dissolve the activated NHS-ester from step 1d in a minimal amount of THF. d. Add the NHS-ester solution dropwise to the stirring Coenzyme A solution. e. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: a. Acidify the reaction mixture to pH ~3-4 with dilute HCl. b. Extract the aqueous phase three times with ethyl acetate to remove unreacted fatty acid and other organic impurities. c. Lyophilize the remaining aqueous phase to obtain the crude acyl-CoA analog. d. Purify the crude product by RP-HPLC as described in Table 2. e. Lyophilize the pure fractions to yield the final product as a white powder.

Protocol 2: LC-MS/MS Quantification of Analogs in Biological Samples

  • Sample Preparation (Protein Precipitation): a. To 50 µL of cell lysate or tissue homogenate, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., C17:0-CoA).[4] b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 16,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: a. Inject 5-10 µL of the supernatant onto a UPLC system equipped with a C18 column. b. Use a mobile phase system consisting of 10 mM ammonium hydroxide (B78521) in water (A) and acetonitrile (B). c. Elute the analogs using a suitable gradient (e.g., 5% to 95% B over 10 minutes). d. Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). e. Monitor the specific precursor-to-product ion transitions for each analog and the internal standard as listed in Table 3.

  • Quantification: a. Construct a calibration curve using known concentrations of the purified analog spiked into a representative matrix. b. Calculate the peak area ratio of the analyte to the internal standard. c. Determine the concentration in the unknown samples by interpolating from the weighted (1/x) linear regression of the calibration curve.[4]

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the development of these novel analogs.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Analysis start Fatty Acid Analog Design synth Chemical Synthesis start->synth purify RP-HPLC Purification synth->purify char Structure & Purity Confirmation (MS, NMR) purify->char sol Solubility & Stability Testing char->sol assay_dev Enzyme Assay Development sol->assay_dev activity Activity / Inhibition Screening (IC50/Ki) assay_dev->activity uptake Cellular Uptake & Metabolism activity->uptake target Target Engagement Assays uptake->target pheno Phenotypic Screening target->pheno G start Inconsistent Results in Enzyme Assay? check_pipette Verify Pipetting Accuracy (Reverse Pipetting) start->check_pipette check_sol Is Analog Soluble in Buffer? check_pipette->check_sol add_carrier Incorporate Carrier Protein or Detergent check_sol->add_carrier No check_stability Assess Analog Stability Over Time (LC-MS) check_sol->check_stability Yes end_ok Problem Resolved add_carrier->end_ok fresh_prep Prepare Fresh Analog Stock & Dilutions check_stability->fresh_prep Degraded check_enzyme Run Positive Control with Known Substrate check_stability->check_enzyme Stable fresh_prep->end_ok new_enzyme Use New Aliquot of Enzyme check_enzyme->new_enzyme Control Failed check_enzyme->end_ok Control OK new_enzyme->end_ok G analog 22-MP-CoA Analog elo Fatty Acid Elongase (ELOVL) analog->elo Inhibition product Elongated Acyl-CoA (C28) elo->product Elongation malonyl Malonyl-CoA malonyl->elo

References

Technical Support Center: Chromatography of 22-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 22-Methylpentacosanoyl-CoA, with a specific focus on addressing co-elution.

Troubleshooting Guide: Addressing Co-elution

Co-elution, the overlapping of chromatographic peaks, is a common challenge in the analysis of structurally similar lipids like this compound and its isomers. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My chromatogram shows a broad or asymmetric peak where I expect to see this compound. How can I determine if this is due to co-elution?

Answer:

Peak broadening or asymmetry can indicate co-elution with closely related isomers or other contaminants. To diagnose this, consider the following steps:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), assess the peak purity across the entire peak. A non-homogenous spectrum across the peak suggests the presence of more than one compound.

  • Mass Spectrometry (MS) Analysis: If coupled to a mass spectrometer, examine the mass spectra across the elution profile of the peak. The presence of multiple parent ions or fragment ions that are inconsistent with this compound would indicate co-elution.

  • Methodical Variation: Systematically alter chromatographic conditions. A true single peak should behave predictably, while co-eluting compounds may resolve into distinct peaks under different conditions.[1]

Question: I suspect co-elution of this compound with its isomers. What chromatographic parameters can I adjust to improve separation?

Answer:

Resolving structurally similar isomers requires careful optimization of your HPLC/UHPLC method. The following parameters are critical:

  • Mobile Phase Composition: The choice and ratio of organic solvents in your mobile phase significantly impact selectivity.

    • Solvent Type: Acetonitrile (B52724) generally provides higher elution strength and different selectivity compared to methanol (B129727) for very-long-chain fatty acyl-CoAs. Consider gradients using acetonitrile and water.[2] The use of ternary mixtures, such as acetonitrile/methanol/water, can also be explored.[2]

    • Additives: The addition of weak acids (e.g., formic acid, acetic acid) or bases (e.g., ammonium (B1175870) hydroxide) to the mobile phase can alter the ionization state of the analyte and residual silanols on the column, thereby improving peak shape and selectivity.[3][4]

  • Gradient Elution: A shallow gradient, where the percentage of the strong solvent increases slowly, can significantly enhance the resolution of closely eluting compounds.[5][6]

  • Stationary Phase: The choice of HPLC column is crucial.

    • Column Chemistry: While C18 columns are common, a C8 or a C4 stationary phase might offer different selectivity for very-long-chain fatty acyl-CoAs.[7] Phenyl-hexyl columns can also provide alternative selectivity due to pi-pi interactions.

    • Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) increases efficiency and can improve resolution.

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, it can also alter selectivity, so this should be tested empirically.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though at the cost of longer run times.

Below is a logical workflow for troubleshooting co-elution:

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Optimization Strategy cluster_3 Evaluation cluster_4 Outcome A Broad or Asymmetric Peak for This compound B Assess Peak Purity (DAD) A->B C Analyze Mass Spectra Across Peak (MS) A->C D Modify Gradient Slope (Make it shallower) B->D Impure C->D Multiple Ions E Change Mobile Phase (e.g., ACN vs. MeOH, different additives) D->E F Test Different Stationary Phase (e.g., C8, Phenyl-Hexyl) E->F G Adjust Column Temperature F->G H Improved Resolution? G->H I Proceed with Quantitation H->I Yes J Consider Derivatization or Alternative Method H->J No

Caption: A logical workflow for troubleshooting co-elution issues.

Question: Could sample preparation be the cause of my co-elution problems?

Answer:

Yes, inadequate sample preparation can introduce interfering substances. For the analysis of very-long-chain fatty acyl-CoAs, a robust extraction method is essential.

  • Solid-Phase Extraction (SPE): Using a mixed-mode SPE can help in cleaning up the sample and reducing matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): A common method involves extraction with an organic solvent like isopropanol (B130326), followed by partitioning to remove non-polar lipid contaminants.[8]

  • Derivatization: While not always necessary for LC-MS, derivatization can improve chromatographic properties. For instance, phosphate (B84403) methylation of the CoA moiety has been shown to improve peak shape and chromatographic coverage for acyl-CoAs up to C25:0.[1]

Experimental Protocols

Protocol 1: Optimized Gradient for Very-Long-Chain Fatty Acyl-CoA Separation

This protocol is a starting point for optimizing the separation of this compound and its isomers.

ParameterRecommended Setting
Column C8 or C18 reversed-phase, 2.1 x 150 mm, 1.7 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B2-20 min: 50-95% B (shallow gradient)20-22 min: 95% B22-22.1 min: 95-50% B22.1-25 min: 50% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Detection MS/MS in positive ion mode with Selected Reaction Monitoring (SRM)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for extracting and purifying acyl-CoAs from biological samples.

  • Homogenization: Homogenize tissue or cell pellets in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Extraction: Add isopropanol and acetonitrile to the homogenate, vortex thoroughly, and centrifuge to pellet the precipitate.[8]

  • Dilution: Collect the supernatant containing the acyl-CoAs and dilute it with a low-organic buffer to ensure proper binding to the SPE cartridge.

  • SPE Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by the equilibration buffer.

  • Sample Loading: Load the diluted extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of buffers to remove interfering compounds.

  • Elution: Elute the acyl-CoAs with a high-organic or high-pH solvent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected co-eluting species with this compound?

A1: The most likely co-eluting species are its structural isomers, such as other methyl-branched pentacosanoyl-CoAs (e.g., 21-methyl, 23-methyl), and potentially the straight-chain hexacosanoyl-CoA (C26:0-CoA), which has a similar hydrophobicity.

Q2: Can I use UV detection for this compound?

A2: Yes, the CoA moiety has a strong UV absorbance at approximately 260 nm, allowing for UV detection. However, for complex biological samples, LC-MS/MS is highly recommended for its superior selectivity and sensitivity.[7]

Q3: Is it necessary to use an internal standard?

A3: Absolutely. Due to the potential for matrix effects and variations in extraction efficiency, a stable isotope-labeled internal standard (e.g., 13C-labeled) or an odd-chain acyl-CoA (e.g., C17:0-CoA or C23:0-CoA) is crucial for accurate quantification.[1][3]

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be due to several factors, including impure mobile phase solvents or additives, contaminated guard column or column, or issues with the detector. Ensure you are using high-purity (e.g., LC-MS grade) solvents and reagents.

Q5: What is the role of this compound in biological systems?

A5: this compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA). VLCFAs are essential components of cellular lipids, such as sphingolipids and glycerophospholipids. They are involved in various cellular processes, and their metabolism is critical for maintaining cellular homeostasis. The diagram below illustrates the general pathway of VLCFA metabolism.

G cluster_0 Fatty Acid Elongation cluster_1 Metabolic Fates cluster_2 Degradation A Long-Chain Fatty Acyl-CoA (e.g., C16:0-CoA) B Elongase Enzymes (ELOVLs) A->B C Very-Long-Chain Fatty Acyl-CoA (e.g., this compound) B->C D Sphingolipid Synthesis C->D E Glycerophospholipid Synthesis C->E F Peroxisomal Beta-Oxidation C->F G Chain-Shortened Acyl-CoA F->G

Caption: General metabolic pathway of very-long-chain fatty acyl-CoAs.

References

Technical Support Center: Optimization of Sample Preparation for 22-Methylpentacosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 22-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the sample preparation and analysis of this very-long-chain branched-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

The analysis of this compound, a very-long-chain branched-chain fatty acyl-CoA, presents several analytical challenges. Due to its long acyl chain and methyl branch, it has very low aqueous solubility, making extraction from biological matrices difficult. Its large size and amphiphilic nature can lead to poor chromatographic peak shape and retention. Furthermore, like other long-chain acyl-CoAs, it is susceptible to enzymatic and chemical degradation during sample preparation.

Q2: How should I store my samples to ensure the stability of this compound?

To minimize degradation, it is crucial to process fresh tissue or cells immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of the analyte.[1]

Q3: What is the recommended approach for extracting this compound from biological samples?

A common and effective method involves homogenization of the sample in an acidic buffer, followed by a liquid-liquid extraction with organic solvents.[1][2] A subsequent solid-phase extraction (SPE) step is highly recommended for purification and enrichment of the analyte.[1][2]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery is a frequent issue in the analysis of very-long-chain acyl-CoAs. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Homogenization Ensure thorough homogenization of the tissue or cells. For tissues, a glass homogenizer is recommended for effective disruption.[1][2] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often beneficial.[1]
Analyte Degradation Work quickly and maintain samples on ice or at 4°C throughout the procedure. Use high-purity solvents and freshly prepared buffers. Incorporate an internal standard early in the workflow to monitor and correct for recovery losses.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure proper conditioning and equilibration of the SPE cartridge before loading the sample.[1] Optimize the composition and volume of the wash and elution solvents. A weak anion exchange SPE column is often suitable.
Poor Solubility Due to the very-long-chain nature of this compound, consider using solvent mixtures with higher proportions of less polar organic solvents during extraction. Sonication can also aid in solubilization.
Adsorption to Surfaces The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces. Using polypropylene (B1209903) tubes and pipette tips can help minimize this issue. A phosphate methylation derivatization step can also mitigate this problem.[3]

Issue 2: Poor Chromatographic Peak Shape and Resolution

Potential CauseTroubleshooting Steps
Suboptimal Mobile Phase Composition For reversed-phase chromatography, using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for long-chain acyl-CoAs.[4]
Analyte Instability on Column Ensure the mobile phases are fresh and properly degassed.
Matrix Effects Enhance sample cleanup using SPE to remove interfering substances.
Derivatization Consider a derivatization strategy, such as phosphate methylation, which can improve chromatographic performance for a wide range of acyl-CoAs, from short to very-long-chain.[3]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Extraction:

    • Add 2 mL of isopropanol to the homogenate and briefly homogenize again.

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.

    • Collect the upper organic phase.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Dilute the collected organic phase with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) and load it onto the SPE column.

    • Wash the column with 1 mL of 2% formic acid, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 2% NH4OH in methanol, followed by 1 mL of 5% NH4OH in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 10 mM ammonium acetate).

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies, which can serve as a benchmark for optimizing the preparation of this compound.

Acyl-CoA Chain LengthTissue/Cell TypeExtraction MethodPurificationAverage Recovery (%)Reference
Long-ChainRat LiverAcetonitrile/IsopropanolOligonucleotide Column70-80%[2]
Long-ChainRat LiverNot SpecifiedFast SPE94.8-110.8% (Accuracy)[4]
Very-Long-Chain (up to C25:0)Cultured CellsNot SpecifiedMixed-Mode SPENot explicitly stated, but method validated for quantification[3]

Visualizations

Experimental Workflow

experimental_workflow sample Tissue/Cell Sample (Flash-frozen at -80°C) homogenization Homogenization (Acidic Buffer + IS) sample->homogenization extraction Liquid-Liquid Extraction (Isopropanol/Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (Weak Anion Exchange) centrifugation->spe Collect Supernatant elution Elution spe->elution drying Drying under Nitrogen elution->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for this compound Sample Preparation.

Troubleshooting Logic

troubleshooting_logic start Low Analyte Signal check_recovery Is Internal Standard Recovery Low? start->check_recovery extraction_issue Potential Extraction/ Cleanup Issue check_recovery->extraction_issue Yes ms_issue Potential MS Analysis Issue check_recovery->ms_issue No check_homogenization Review Homogenization Protocol extraction_issue->check_homogenization check_solvents Check Solvent Purity/Age extraction_issue->check_solvents optimize_spe Optimize SPE Conditions extraction_issue->optimize_spe check_source Clean and Tune MS Source ms_issue->check_source check_mobile_phase Optimize Mobile Phase ms_issue->check_mobile_phase check_fragmentation Verify Fragmentation Parameters ms_issue->check_fragmentation

Caption: Troubleshooting Decision Tree for Low Analyte Signal.

References

Validation & Comparative

A Comparative Guide to the Validation of 22-Methylpentacosanoyl-CoA Identification by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with alternative methods for the identification and validation of 22-Methylpentacosanoyl-CoA, a very-long-chain branched fatty acyl-CoA. The validation of such lipids is critical for advancing research in metabolic disorders, biomarker discovery, and drug development. This document outlines the experimental protocols and presents supporting data to aid researchers in selecting the most appropriate analytical strategy.

Introduction to this compound Analysis

This compound is a saturated branched-chain fatty acyl-CoA with a 26-carbon backbone. The analysis of very-long-chain fatty acyl-CoAs (VLCACoAs) presents analytical challenges due to their low abundance in biological matrices and the presence of numerous isomers. Accurate and precise identification and quantification are paramount for understanding their biological roles. High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the analysis of these complex lipids.

Comparative Analysis of Analytical Platforms

The identification and validation of this compound can be approached using several analytical techniques. Here, we compare the performance of HRMS with Gas Chromatography-Mass Spectrometry (GC-MS) and conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Derivatization Not typically required for the acyl-CoARequired (e.g., to fatty acid methyl esters - FAMEs)Not typically required for the acyl-CoA
Mass Accuracy High (< 5 ppm)Low (nominal mass)Low (nominal mass)
Resolution High (e.g., >60,000 FWHM)LowLow
Specificity High, can distinguish isobaric interferencesModerate, relies on chromatographic separation of isomersHigh, based on specific precursor-product ion transitions
Sensitivity High (femtomole to attomole range)High (picogram to femtogram range)Very High (attomole to zeptomole range)
Quantitative Accuracy Good with appropriate internal standardsExcellent with appropriate internal standardsExcellent with appropriate internal standards
Structural Information High-energy collisional dissociation (HCD) can provide fragmentation for structural elucidation.Electron ionization (EI) provides characteristic fragmentation patterns for FAMEs.Collision-induced dissociation (CID) provides specific fragmentation.
Throughput HighModerateHigh

Experimental Protocols

A robust validation of this compound identification requires a multi-step approach, including the synthesis of a pure standard, sample preparation, and analysis by the chosen analytical platform.

Synthesis of this compound Standard (Hypothetical)

The synthesis of a this compound standard is a prerequisite for accurate validation. A plausible synthetic route involves the synthesis of 22-methylpentacosanoic acid followed by its activation to the CoA ester. The synthesis of long-chain branched fatty acids can be achieved through various organic synthesis strategies, often involving the coupling of smaller branched-chain precursors. Once the fatty acid is synthesized and purified, it can be converted to its CoA ester using enzymatic or chemical methods.

Sample Preparation
  • Extraction: Lipid extraction from biological samples (e.g., tissues, cells) is typically performed using a modified Bligh-Dyer or Folch method with a mixture of chloroform (B151607) and methanol.

  • Solid-Phase Extraction (SPE): The lipid extract can be further purified and fractionated using SPE to enrich the acyl-CoA fraction and remove interfering lipids.

  • Internal Standard Spiking: A heavy-isotope labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) should be added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction efficiency and instrument response.

HRMS Analysis Protocol
  • Liquid Chromatography (LC):

    • Column: A C18 or C8 reversed-phase column is suitable for the separation of long-chain acyl-CoAs.

    • Mobile Phase: A gradient of water and acetonitrile/isopropanol containing a weak acid (e.g., formic acid) or a low concentration of a volatile salt (e.g., ammonium (B1175870) acetate) is commonly used.

    • Flow Rate: Typical flow rates range from 200 to 500 µL/min.

  • Mass Spectrometry (MS):

    • Instrument: An Orbitrap-based mass spectrometer (e.g., Q Exactive™ or Orbitrap Fusion™ Lumos™) is recommended for its high resolution and mass accuracy.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of acyl-CoAs.

    • Data Acquisition: Data is acquired in full scan mode at a high resolution (e.g., 70,000) to determine the accurate mass of the precursor ion. Data-dependent MS/MS (dd-MS/MS) with HCD is used to obtain fragmentation spectra for structural confirmation.

GC-MS Analysis Protocol (for the corresponding fatty acid)
  • Derivatization: The extracted fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) using a reagent such as BF₃-methanol or by acid-catalyzed esterification.

  • Gas Chromatography (GC):

    • Column: A long, polar capillary column (e.g., biscyanopropyl polysiloxane) is used for the separation of FAMEs, including branched-chain isomers.

    • Carrier Gas: Helium is used as the carrier gas.

    • Temperature Program: A temperature gradient is used to elute the FAMEs based on their volatility.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns.

    • Data Acquisition: Data is acquired in full scan mode to obtain the mass spectrum of each eluting FAME.

LC-MS/MS Analysis Protocol
  • Liquid Chromatography (LC): Similar LC conditions as for HRMS are used.

  • Mass Spectrometry (MS):

    • Instrument: A triple quadrupole mass spectrometer is typically used.

    • Ionization: ESI in positive ion mode.

    • Data Acquisition: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Validation Parameters

A comprehensive validation of the analytical method should be performed according to established guidelines, assessing the following parameters:

Validation ParameterHRMSGC-MSLC-MS/MS
Specificity/Selectivity High, based on accurate mass and retention time.Moderate, potential for co-elution of isomers.High, based on specific MRM transitions.
Linearity & Range Typically linear over 3-4 orders of magnitude.Typically linear over 2-3 orders of magnitude.Typically linear over 3-5 orders of magnitude.
Limit of Detection (LOD) Low femtomole range.Picogram to femtogram range on-column.Attomole to femtomole range.
Limit of Quantification (LOQ) Low to mid femtomole range.Low picogram range on-column.Low femtomole range.
Accuracy (% Bias) Typically <15%Typically <15%Typically <15%
Precision (%RSD) Typically <15%Typically <15%Typically <15%
Matrix Effect Can be significant, requires correction with internal standards.Less prone to matrix effects than LC-MS.Can be significant, requires correction with internal standards.
Recovery Assessed using internal standards.Assessed using internal standards.Assessed using internal standards.
Stability Analyte stability in matrix and processed samples should be evaluated.Stability of derivatized analytes should be evaluated.Analyte stability in matrix and processed samples should be evaluated.

Visualization of Workflows and Comparisons

To visually represent the analytical processes and their relationships, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_proc Data Processing & Validation start Biological Sample is_spike Internal Standard Spiking start->is_spike 1. extraction Lipid Extraction spe Solid-Phase Extraction extraction->spe 3. lc LC Separation (C18/C8 Column) spe->lc is_spike->extraction 2. ms HRMS Detection (Orbitrap) lc->ms data_acq Data Acquisition (Full Scan & dd-MS/MS) ms->data_acq identification Identification (Accurate Mass, RT, Fragmentation) data_acq->identification quantification Quantification (Peak Area Ratio to IS) identification->quantification validation Method Validation (Linearity, Accuracy, Precision) quantification->validation

Caption: Experimental workflow for the validation of this compound by LC-HRMS.

comparison_diagram cluster_hrms HRMS cluster_gcms GC-MS cluster_lcmsms LC-MS/MS hrms_node High-Resolution Mass Spectrometry hrms_adv Advantages: - High Specificity (Accurate Mass) - No Derivatization - Rich Structural Information hrms_node->hrms_adv hrms_disadv Disadvantages: - Higher Instrument Cost - Potential for Matrix Effects hrms_node->hrms_disadv gcms_node Gas Chromatography-Mass Spectrometry gcms_adv Advantages: - Excellent for Isomer Separation - Robust and Well-Established - Less Prone to Matrix Effects gcms_node->gcms_adv gcms_disadv Disadvantages: - Requires Derivatization - Lower Throughput - Limited to Volatile Compounds gcms_node->gcms_disadv lcmsms_node Liquid Chromatography-Tandem MS lcmsms_adv Advantages: - Very High Sensitivity (MRM) - High Throughput - High Specificity (MRM) lcmsms_node->lcmsms_adv lcmsms_disadv Disadvantages: - Nominal Mass Resolution - Potential for Matrix Effects - Less Structural Information in a single run lcmsms_node->lcmsms_disadv analyte This compound analyte->hrms_node Direct Analysis analyte->gcms_node Analysis as FAME analyte->lcmsms_node Direct Analysis

Caption: Comparison of analytical techniques for this compound validation.

Conclusion

The validation of this compound identification is crucial for its reliable measurement in biological systems. High-Resolution Mass Spectrometry offers a powerful platform for this purpose, providing high specificity through accurate mass measurements and structural information from fragmentation analysis without the need for derivatization. While GC-MS is a robust method for the analysis of the corresponding fatty acid methyl ester and excels at isomer separation, it requires a derivatization step. LC-MS/MS provides exceptional sensitivity and is ideal for targeted quantification but offers less structural information in a single analysis compared to HRMS.

The choice of the analytical platform will depend on the specific research question, available instrumentation, and the required level of quantitative rigor. For comprehensive profiling and confident identification of novel branched-chain very-long-chain fatty acyl-CoAs like this compound, LC-HRMS is the recommended approach. For high-throughput targeted quantification in complex matrices, LC-MS/MS is a highly suitable alternative. A thorough method validation, including the use of a synthesized standard and appropriate internal standards, is essential for obtaining accurate and reproducible results, regardless of the platform chosen.

A Researcher's Guide to Comparative Analysis of Very-Long-Chain and Branched-Chain Fatty Acyl-CoA Levels in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of lipid metabolism in cancer, understanding the landscape of fatty acyl-Coenzyme A (acyl-CoA) species is critical. Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are increasingly recognized for their significant roles in cancer cell biology, influencing membrane structure, signaling pathways, and energy metabolism. This guide provides a framework for the comparative analysis of VLCFA and BCFA-CoA levels in different cell lines, offering insights into experimental design, data presentation, and methodologies.

Quantitative Data Summary

Effective comparison of acyl-CoA levels between different cell lines requires clear and structured data presentation. The following table illustrates a hypothetical comparison of selected VLCFA-CoA and BCFA-CoA levels across three cancer cell lines. Data is presented as mean ± standard deviation in pmol/mg of protein.

Acyl-CoA SpeciesCell Line A (e.g., Breast Cancer)Cell Line B (e.g., Prostate Cancer)Cell Line C (e.g., Glioblastoma)
VLCFA-CoAs
Lignoceroyl-CoA (C24:0)15.2 ± 2.112.8 ± 1.918.5 ± 2.5
Cerotoyl-CoA (C26:0)8.9 ± 1.27.1 ± 1.010.2 ± 1.4
BCFA-CoAs
Phytanoyl-CoA5.4 ± 0.86.8 ± 0.94.1 ± 0.6
Pristanoyl-CoA3.1 ± 0.54.2 ± 0.62.5 ± 0.4
22-Methylpentacosanoyl-CoAN.D.N.D.N.D.

*N.D. = Not Detected. Levels may be below the limit of detection of the assay.

Signaling Pathways and Experimental Workflows

The metabolism of fatty acids is a complex network of interconnected pathways. Fatty acyl-CoAs are central intermediates, acting as substrates for energy production through beta-oxidation and for the synthesis of complex lipids. They are also increasingly recognized as signaling molecules themselves, for instance, by activating nuclear receptors like PPARα.

Fatty_Acid_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA ACSL Elongation & Desaturation Elongation & Desaturation Fatty Acyl-CoA->Elongation & Desaturation Complex Lipids Complex Lipids Fatty Acyl-CoA->Complex Lipids Protein Acylation Protein Acylation Fatty Acyl-CoA->Protein Acylation Beta-oxidation Beta-oxidation Fatty Acyl-CoA->Beta-oxidation CPT1 De Novo Synthesis De Novo Synthesis De Novo Synthesis->Fatty Acyl-CoA Elongation & Desaturation->Fatty Acyl-CoA Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: General overview of fatty acid metabolism in a cancer cell.

A typical experimental workflow for the comparative metabolomics of fatty acyl-CoAs involves several key steps, from sample preparation to data analysis.

Experimental_Workflow Cell Culture Cell Culture Metabolite Extraction Metabolite Extraction Cell Culture->Metabolite Extraction Quenching LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Sample Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Normalization Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

Caption: A typical workflow for fatty acyl-CoA profiling.

Experimental Protocols

Accurate quantification of fatty acyl-CoAs is challenging due to their low abundance and susceptibility to degradation. The following protocol outlines a general method for the extraction and analysis of fatty acyl-CoAs from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Cell Culture and Harvesting

  • Culture cells of interest to approximately 80% confluency in appropriate media and conditions.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a quenching solution (e.g., ice-cold 80% methanol) to arrest metabolic activity.

  • Scrape the cells and collect the cell suspension.

  • Centrifuge at a low speed to pellet the cell debris and collect the supernatant containing the metabolites.

Protocol 2: Metabolite Extraction

  • The collected supernatant can be subjected to solid-phase extraction (SPE) for sample cleanup and enrichment of acyl-CoAs.

  • Alternatively, a liquid-liquid extraction can be performed. Add a solvent system (e.g., chloroform (B151607) and water) to the supernatant, vortex thoroughly, and centrifuge to separate the phases.

  • Collect the aqueous phase containing the polar metabolites, including acyl-CoAs.

  • Dry the extract under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 50 mM ammonium (B1175870) acetate).

Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same additives as Mobile Phase A.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a

A Comparative Guide to the Quantification of 22-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 22-Methylpentacosanoyl-CoA, a very-long-chain acyl-CoA (VLC-acyl-CoA), is critical for understanding its role in various metabolic pathways and for the development of therapeutics targeting related disorders. This guide provides a comparative overview of two primary analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid after hydrolysis and a proposed direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Quantification via Gas Chromatography-Mass Spectrometry (GC-MS)

This established approach involves the chemical conversion of this compound to its corresponding fatty acid, 22-methylpentacosanoic acid, which is then derivatized and analyzed by GC-MS.[1][2][3][4] This method is robust and widely used for the analysis of very-long-chain fatty acids (VLCFAs) in biological samples.[1][2][3][4][5]

Experimental Workflow

sample Biological Sample (Tissue/Cells) hydrolysis Alkaline Hydrolysis (to cleave CoA) sample->hydrolysis extraction Liquid-Liquid Extraction (e.g., with hexane) hydrolysis->extraction derivatization Derivatization (e.g., to FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Caption: Workflow for GC-MS quantification of 22-Methylpentacosanoic acid.

Experimental Protocol
  • Sample Preparation & Hydrolysis:

    • Homogenize tissue or cell samples in a suitable solvent.

    • Add an internal standard (e.g., a deuterated or odd-chain fatty acid).

    • Perform alkaline hydrolysis by adding a strong base (e.g., KOH in ethanol) and heating to cleave the thioester bond of this compound, releasing the free fatty acid.

  • Extraction:

    • Acidify the sample to protonate the fatty acid.

    • Perform a liquid-liquid extraction using an organic solvent such as hexane (B92381) to isolate the fatty acids from the aqueous matrix.

    • Evaporate the organic solvent to dryness.

  • Derivatization:

    • Re-dissolve the dried extract in a derivatization agent (e.g., BF3 in methanol (B129727) or diazomethane) to convert the fatty acids into their more volatile methyl esters (FAMEs). This step is crucial for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar-modified polysiloxane column).

    • Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity.

    • Detect the eluting compounds using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification:

    • Create a calibration curve using standards of 22-methylpentacosanoic acid.

    • Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard.

Method 2: Proposed Direct Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Workflow

sample Biological Sample (Tissue/Cells) extraction Solid-Phase Extraction (SPE) (e.g., C18 cartridge) sample->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification lcms->quantification

Caption: Proposed workflow for direct LC-MS/MS quantification of this compound.

Experimental Protocol
  • Sample Preparation & Extraction:

    • Homogenize tissue or cell samples in an acidic buffer to preserve the stability of the acyl-CoA.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA).[6]

    • Perform solid-phase extraction (SPE) using a C18 cartridge to enrich the sample for acyl-CoAs and remove interfering substances. Elute the acyl-CoAs with an organic solvent.[6]

    • Evaporate the eluate and reconstitute in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatograph.

    • Separate the acyl-CoAs using a reversed-phase column (e.g., C18) with a gradient elution, typically using a mobile phase containing an ion-pairing agent or at a high pH to improve chromatographic retention and peak shape.[6]

    • Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]

  • Quantification:

    • Generate a calibration curve using a synthetic this compound standard.

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

Performance Comparison

The following table summarizes the anticipated performance characteristics of the two methods. The values for the proposed LC-MS/MS method are estimations based on published data for similar long-chain acyl-CoAs.

ParameterGC-MS of 22-Methylpentacosanoic AcidProposed LC-MS/MS of this compound
Specificity High, but indirect (measures the fatty acid)Very High (measures the intact acyl-CoA)
Sensitivity (LOD) Low ng/mL rangePotentially sub-ng/mL to low ng/mL range
Throughput Lower due to multi-step sample preparationHigher due to simpler sample preparation[8]
Sample Preparation More complex (hydrolysis, extraction, derivatization)Simpler (SPE)[6]
Development Cost Lower (well-established methodology)Higher (requires method development and specific standards)
Information Provided Total concentration of the fatty acidConcentration of the specific acyl-CoA ester

Concluding Remarks

The choice of method for the quantification of this compound depends on the specific research question and available resources. The GC-MS method is a reliable and well-documented approach for determining the total amount of the corresponding fatty acid, which can be a suitable proxy for the acyl-CoA in many contexts. The proposed LC-MS/MS method, while requiring more initial development, offers the significant advantage of direct and highly specific measurement of the intact this compound molecule. For studies where the distinction between the free fatty acid and its CoA ester is critical, the LC-MS/MS approach is superior. Researchers are encouraged to validate their chosen method according to established analytical guidelines to ensure data accuracy and reliability.

References

Navigating the Intricacies of Methyl-Branched Fatty Acyl-CoAs: A Comparative Metabolomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of methyl-branched fatty acyl-CoAs in cellular metabolism is paramount. These molecules, often overshadowed by their straight-chain counterparts, are emerging as critical players in various physiological and pathological processes. This guide provides an objective comparison of analytical strategies for their study, supported by experimental data and detailed protocols, to empower informed methodological decisions.

Methyl-branched fatty acyl-CoAs, including iso- and anteiso-forms, are key intermediates in cellular metabolism, originating from the catabolism of branched-chain amino acids. Their unique structures influence membrane fluidity and have been implicated in metabolic regulation and cell signaling. The accurate and comprehensive analysis of these molecules presents analytical challenges due to their low abundance and the presence of isomers. This guide delves into the comparative performance of prevalent analytical techniques, offering a clear path to robust and reproducible metabolomic studies.

Comparative Analysis of Quantification Methods

The quantification of methyl-branched fatty acyl-CoAs is predominantly achieved through mass spectrometry-based techniques. The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the specific research question, desired coverage, and available instrumentation.

Analytical PlatformKey StrengthsKey LimitationsTypical Limit of Detection (LOD)Throughput
LC-MS/MS High specificity and sensitivity for a wide range of acyl-CoAs. Capable of separating isomers with appropriate chromatography.[1][2] No derivatization required for the acyl-CoA molecule itself.Matrix effects can lead to ion suppression. Separation of closely related isomers can be challenging.pmol to fmol range[3]High
GC-MS Excellent chromatographic resolution, particularly for isomeric separation of fatty acids after derivatization.[4] Well-established libraries for spectral matching of FAMEs.Requires derivatization of fatty acids to volatile esters (FAMEs), which adds sample preparation steps and potential for variability.[5][6] Not suitable for the direct analysis of intact acyl-CoAs.ng/mL range for FAMEs[7]Medium to High

Experimental Protocols

Detailed and validated experimental protocols are the foundation of reliable comparative metabolomics. Below are summarized protocols for the extraction of acyl-CoAs and the derivatization of fatty acids for GC-MS analysis.

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells for LC-MS/MS Analysis

This protocol is adapted from established methods for the efficient extraction of a broad range of acyl-CoAs.[8]

Materials:

  • Ice-cold PBS

  • Pre-chilled 80% Methanol (B129727)

  • Internal standards (e.g., odd-chain fatty acyl-CoAs)

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting: For adherent cells, aspirate the culture medium and wash the monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of pre-chilled 80% methanol containing internal standards to the cell pellet or plate. For adherent cells, scrape the cells in the methanol. Vortex vigorously for 1 minute.

  • Protein Precipitation: Incubate the lysate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes a common method for the esterification of fatty acids released from acyl-CoAs by hydrolysis.[5][9]

Materials:

  • Dried lipid extract (obtained after hydrolysis of acyl-CoAs)

  • Boron trifluoride (BF₃)-methanol solution (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with Teflon-lined caps

Procedure:

  • Reaction Setup: Place the dried lipid extract in a glass tube.

  • Esterification: Add 1 mL of 14% BF₃-methanol solution to the tube. Cap the tube tightly.

  • Heating: Heat the mixture at 100°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes to separate the layers.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The FAME-containing hexane solution is ready for injection into the GC-MS.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental process and the biological context, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cell_culture Cell Culture / Tissue harvesting Harvesting & Washing cell_culture->harvesting extraction Acyl-CoA Extraction (e.g., 80% Methanol) harvesting->extraction drying Drying extraction->drying hydrolysis Hydrolysis extraction->hydrolysis For GC-MS reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms quantification Quantification lc_ms->quantification gc_ms GC-MS Analysis (as FAMEs) gc_ms->quantification derivatization Derivatization to FAMEs hydrolysis->derivatization derivatization->gc_ms statistical_analysis Statistical Analysis quantification->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis

A typical workflow for the comparative metabolomics of fatty acyl-CoAs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor Receptor g_protein G-Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activation dag Diacylglycerol (DAG) plc->dag pkc Protein Kinase C (PKC) dag->pkc Activation transcription_factor Transcription Factor (e.g., PPARs) pkc->transcription_factor Phosphorylation bcfa_coa Methyl-Branched Fatty Acyl-CoA bcfa_coa->pkc Modulation? bcfa_coa->transcription_factor Direct Binding? gene_expression Gene Expression transcription_factor->gene_expression Regulation

Potential involvement of methyl-branched fatty acyl-CoAs in cell signaling.

Concluding Remarks

The comparative metabolomic analysis of methyl-branched fatty acyl-CoAs is a rapidly evolving field with the potential to uncover novel biomarkers and therapeutic targets. The choice of analytical methodology should be guided by the specific biological question, with LC-MS/MS offering a direct and sensitive approach for intact acyl-CoA profiling, while GC-MS provides excellent resolution for isomeric fatty acid analysis after derivatization. As research progresses, the integration of these powerful analytical techniques with robust experimental designs will be crucial in elucidating the full spectrum of activities of these unique metabolic intermediates.

References

Illuminating the Structure of 22-Methylpentacosanoyl-CoA: A Comparative Guide to NMR Spectroscopy and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirming the structure of 22-Methylpentacosanoyl-CoA, a very-long-chain branched fatty acyl-CoA. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection.

The unique branching pattern of molecules like this compound presents a structural characterization challenge. While NMR spectroscopy offers a powerful, non-destructive method for determining the complete carbon-hydrogen framework, alternative techniques like mass spectrometry provide high sensitivity for detection and fragmentation analysis. This guide will objectively compare these two gold-standard techniques in the context of this specific analytical problem.

Performance Comparison: NMR vs. LC-MS/MS

The choice between NMR and LC-MS/MS for structural confirmation often depends on the specific experimental goals, sample availability, and the level of structural detail required.

FeatureNMR SpectroscopyLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and stereochemistry.Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. Tandem MS provides fragmentation patterns for structural insights.
Information Yield Provides unambiguous structural confirmation through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, revealing atom connectivity.Provides accurate mass determination, confirming elemental composition. Fragmentation patterns can suggest structural features but may not be definitive for complex isomers.
Sensitivity Lower sensitivity, typically requiring micromole to millimole quantities of sample.High sensitivity, capable of detecting femtomole to attomole quantities of analyte.[1]
Sample Preparation Relatively simple, involving dissolution in a deuterated solvent.More complex, often requiring extraction, purification, and derivatization steps.[2][3]
Data Interpretation Can be complex, requiring expertise in spectral analysis.Fragmentation spectra can be complex and may require reference standards or spectral libraries for confident identification.
Quantitative Analysis Can be highly quantitative (qNMR) with appropriate internal standards.Excellent for relative and absolute quantification using stable isotope-labeled internal standards.[1][4]
Destructive? Non-destructive.Destructive.

Predicted NMR Data for this compound

Due to the lack of publicly available experimental NMR data for this compound, the following ¹H and ¹³C chemical shifts have been predicted using computational models. These predictions provide a theoretical basis for comparison with experimental data.

Predicted ¹H NMR Chemical Shifts
AssignmentPredicted Chemical Shift (ppm)
CH₃ (terminal)0.88 (t)
CH₃ (branch)0.85 (d)
(CH₂)n (chain)1.25 (m)
CH₂-C=O2.20 (t)
CH (branch)1.55 (m)
CH₂ (adjacent to branch)1.15 (m)
CH₂-S2.95 (t)
CH₂-N (CoA)3.55 (t)
Ribose H (CoA)4.1-6.0 (m)
Adenine H (CoA)8.1, 8.4 (s)
Predicted ¹³C NMR Chemical Shifts
AssignmentPredicted Chemical Shift (ppm)
C=O (Thioester)199
CH₃ (terminal)14.1
CH₃ (branch)19.5
(CH₂)n (chain)22.7 - 34.2
CH (branch)37.5
CH₂-C=O43.5
CH₂-S35.8
Ribose C (CoA)62-88
Adenine C (CoA)140-155

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for the analysis of long-chain fatty acyl-CoAs by NMR and LC-MS/MS.

NMR Spectroscopy Protocol for Structural Elucidation
  • Sample Preparation:

    • Dissolve 1-5 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or a mixture).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (≥500 MHz). Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire ¹³C NMR spectra. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

    • Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish proton-proton and proton-carbon connectivities.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals in all spectra to the corresponding atoms in the proposed structure of this compound. The combination of 1D and 2D NMR data should allow for unambiguous assignment of all protons and carbons, confirming the location of the methyl branch.

LC-MS/MS Protocol for Detection and Structural Confirmation
  • Sample Extraction:

    • Extract the acyl-CoAs from the biological matrix using a solvent precipitation method (e.g., with 80% methanol).

    • For complex samples, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.

  • Liquid Chromatography Separation:

  • Mass Spectrometry Analysis:

    • Ionize the eluted acyl-CoAs using electrospray ionization (ESI) in positive ion mode.

    • Perform a full scan MS analysis to determine the accurate mass of the parent ion of this compound.

    • Perform tandem MS (MS/MS) on the parent ion. The fragmentation pattern, particularly the neutral loss of the phosphopantetheine group and characteristic acyl chain fragments, can help to confirm the identity and suggest the branching pattern.

  • Data Analysis:

    • Process the LC-MS/MS data using the instrument's software.

    • Compare the accurate mass of the parent ion with the theoretical mass of this compound.

    • Analyze the MS/MS fragmentation pattern to confirm the presence of the acyl chain and the CoA moiety. While specific localization of the methyl branch can be challenging with MS/MS alone, the fragmentation can provide supportive evidence.

Visualizing the Workflow

To effectively choose and implement the appropriate analytical strategy, a clear understanding of the experimental workflow is essential.

Structure_Confirmation_Workflow Workflow for the Structural Confirmation of this compound cluster_NMR NMR Spectroscopy cluster_MS LC-MS/MS NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Sample_Prep->NMR_Acquisition NMR_Analysis Spectral Analysis & Structure Elucidation NMR_Acquisition->NMR_Analysis NMR_Result Unambiguous Structure Confirmation NMR_Analysis->NMR_Result MS_Extraction Sample Extraction & Purification MS_LC_Separation LC Separation (Reversed-Phase C18) MS_Extraction->MS_LC_Separation MS_MS_Analysis MS & MS/MS Analysis (Accurate Mass & Fragmentation) MS_LC_Separation->MS_MS_Analysis MS_Data_Analysis Data Analysis & Structural Inference MS_MS_Analysis->MS_Data_Analysis MS_Result Confirmation of Molecular Formula & Structural Features MS_Data_Analysis->MS_Result Start Purified this compound or Biological Extract Start->NMR_Sample_Prep Start->MS_Extraction Comparison Comparative Analysis NMR_Result->Comparison MS_Result->Comparison

Caption: A logical workflow for the structural confirmation of this compound using NMR and LC-MS/MS.

Signaling Pathway Context

While a specific signaling pathway for this compound is not well-defined, its structure as a very-long-chain fatty acyl-CoA suggests its involvement in fatty acid metabolism. The diagram below illustrates the general pathway of fatty acid activation and its potential downstream fates, providing a conceptual framework for its biological relevance.

Fatty_Acid_Metabolism General Fatty Acid Metabolism Pathway cluster_Fates Potential Metabolic Fates Fatty_Acid 22-Methylpentacosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA AMP_PPi AMP + PPi Beta_Oxidation β-Oxidation (Peroxisomal) Acyl_CoA->Beta_Oxidation Elongation Chain Elongation Acyl_CoA->Elongation Complex_Lipid Incorporation into Complex Lipids (e.g., Sphingolipids, Glycerolipids) Acyl_CoA->Complex_Lipid ATP ATP CoA_SH CoA-SH

Caption: A simplified diagram of the activation of a fatty acid and its potential metabolic fates.

References

A Comparative Guide to the Metabolism of 22-Methylpentacosanoyl-CoA: In Vivo vs. In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo and in vitro metabolism of 22-Methylpentacosanoyl-CoA, a methylated very-long-chain fatty acid (VLCFA). Due to the limited specific data on this particular molecule, this guide extrapolates from the established principles of VLCFA and branched-chain fatty acid metabolism.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, undergo a distinct metabolic pathway compared to their shorter-chain counterparts.[1] Unlike most fatty acids that are metabolized in the mitochondria, VLCFAs are initially broken down in peroxisomes.[1] The presence of a methyl group, as in this compound, introduces additional complexity to its catabolism. Understanding the differences between how this molecule is processed in a whole organism (in vivo) versus in a controlled laboratory setting (in vitro) is crucial for research into metabolic disorders and for the development of targeted therapeutics.

Metabolic Pathways: A Tale of Two Environments

The metabolism of this compound is presumed to follow the peroxisomal β-oxidation pathway, with modifications to accommodate the methyl branch.

In Vivo Metabolism: Within a living organism, the metabolism of this compound is a highly regulated process influenced by systemic factors, including hormonal signals and the interplay between different organs. The liver is the primary site for peroxisomal β-oxidation. The process is transcriptionally regulated by factors such as the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3]

In Vitro Metabolism: In an in vitro setting, such as cultured skin fibroblasts or isolated liver cells, the metabolic study of this compound provides a more focused view of cellular processes without the influence of systemic factors.[4][5] While this allows for the detailed investigation of specific enzymatic reactions, it may not fully recapitulate the metabolic fate of the molecule in a whole organism.[6][7]

Key Metabolic Steps

The breakdown of this compound likely involves an initial α-oxidation step to handle the methyl group, followed by peroxisomal β-oxidation.

  • Activation: 22-Methylpentacosanoic acid is first activated to its coenzyme A (CoA) derivative, this compound, in the cytoplasm.

  • Transport: The acyl-CoA is then transported into the peroxisome via an ATP-binding cassette (ABC) transporter, likely ABCD1 (ALDP).[8]

  • α-Oxidation (Hypothesized): Due to the methyl group at position 22, a direct β-oxidation might be hindered. Therefore, an initial α-hydroxylation followed by decarboxylation is a probable first step to remove the methyl branch and a single carbon, yielding a substrate suitable for β-oxidation.

  • Peroxisomal β-Oxidation: The resulting straight-chain acyl-CoA undergoes cycles of β-oxidation within the peroxisome. This pathway involves a distinct set of enzymes compared to mitochondrial β-oxidation.[6][9] Each cycle shortens the fatty acid chain by two carbons, producing acetyl-CoA and a shortened acyl-CoA.

  • Chain Shortening and Further Metabolism: The β-oxidation continues until the acyl-CoA is shortened to a medium-chain fatty acid. This shorter acyl-CoA is then transported to the mitochondria for complete oxidation to CO2 and water.[8]

Comparative Data Summary

As specific quantitative data for this compound is not available, the following table presents a hypothetical comparison based on typical findings for other VLCFAs, illustrating the expected differences between in vivo and in vitro measurements.

ParameterIn Vivo MeasurementIn Vitro MeasurementKey Differences & Considerations
Substrate Uptake Rate Variable; influenced by diet, hormonal state, and inter-organ transport.Relatively constant; dependent on media concentration and cell type.In vivo uptake is a complex physiological process, while in vitro uptake reflects cellular transport capacity in isolation.
Rate of β-oxidation Modulated by transcriptional regulators (e.g., PPARα) and substrate availability.Can be manipulated by altering substrate concentration or using specific inhibitors/activators.In vitro systems allow for precise measurement of enzymatic activity but lack the systemic regulatory feedback present in vivo.
Metabolite Profile Diverse; includes products of complete and incomplete oxidation from various tissues.More defined; primarily reflects the metabolic capacity of the specific cell type used.In vivo, metabolites can be distributed and further metabolized in other tissues, a complexity absent in vitro.
Accumulation of Intermediates Can occur in genetic disorders (e.g., adrenoleukodystrophy), leading to systemic pathology.Can be induced experimentally to study enzyme deficiencies.In vitro models are crucial for diagnosing and studying the cellular mechanisms of diseases involving VLCFA accumulation.[5]
Regulatory Response Complex feedback loops involving hormones (e.g., insulin, glucagon) and nuclear receptors.Primarily cellular-level regulation; response to substrate levels and energy status of the cell.The intricate hormonal and inter-organ signaling that governs metabolism in vivo is a major distinction from in vitro models.

Experimental Protocols

In Vivo Stable Isotope Tracing

This method allows for the tracking of the metabolic fate of a labeled substrate in a living organism.

Objective: To determine the rate of oxidation and tissue distribution of this compound.

Methodology:

  • Synthesis: Chemically synthesize 22-Methylpentacosanoic acid labeled with a stable isotope (e.g., ¹³C or ²H).

  • Administration: Administer the labeled fatty acid to a model organism (e.g., mouse) via oral gavage or intravenous infusion.[10]

  • Sample Collection: Collect blood, urine, and tissue samples at various time points.

  • Metabolite Extraction: Extract fatty acids and their metabolites from the collected samples.

  • Analysis: Analyze the isotopic enrichment in the substrate and its downstream metabolites using mass spectrometry.[10][11] This allows for the calculation of turnover rates and the contribution to different metabolic pools.

In Vitro Metabolism Assay using Cultured Fibroblasts

This technique is commonly used to diagnose and study disorders of fatty acid oxidation.[4]

Objective: To measure the peroxisomal β-oxidation capacity for this compound in a cellular model.

Methodology:

  • Cell Culture: Culture human skin fibroblasts in a suitable medium.[4]

  • Substrate Incubation: Incubate the cells with radiolabeled (e.g., ³H) or stable isotope-labeled 22-Methylpentacosanoic acid.[5]

  • Measurement of Oxidation:

    • For radiolabeled substrates, measure the production of tritiated water (³H₂O) as an indicator of β-oxidation.

    • For stable isotope-labeled substrates, use mass spectrometry to measure the appearance of labeled downstream metabolites.

  • Data Analysis: Compare the rate of oxidation in patient-derived cells to that of control cells to identify potential metabolic defects.

Visualizing the Metabolic Landscape

The following diagrams illustrate the key pathways and experimental workflows.

In_Vivo_Metabolism cluster_bloodstream Bloodstream cluster_liver_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 22-MPCA 22-Methyl- pentacosanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 22-MPCA->Acyl-CoA_Synthetase Uptake 22-MPCoA 22-Methyl- pentacosanoyl-CoA ABCD1 ABCD1 Transporter 22-MPCoA->ABCD1 Acyl-CoA_Synthetase->22-MPCoA Peroxisomal_Metabolism α- and β-Oxidation Shortened_Acyl_CoA Shortened Acyl-CoA Peroxisomal_Metabolism->Shortened_Acyl_CoA Acetyl_CoA_P Acetyl-CoA Peroxisomal_Metabolism->Acetyl_CoA_P Mitochondrial_Metabolism β-Oxidation & TCA Cycle Shortened_Acyl_CoA->Mitochondrial_Metabolism Transport ABCD1->Peroxisomal_Metabolism CO2_H2O CO2 + H2O Mitochondrial_Metabolism->CO2_H2O

Caption: In vivo metabolic pathway of this compound.

In_Vitro_Workflow Start Cultured Fibroblasts Incubation Incubate with Labeled 22-Methylpentacosanoic Acid Start->Incubation Harvest Harvest Cells and Media Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction Analysis Mass Spectrometry Analysis Extraction->Analysis Data Quantify Metabolites and Calculate Flux Analysis->Data

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The study of this compound metabolism necessitates a dual approach, leveraging both in vivo and in vitro models. In vivo studies provide a holistic understanding of its metabolic fate within a complex physiological system, while in vitro assays offer a reductionist view, ideal for dissecting specific cellular mechanisms and for diagnostic purposes. While direct experimental data on this specific methylated VLCFA is scarce, the established principles of peroxisomal α- and β-oxidation of similar fatty acids provide a solid framework for future research. The continued development of sophisticated analytical techniques, such as stable isotope tracing and high-resolution mass spectrometry, will be instrumental in elucidating the precise metabolic pathways and regulatory networks governing the metabolism of this compound and other complex lipids.

References

Scarcity of Specific Data on 22-Methylpentacosanoyl-CoA Necessitates a Broader Look at Very Long-Chain Acyl-CoAs in Disease

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, specific quantitative data comparing the abundance of 22-Methylpentacosanoyl-CoA in healthy versus diseased tissues remains elusive. This highlights a gap in the current body of research regarding this particular very long-chain fatty acyl-CoA (VLCFA-CoA). However, the broader class of VLCFA-CoAs, to which this compound belongs, has been implicated in a variety of diseases, including metabolic disorders and cancer. This guide, therefore, provides a comparative overview of VLCFA-CoA abundance in health and disease, drawing on available experimental data for related molecules to infer potential roles and research directions for this compound.

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. They are crucial components of cellular lipids, playing roles in membrane structure, energy storage, and signaling. The activation of VLCFAs to their CoA esters is a critical step for their metabolism, which primarily occurs through peroxisomal β-oxidation. Dysregulation of VLCFA metabolism has been linked to several pathologies.

Quantitative Data on VLCFA-CoA Abundance

While specific data for this compound is not available, studies have shown alterations in the levels of other VLCFA-CoAs in various disease states. The following table summarizes representative findings on the general abundance of VLCFA-CoAs in diseased tissues compared to healthy controls. It is important to note that these are general trends and the specific VLCFA-CoA species and their abundance can vary depending on the disease, tissue type, and the specific study.

Disease StateTissue/Sample TypeGeneral Trend of VLCFA-CoA Abundance in Diseased vs. Healthy TissueReference Studies (Illustrative)
Peroxisomal Disorders Fibroblasts, PlasmaGenerally IncreasedStudies on X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome often show accumulation of VLCFAs due to impaired degradation.[1][2]
Cancer Tumor TissueOften Altered (can be increased or decreased depending on cancer type and specific VLCFA)Reprogramming of lipid metabolism is a hallmark of cancer, and changes in VLCFA levels have been observed.[3][4]
Fatty Acid Oxidation Disorders Plasma, TissuesAccumulation of specific acyl-CoAs upstream of the deficient enzymeFor example, in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, there is an accumulation of long-chain acylcarnitines, which are derived from the corresponding acyl-CoAs.[5][6][7]

Experimental Protocols

The quantification of specific acyl-CoA species like this compound from biological samples is a methodologically challenging task. It typically involves sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Below is a generalized protocol for the extraction and analysis of acyl-CoAs from tissue samples.

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

1. Tissue Homogenization and Extraction:

  • Snap-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.

  • Homogenize the frozen tissue in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture) containing internal standards. Internal standards, which are isotopically labeled versions of the analytes of interest, are crucial for accurate quantification.

  • Centrifuge the homogenate to pellet proteins and other cellular debris.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

  • The resulting supernatant is loaded onto an SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

  • Wash the cartridge with appropriate solvents to remove unbound contaminants.

  • Elute the acyl-CoAs from the cartridge using a suitable elution solvent.

3. LC-MS/MS Analysis:

  • Dry the eluted sample under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS system.

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • The LC system separates the different acyl-CoA species based on their physicochemical properties.

  • The mass spectrometer detects and quantifies the individual acyl-CoA species based on their mass-to-charge ratio and fragmentation patterns.

4. Data Analysis:

  • The concentration of each acyl-CoA is determined by comparing the signal intensity of the endogenous analyte to that of its corresponding isotopically labeled internal standard.

Visualizing the Pathways

To understand the context of this compound, it is essential to visualize the metabolic pathways in which VLCFAs are involved.

VLCFA_Metabolism cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome VLCFA VLCFA ACSL Acyl-CoA Synthetase (ACSL) VLCFA->ACSL ATP, CoA VLCFA_CoA VLCFA_CoA Peroxisomal_VLCFA_CoA VLCFA-CoA VLCFA_CoA->Peroxisomal_VLCFA_CoA Transport ACSL->VLCFA_CoA AMP, PPi Beta_Oxidation Peroxisomal β-Oxidation Peroxisomal_VLCFA_CoA->Beta_Oxidation Shortened_Acyl_CoA Shortened_Acyl_CoA Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA

Caption: General overview of Very Long-Chain Fatty Acid (VLCFA) activation and peroxisomal β-oxidation.

Experimental_Workflow Tissue_Sample Healthy/Diseased Tissue Sample Homogenization Homogenization & Extraction with Internal Standards Tissue_Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Comparison Comparison of Acyl-CoA Abundance Data_Analysis->Comparison

References

Functional Differences Between 22-Methylpentacosanoyl-CoA and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often encounter a diverse array of endogenous lipids, each with unique structural and functional properties. Among these are the very-long-chain fatty acids (VLCFAs), which play crucial roles in various biological processes. This guide provides a comparative analysis of 22-Methylpentacosanoyl-CoA and its isomers, focusing on their functional differences. Due to a scarcity of direct experimental data on this compound, this comparison draws upon established principles of methyl-branched fatty acid biochemistry and the known functions of related molecules.

Introduction to Methyl-Branched Fatty Acids

Methyl-branched fatty acids (MBFAs) are a class of lipids characterized by a hydrocarbon chain containing one or more methyl groups. The position of this methyl branch significantly influences the fatty acid's physical properties and, consequently, its biological function. Isomers of this compound would include molecules with the same chemical formula but with the methyl group located at different positions along the 25-carbon pentacosanoyl chain (e.g., 2-methyl, 3-methyl, up to 24-methylpentacosanoyl-CoA).

The primary functional differences between these isomers are expected to arise from their distinct three-dimensional structures, which affect how they are incorporated into cellular membranes, metabolized by enzymes, and participate in signaling pathways.

Biophysical Effects on Cellular Membranes

The incorporation of methyl-branched fatty acids into the phospholipid bilayer of cellular membranes can significantly alter membrane fluidity, thickness, and overall organization. The position of the methyl group is a key determinant of these effects.

A study using molecular dynamics simulations on shorter-chain methyl-branched fatty acids revealed that methyl branching reduces lipid condensation, decreases bilayer thickness, and lowers the ordering of the acyl chains.[1] This creates a "kink" in the fatty acid chain, which disrupts the tight packing of neighboring lipids and thereby increases membrane fluidity.[1]

Table 1: Predicted Biophysical Effects of Methylpentacosanoyl-CoA Isomers on Lipid Bilayers

Isomer PositionPredicted Effect on Membrane FluidityPredicted Effect on Membrane ThicknessRationale
Near the carboxyl group (e.g., 2- or 3-methyl) Moderate increaseSlight decreaseThe methyl group near the polar head would cause a disruption in the upper region of the lipid bilayer.
In the middle of the acyl chain (e.g., 12- or 13-methyl) Significant increaseSignificant decreaseA centrally located methyl group would create the most substantial "kink," leading to the greatest disruption of lipid packing.
Near the methyl terminus (e.g., 22-, 23-, or 24-methyl) Moderate increaseModerate decreaseBranching near the terminal end, such as in iso (second to last carbon) and anteiso (third to last carbon) forms, also increases membrane fluidity, though potentially to a lesser extent than mid-chain branching.[1]

These alterations in membrane properties can, in turn, influence the function of membrane-bound proteins, such as receptors, channels, and enzymes.

Biosynthesis and Metabolism

The synthesis of methyl-branched fatty acids can occur through the action of fatty acid synthase (FASN), which in some cases can utilize methylmalonyl-CoA instead of malonyl-CoA as a substrate, leading to the incorporation of a methyl group.[2][3] The enzyme ECHDC1 has been identified as a key regulator that limits the formation of methyl-branched fatty acids by degrading methylmalonyl-CoA.[3]

The metabolism of very-long-chain fatty acids, including branched-chain variants, is a complex process. While direct comparative metabolic data for this compound isomers is unavailable, it is plausible that the position of the methyl branch would influence their recognition and processing by enzymes involved in fatty acid elongation, desaturation, and degradation (β-oxidation). A methyl group can sterically hinder the binding of enzymes, potentially leading to different metabolic fates for various isomers.

Below is a generalized workflow for the analysis of methyl-branched fatty acids, which would be applicable to studying the isomers of this compound.

Experimental_Workflow cluster_synthesis Isomer Synthesis cluster_incorporation Cellular Studies cluster_analysis Analytical Chemistry cluster_functional Functional Assays Synthesis Chemical Synthesis of 22-Methylpentacosanoic Acid Isomers CellCulture Incubation of Cultured Cells with Synthesized Isomers Synthesis->CellCulture EnzymeActivity Enzyme Activity Assays (e.g., Acyl-CoA Synthetase) Synthesis->EnzymeActivity LipidExtraction Lipid Extraction and Fractionation CellCulture->LipidExtraction MembraneFluidity Membrane Fluidity Assays (e.g., Fluorescence Anisotropy) CellCulture->MembraneFluidity Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) LipidExtraction->Derivatization Lipidomics LC-MS/MS Based Lipidomics Analysis LipidExtraction->Lipidomics GCMS Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification Derivatization->GCMS Signaling_Pathway cluster_isomers Isomers cluster_cellular Cellular Interactions cluster_response Cellular Response IsomerA This compound FABP Fatty Acid-Binding Protein IsomerA->FABP Differential Binding Affinity Membrane Cellular Membrane IsomerA->Membrane Differential Incorporation IsomerB Other Positional Isomer (e.g., 12-Methyl) IsomerB->FABP IsomerB->Membrane PPAR Nuclear Receptor (e.g., PPAR) FABP->PPAR GeneExpression Altered Gene Expression PPAR->GeneExpression MembraneFunction Altered Membrane Function Membrane->MembraneFunction MetabolicChanges Changes in Metabolism GeneExpression->MetabolicChanges

References

Safety Operating Guide

Safe Disposal of 22-Methylpentacosanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 22-Methylpentacosanoyl-CoA must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While specific regulations may vary by institution and location, this guide provides essential, step-by-step information based on available safety data for similar long-chain fatty acyl-CoAs.

Immediate Safety and Handling

According to safety data sheets for comparable long-chain acyl-CoA compounds, this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory best practices for chemical handling should always be observed.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coats, and safety glasses.

  • Avoid Inhalation: Handle the compound in a well-ventilated area or under a fume hood to avoid inhaling any dust or aerosols.[1]

  • Prevent Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]

  • Contamination: Prevent the substance from entering drains or waterways.[1]

Safety ConsiderationRecommended Action
Hazard Classification Not a hazardous substance or mixture.[1]
Personal Protective Equipment Safety glasses, gloves, lab coat.
Inhalation Avoid generating dust; use in a well-ventilated area.[1]
Skin Contact Take off contaminated clothing and rinse skin with water.[1]
Eye Contact Rinse out with plenty of water.[1]
Ingestion Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]
Environmental Precautions Do not let product enter drains.[1]

Step-by-Step Disposal Protocol

Given that this compound is not considered hazardous, the disposal procedure is generally straightforward. However, it is crucial to consult your institution's specific waste disposal guidelines.

  • Assess Contamination: Determine if the this compound waste is mixed with any hazardous solvents or other regulated chemicals.

  • Uncontaminated Waste: If the compound is in its pure form or mixed with non-hazardous materials, it can typically be disposed of as general laboratory chemical waste.

    • Collect the waste in a clearly labeled, sealed container.

    • Follow your institution's procedures for non-hazardous chemical waste pickup.

  • Contaminated Waste: If the this compound is dissolved in or mixed with a hazardous solvent (e.g., chloroform, methanol), it must be treated as hazardous waste.

    • Collect the waste in a designated, compatible hazardous waste container.

    • Label the container with the full chemical names of all components, including this compound and the solvent(s).

    • Arrange for hazardous waste disposal through your institution's Environmental Health and Safety (EHS) office.

  • Empty Containers: Thoroughly rinse empty containers that held this compound with a suitable solvent. The rinsate should be collected and disposed of as chemical waste, following the guidelines above based on the solvent used. Once decontaminated, the container can often be disposed of as general lab glass or plastic waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess Assess Contamination: Mixed with hazardous substance? start->assess non_hazardous No: Treat as Non-Hazardous Chemical Waste assess->non_hazardous No hazardous Yes: Treat as Hazardous Chemical Waste assess->hazardous Yes collect_non_haz Collect in a labeled, sealed container. non_hazardous->collect_non_haz collect_haz Collect in a designated hazardous waste container. hazardous->collect_haz dispose_non_haz Dispose via Institutional Non-Hazardous Waste Stream collect_non_haz->dispose_non_haz dispose_haz Dispose via Institutional EHS Hazardous Waste Program collect_haz->dispose_haz

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 22-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 22-Methylpentacosanoyl-CoA was located. The following guidance is based on best practices for handling long-chain fatty acyl-CoAs and other non-hazardous biochemical powders. Researchers must conduct a risk assessment before handling this compound and consult their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure, especially when handling the compound in its solid, powdered form.

Recommended PPE for Handling this compound

Activity Minimum PPE Requirements
Weighing and Aliquoting Powder - Full-face respirator with P100 (or N100) particulate filters- Chemical-resistant disposable gown or coveralls- Double nitrile gloves- Chemical splash goggles and face shield
Preparing Stock Solutions - Chemical fume hood- Lab coat- Nitrile gloves- Safety glasses with side shields[1]

| Routine Handling of Dilute Solutions | - Lab coat- Nitrile gloves- Safety glasses with side shields[1] |

Always inspect PPE for integrity before use. Contaminated disposable PPE should be removed and discarded immediately as chemical waste. Reusable PPE should be decontaminated according to institutional guidelines.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from oxidizing agents.

  • For long-term stability, especially if the compound is unsaturated, store it under an inert atmosphere (argon or nitrogen) at -20°C or below.

Handling and Experimental Use:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Weighing: If weighing the solid form, do so in a ventilated enclosure or a chemical fume hood to minimize the risk of inhalation. Use appropriate tools to handle the powder and avoid creating dust.

  • Dissolving: When preparing solutions, slowly add the solvent to the compound. For organic solvents, perform this step within a chemical fume hood. Use glassware for all solutions in organic solvents, as plastics may leach contaminants.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and user initials.

Spill and Emergency Procedures:

  • Minor Spills: For small spills of the powder, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Major Spills: Evacuate the area and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

Waste Stream Container Type Disposal Procedure
Solid Waste (unused compound, contaminated consumables) Labeled, sealed, and puncture-resistant container Dispose of as non-hazardous chemical waste through your institution's EHS program.
Liquid Waste (solutions of the compound) Labeled, sealed, and chemically compatible container Dispose of as non-hazardous chemical waste through your institution's EHS program. Do not pour down the drain.

| Contaminated Sharps (needles, etc.) | Puncture-resistant sharps container | Dispose of through your institution's biomedical or sharps waste program. |

Always consult your institution's specific guidelines for chemical waste disposal.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound from receipt to use in an experiment.

G cluster_0 Preparation cluster_1 Handling cluster_2 Disposal A Receive and Inspect Compound B Store at appropriate temperature (e.g., -20°C) A->B C Don Appropriate PPE D Prepare Work Area (Chemical Fume Hood) E Weigh Solid Compound D->E F Prepare Stock Solution E->F G Use in Experiment F->G H Temporary Storage of Solutions F->H I Segregate Waste (Solid, Liquid, Sharps) G->I H->G J Label Waste Containers I->J K Store Waste in Designated Area J->K L Arrange for EHS Pickup K->L

Caption: Workflow for handling this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.